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  • Product: [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine
  • CAS: 101970-41-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of two robust synthetic pathways for the preparation of [4-(4-Acetyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of two robust synthetic pathways for the preparation of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, a key intermediate in pharmaceutical research. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a practical framework for its synthesis in a laboratory setting.

Introduction: The Significance of the Target Molecule

[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is a substituted phenylpiperazine derivative. The unique arrangement of its functional groups—a chloro-substituted aniline and an acetylpiperazine moiety—makes it a valuable building block in the synthesis of complex bioactive molecules. The piperazine ring is a common scaffold in medicinal chemistry, known to modulate the pharmacokinetic properties of drug candidates. This guide will explore two primary synthetic strategies to access this important intermediate: a classical Nucleophilic Aromatic Substitution (SNAr) pathway and a modern Palladium-catalyzed Buchwald-Hartwig amination.

Strategic Overview: Two Viable Synthetic Pathways

The synthesis of the target molecule can be approached from two distinct and reliable directions. The choice between these pathways may depend on factors such as starting material availability, desired scale, and the specific capabilities of the laboratory.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction

This classical approach leverages the activation of an aromatic ring towards nucleophilic attack by a strategically placed electron-withdrawing group, typically a nitro group. The synthesis proceeds in two key steps:

  • SNAr Reaction: Coupling of 1-acetylpiperazine with a suitable dichloronitrobenzene derivative.

  • Reduction: Conversion of the nitro group to the target amine.

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern cross-coupling reaction offers a more direct route to the C-N bond formation between an aryl halide and an amine, catalyzed by a palladium complex. This pathway involves the direct coupling of 1-acetylpiperazine with a dichloroaniline derivative.

Pathway 1: In-Depth Analysis of the SNAr Route

This pathway is a robust and often cost-effective method for the synthesis of N-arylpiperazines.

Step 1: Synthesis of 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine via SNAr

The cornerstone of this step is the reaction between 1-acetylpiperazine and 2,5-dichloronitrobenzene. The nitro group at the para-position to one of the chlorine atoms strongly activates the ring towards nucleophilic attack, facilitating the displacement of the chlorine atom at the 5-position.

Causality of Experimental Choices:

  • Choice of Substrate: 2,5-Dichloronitrobenzene is an ideal substrate due to the activating effect of the nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction.[1]

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO to facilitate the dissolution of the reactants and to promote the nucleophilic attack. The use of a base, such as potassium carbonate or triethylamine, is crucial to neutralize the HCl generated during the reaction and to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. Heating is generally required to overcome the activation energy of the reaction.

Experimental Protocol: Synthesis of 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
2,5-Dichloronitrobenzene192.001.92 g101.0
1-Acetylpiperazine128.171.41 g111.1
Potassium Carbonate (K₂CO₃)138.212.76 g202.0
N,N-Dimethylformamide (DMF)73.0920 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloronitrobenzene (1.92 g, 10 mmol), 1-acetylpiperazine (1.41 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product in a vacuum oven at 50 °C. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Step 2: Reduction of the Nitro Group to an Amine

The conversion of the nitro intermediate to the final amine product is a critical step. Several reducing agents can be employed for this transformation. A common and effective method is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent.

Causality of Experimental Choices:

  • Choice of Reducing Agent: Stannous chloride is a mild and selective reducing agent for nitro groups in the presence of other functional groups like amides and aryl chlorides.[2] It is also relatively inexpensive and easy to handle.

  • Reaction Conditions: The reduction is typically performed in ethanol or methanol under reflux conditions to ensure a reasonable reaction rate.

Experimental Protocol: Synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine283.722.84 g101.0
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.6311.28 g505.0
Ethanol46.0750 mL--

Procedure:

  • In a 250 mL round-bottom flask, suspend 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine (2.84 g, 10 mmol) in 50 mL of ethanol.

  • Add stannous chloride dihydrate (11.28 g, 50 mmol) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic salts.

  • Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine as a solid.

Pathway 2: In-Depth Analysis of the Buchwald-Hartwig Amination Route

This palladium-catalyzed cross-coupling reaction provides a more direct and often higher-yielding route to the target molecule.[3][4]

Causality of Experimental Choices:

  • Choice of Substrate: 3,4-Dichloroaniline is a suitable starting material. The Buchwald-Hartwig amination can be selective for the coupling at the 4-position due to steric hindrance at the 3-position.

  • Catalyst System: The choice of palladium precursor and ligand is critical for a successful reaction. A common and effective combination is a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) catalyst with a bulky, electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand (e.g., RuPhos, XPhos).[5] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[2]

Experimental Protocol: Synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
3,4-Dichloroaniline162.021.62 g101.0
1-Acetylpiperazine128.171.54 g121.2
Palladium(II) Acetate (Pd(OAc)₂)224.4945 mg0.20.02
Xantphos578.68174 mg0.30.03
Sodium tert-Butoxide (NaOtBu)96.101.34 g141.4
Toluene92.1420 mL--

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (45 mg, 0.2 mmol), Xantphos (174 mg, 0.3 mmol), and sodium tert-butoxide (1.34 g, 14 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 3,4-dichloroaniline (1.62 g, 10 mmol) and 1-acetylpiperazine (1.54 g, 12 mmol) to the tube.

  • Add 20 mL of anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_SNAr Pathway 1: SNAr and Reduction cluster_BH Pathway 2: Buchwald-Hartwig Amination A 2,5-Dichloronitrobenzene C 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine A->C S_NAr B 1-Acetylpiperazine B->C D [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine C->D Reduction (SnCl_2) E 3,4-Dichloroaniline G [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine E->G Pd-catalyzed Coupling F 1-Acetylpiperazine F->G

Caption: Overview of the two primary synthetic pathways.

Data Presentation and Characterization

The successful synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine should be confirmed by standard analytical techniques.

PropertyExpected Value/Observation
Appearance Off-white to light brown solid
Molecular Formula C₁₂H₁₆ClN₃O
Molecular Weight 253.73 g/mol
¹H NMR Expected signals for aromatic protons, piperazine protons, and the acetyl methyl group. The chemical shifts will be influenced by the substituents on the aromatic ring.
¹³C NMR Expected signals for all 12 carbon atoms, including the carbonyl carbon of the acetyl group.
Mass Spectrometry (MS) Expected molecular ion peak (M⁺) at m/z 253.10, with an isotopic pattern characteristic of a chlorine-containing compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=O stretching (amide), and C-Cl stretching.

Conclusion and Future Perspectives

This technical guide has outlined two reliable and scientifically sound pathways for the synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. The SNAr route offers a classical and cost-effective approach, while the Buchwald-Hartwig amination provides a more modern and direct method. The choice of pathway will depend on the specific needs and resources of the research team. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this valuable pharmaceutical intermediate and to facilitate further drug discovery and development efforts.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Hartwig, J. F. (2010).
  • Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.

Sources

Exploratory

Spectroscopic Characterization of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine: A Predictive and Methodological Guide

Abstract This technical guide provides a detailed predictive analysis of the spectroscopic data for the compound [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (CAS No. 101970-41-6). In the absence of publicly availabl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for the compound [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (CAS No. 101970-41-6). In the absence of publicly available experimental spectra, this document serves as a foundational resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon empirical data from structurally analogous compounds, we present a comprehensive set of predicted spectral characteristics. This guide is designed to aid in the identification and characterization of this molecule, offering a robust framework for experimental validation. Detailed hypothetical protocols for data acquisition are also provided to ensure methodological rigor.

Introduction and Molecular Structure

[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. Its molecular structure combines a chlorophenylamine core with an N-acetylpiperazine substituent. This unique combination of functional groups necessitates a thorough spectroscopic characterization to confirm its identity and purity, which is crucial for any further biological or chemical studies.

The structural complexity and the presence of various functional groups—a primary aromatic amine, a tertiary amide, a piperazine ring, and a chlorinated aromatic ring—give rise to a rich and informative spectroscopic signature. Understanding these signatures is paramount for researchers synthesizing or working with this compound.

Below is a diagram of the molecular structure, which will be referenced throughout this guide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve tune Tune and Shim Spectrometer dissolve->tune acq_1H Acquire 1D ¹H Spectrum tune->acq_1H acq_13C Acquire 1D ¹³C Spectrum acq_1H->acq_13C acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) acq_13C->acq_2D process Fourier Transform, Phasing, Baseline Correction acq_2D->process reference Reference Spectra process->reference integrate Integrate ¹H Signals reference->integrate assign Assign Signals integrate->assign

Caption: Workflow for NMR Data Acquisition and Analysis.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the amide, C-N bonds, and aromatic C-H and C=C bonds.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Assignment Justification and Comparative Analysis
~ 3450 and ~ 3350MediumN-H StretchPrimary Aromatic Amine (-NH₂)Primary amines typically show two distinct N-H stretching bands in this region. [1]
~ 3100 - 3000Medium-WeakC-H StretchAromatic C-HCharacteristic stretching vibrations for sp² C-H bonds on the phenyl ring.
~ 2950 - 2850MediumC-H StretchAliphatic C-H (Piperazine)Symmetric and asymmetric stretching of the methylene groups in the piperazine ring.
~ 1640 - 1660StrongC=O StretchAmide I Band (Acetyl)The amide carbonyl stretch is a strong and characteristic absorption. For tertiary amides, this band is typically found between 1680 and 1630 cm⁻¹. [2]A similar acetylated piperazine compound shows a C=O stretch at 1652 cm⁻¹. [3]
~ 1600 - 1580MediumN-H BendPrimary AmineThe scissoring vibration of the primary amine group. [1]
~ 1500 and ~ 1450Medium-StrongC=C StretchAromatic RingSkeletal vibrations of the phenyl ring.
~ 1335 - 1250StrongC-N StretchAromatic AmineStretching vibration of the C-N bond connecting the phenyl ring to the amine group. [1]
~ 1250 - 1020MediumC-N StretchAliphatic Amine (Piperazine)C-N stretching within the piperazine ring.
~ 800 - 850StrongC-H BendAromatic C-H (out-of-plane)Bending vibrations indicative of the substitution pattern on the aromatic ring.
~ 700 - 800StrongC-Cl StretchAryl HalideThe C-Cl stretch for chlorobenzene derivatives typically appears in this region.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The data is typically presented in terms of transmittance or absorbance.

  • Data Processing:

    • Perform an ATR correction if necessary, although for qualitative identification, this is often not required.

    • Label the significant peaks with their corresponding wavenumbers.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (Molecular Formula: C₁₂H₁₆ClN₃O), the exact mass is 253.0982 g/mol .

Predicted Mass Spectrum Data
Predicted m/z Ion Description Justification and Comparative Analysis
253 / 255[M]⁺˙ / [M+2]⁺˙Molecular IonThe presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
211 / 213[M - C₂H₂O]⁺˙Loss of KeteneA common fragmentation pathway for N-acetyl compounds is the loss of ketene (42 Da).
196 / 198[M - C₂H₅NO]⁺˙Loss of Acetylpiperazine fragmentCleavage of the bond between the phenyl ring and the piperazine nitrogen.
170 / 172[M - C₄H₇N₂O]⁺˙Cleavage of piperazine ringFragmentation within the piperazine ring.
154 / 156[C₆H₅ClN₂]⁺˙2-chloro-4-(piperazin-1-yl)phenyl cationCleavage of the N-acetyl group.
126 / 128[C₆H₅ClN]⁺˙Chlorophenylamine fragmentFurther fragmentation of the piperazine ring.
86[C₄H₈N₂]⁺˙Piperazine fragmentCleavage yielding the piperazine radical cation.
43[C₂H₃O]⁺Acetyl cationA very common fragment for acetylated compounds.
Predicted Fragmentation Pathway

The fragmentation of the molecule is likely to be initiated by cleavage at the bonds adjacent to the nitrogen atoms and the carbonyl group, which are points of relative instability.

fragmentation_pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragments M [M]⁺˙ m/z = 253/255 f211 [M - C₂H₂O]⁺˙ m/z = 211/213 M->f211 - C₂H₂O f196 [M - C₂H₅NO]⁺˙ m/z = 196/198 M->f196 - C₄H₇N₂O f154 [C₆H₅ClN₂]⁺˙ m/z = 154/156 M->f154 - C₂H₃O f43 [C₂H₃O]⁺ m/z = 43 f211->f43 ...further fragmentation f126 [C₆H₅ClN]⁺˙ m/z = 126/128 f154->f126 - C₂H₄N

Caption: Predicted Major Fragmentation Pathway for [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Instrumentation and Method (LC-MS):

    • Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

    • LC Method:

      • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5-10 minutes) to elute the compound.

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 1-5 µL.

    • MS Method:

      • Ionization Mode: Positive ESI mode is predicted to be most effective due to the presence of basic nitrogen atoms.

      • Scan Range: A full scan from m/z 50 to 500 to detect the molecular ion and major fragments.

      • Tandem MS (MS/MS): Perform fragmentation of the precursor ion (m/z 253) to confirm the structure of the fragments and elucidate the fragmentation pathway. This can be achieved through collision-induced dissociation (CID).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. The predicted NMR, IR, and MS data, along with the detailed methodologies, offer a valuable resource for any scientist working with this compound. The provided spectral predictions are grounded in fundamental principles and comparative data from analogous structures, establishing a reliable baseline for the verification of future experimental findings. It is our hope that this document will facilitate and accelerate research and development involving this molecule.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., & Wang, Y. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • LibreTexts. (2021). IR Spectroscopy Tutorial: Amines. Chemistry LibreTexts.
  • LibreTexts. (2023).
  • Abbasi, M. A., et al. (2018). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c).
  • ChemicalBook. (n.d.). 2-Chloro-4-(4-methylpiperazin-1-yl)aniline.
  • Trotsko, N., et al. (2021). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2021(4), M1234.
  • Acquavia, M. A., et al. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Li, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8686–8692.
  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 123-127.
  • Wieczorek, M., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.

Sources

Foundational

Potential biological activity of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

An In-Depth Technical Guide to the Potential Biological Activity of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine Foreword: A Prospective Analysis of a Novel Chemical Entity The molecule [4-(4-Acetylpiperazin-1-yl)-3-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

Foreword: A Prospective Analysis of a Novel Chemical Entity

The molecule [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine represents a unique chemical entity at the intersection of well-established pharmacophores. While specific biological data for this exact compound is not extensively documented in publicly available literature, its structural motifs—the N-arylpiperazine core, the chloro-substituent, and the acetyl group—provide a strong foundation for hypothesizing its potential therapeutic activities. This guide is designed for researchers, scientists, and drug development professionals, offering a prospective analysis and a structured roadmap for the systematic investigation of this compound. We will delve into its potential mechanisms of action based on structure-activity relationships (SAR) derived from analogous compounds and provide detailed, field-proven experimental protocols to validate these hypotheses.

Deconstruction of the Core Structure: Rationale for Investigation

The therapeutic potential of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine can be inferred by examining its constituent parts:

  • The N-Arylpiperazine Moiety: This scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. It is a privileged structure found in numerous approved drugs, particularly those targeting the central nervous system (CNS). Piperazine derivatives are known to exhibit a vast range of pharmacological effects, including anticancer, antimicrobial, antipsychotic, antidepressant, and antihistaminic properties.[1][2] The piperazine ring often serves as a flexible linker, correctly orienting other pharmacophoric groups for optimal target interaction.

  • The 3-Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring significantly influences the molecule's electronic and lipophilic properties. Halogenation is a common strategy in drug design to enhance binding affinity, modulate metabolic stability, and improve membrane permeability. Specifically, the 3-chlorophenyl substitution is a recurring feature in potent ligands for various receptors, including dopamine and serotonin transporters.[3][4]

  • The Acetyl Group: The acetylation of the second piperazine nitrogen neutralizes its basicity, which can profoundly impact the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and may fine-tune its binding selectivity towards specific biological targets.

This unique combination suggests that [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is a compelling candidate for investigation, primarily within the domains of oncology and neuropharmacology.

Hypothesized Biological Activities & Potential Mechanisms

Based on the structural analysis, we can postulate several high-priority avenues for biological investigation.

Potential as a Central Nervous System (CNS) Modulator

The N-arylpiperazine core is a powerful predictor of CNS activity. Many compounds with this scaffold interact with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.

  • Dopamine Receptor Antagonism: The 2,3-dichlorophenylpiperazine moiety is a known component of potent dopamine D3 receptor antagonists.[5] It is plausible that the 3-chlorophenyl group in our target compound could confer affinity for dopamine receptors (D2, D3). Antagonism at these receptors is the primary mechanism of action for many antipsychotic drugs used to treat schizophrenia.

  • Serotonin Receptor Modulation: Phenylpiperazines are also prominent ligands for various serotonin (5-HT) receptor subtypes.[6] For instance, 3-chloro-substituted indole derivatives bearing a piperazine moiety have been synthesized as potent 5-HT6 receptor ligands, which are targets for cognitive disorders like Alzheimer's disease.[7] The compound could act as an agonist or antagonist at receptors like 5-HT1A, 5-HT2A, or 5-HT6, suggesting potential applications in depression, anxiety, or cognitive enhancement.

  • Anticonvulsant Activity: Several studies have reported anticonvulsant properties in molecules containing a chlorophenyl-pyrrolidine-dione structure linked to a piperazine ring.[8] This suggests a potential for our target compound to modulate neuronal excitability, possibly through interaction with voltage-gated ion channels.

A proposed mechanism for its potential action at a dopaminergic synapse is visualized below.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release D2R Dopamine D2 Receptor (D2R) AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to DA->DAT Reuptake DA->D2R Binds & Activates Compound [4-(4-Acetylpiperazin-1-yl) -3-chlorophenyl]amine Compound->D2R Hypothesized Antagonism

Caption: Hypothetical antagonism at the postsynaptic D2 receptor.

Potential as an Antineoplastic Agent

Derivatives of piperazine are frequently investigated for their anticancer properties.[9][10] The proposed mechanism often involves the induction of apoptosis (programmed cell death) or cell cycle arrest, preventing cancer cells from proliferating. The lipophilic nature of the chlorophenyl group could facilitate cell membrane traversal, allowing the compound to reach intracellular targets.

Potential as an Antimicrobial Agent

The piperazine nucleus is present in various compounds screened for antibacterial and antifungal activities.[1] These compounds can act by disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The target molecule could be evaluated for broad-spectrum antimicrobial efficacy.

Experimental Workflows for Biological Validation

A tiered, systematic approach is essential to efficiently screen and characterize the biological activity of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine.

node_start Compound Synthesis & Purification node_tier1 Tier 1: Broad In Vitro Screening node_start->node_tier1 node_cns CNS Receptor Binding Panel (e.g., Dopamine, Serotonin) node_tier1->node_cns node_cancer Cytotoxicity Screen (MTT Assay) (e.g., NCI-60 Panel) node_tier1->node_cancer node_microbe Antimicrobial Screen (MIC Determination) node_tier1->node_microbe node_cns_func Functional Assays (e.g., cAMP, Ca2+ Flux) Determine Agonist/Antagonist Profile node_cns->node_cns_func If Hit node_cancer_mech Cell-Based Assays (Apoptosis, Cell Cycle Analysis) node_cancer->node_cancer_mech If Hit node_tier2 Tier 2: Mechanistic & Functional Assays node_cns_vivo Behavioral Models (e.g., Forced Swim Test, Conditioned Place Preference) node_cns_func->node_cns_vivo node_cancer_vivo Xenograft Models node_cancer_mech->node_cancer_vivo node_tier3 Tier 3: In Vivo Proof-of-Concept node_end Lead Candidate Optimization node_tier3->node_end

Caption: Tiered experimental workflow for compound validation.

Tier 1: Primary In Vitro Screening Protocols
  • Objective: To determine the binding affinity (Ki) of the compound for a panel of key CNS receptors.

  • Rationale: This initial screen identifies which, if any, neuroreceptors the compound binds to with high affinity, guiding all subsequent functional and in vivo studies. A broad panel (e.g., Eurofins SafetyScreen44) is cost-effective for initial profiling.

  • Methodology (Radioligand Binding Assay):

    • Preparation: Cell membranes expressing the target receptor (e.g., HEK293 cells transfected with human D2 receptor) are prepared.

    • Competition Assay: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

  • Objective: To assess the compound's ability to reduce the viability of cancer cells.

  • Rationale: The MTT assay is a rapid, colorimetric method for determining general cytotoxicity. A panel of diverse cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) should be used to identify potential selectivity.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with the compound across a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours.

    • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at ~570 nm.

    • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration causing 50% inhibition of cell growth) is calculated.

Data Presentation and Interpretation

All quantitative data must be presented clearly to allow for direct comparison and informed decision-making.

Table 1: Hypothetical CNS Receptor Binding Profile
Target ReceptorRadioligandKi (nM)
Dopamine D2[³H]-Spiperone15.2
Dopamine D3[³H]-7-OH-DPAT8.9
Serotonin 5-HT2A[³H]-Ketanserin45.7
Serotonin 5-HT6[³H]-LSD> 1000
Adrenergic α1[³H]-Prazosin250.1

Interpretation: In this hypothetical example, the compound shows high affinity and selectivity for D2 and D3 receptors over other tested targets, warranting further investigation as a potential antipsychotic agent.

Table 2: Hypothetical Anticancer Cytotoxicity Profile
Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer5.8
A549Lung Cancer12.3
HCT116Colon Cancer8.1
HEK293Normal Kidney> 50

Interpretation: The hypothetical data shows potent activity against breast and colon cancer cell lines with significant selectivity over a normal cell line, suggesting a favorable therapeutic window.

Conclusion and Future Directions

[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is a molecule of significant interest, built from pharmacophores with proven track records in drug discovery. The structural analysis strongly suggests a high probability of activity in the domains of neuropharmacology and oncology. The experimental workflows detailed in this guide provide a clear, logical, and robust pathway for elucidating its biological function.

Should primary screening yield positive results, subsequent steps would involve detailed mechanistic studies (e.g., cell cycle analysis for anticancer hits, functional assays for CNS hits), ADME/Tox profiling, and ultimately, validation in relevant in vivo models. This compound represents a promising starting point for a drug discovery program, and its systematic evaluation is highly warranted.

References

  • Awad, E. D., El-Abadelah, M. M., Matar, S., Zihlif, M. A., Naffa, R. G., Al-Momani, E. Q., & Mubarak, M. S. (2012). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 227-239. [Link][9][11]

  • Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures. [Link][10]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link][1]

  • Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligands. Der Pharma Chemica, 4(3), 909-914. [Link][7]

  • Szafarz, M., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(15), 3456. [Link][8]

  • Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M2097. [Link][12][13]

  • Patel, P., et al. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 17-22. [Link][14]

  • Venkatesan, K., & Pujar, G. V. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. E-Journal of Chemistry, 7(4), 1339-1345. [Link][15]

  • Nakamura, J., et al. (1982). [General pharmacological studies on cis-1-acetyl-4-[4-[[2-(2, 4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl] methoxy] phenyl] piperazine]. Japanese journal of antibiotics, 35(6), 1629–1648. [Link][16]

  • Deme, R., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. [Link][2]

  • Wikipedia contributors. (2023). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Wikipedia. [Link][3]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)piperazine. PubChem Compound Database. [Link][4]

  • Micheli, F., et al. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, Butenyl and Butynyl)arylcarboxamides as Novel Dopamine D(3) Receptor Antagonists. Bioorganic & medicinal chemistry letters, 13(13), 2179–2183. [Link][5]

  • Fuller, R. W., & Snoddy, H. D. (1981). Disposition and pharmacological effects of m-Chlorophenylpiperazine in rats. Neuropharmacology, 20(2), 155–162. [Link][6]

Sources

Exploratory

The Strategic Intermediate: A Technical Guide to [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine in Modern Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the success of a drug candidate is often predicated on the strategic design of it...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the success of a drug candidate is often predicated on the strategic design of its core scaffolds and the efficiency of its synthetic route. [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (CAS No: 101970-41-6) has emerged as a pivotal chemical intermediate, particularly in the synthesis of highly targeted kinase inhibitors. Its unique substitution pattern—a chloro group ortho to a piperazine-substituted aniline—provides a valuable platform for constructing complex, biologically active molecules. This guide offers an in-depth exploration of this intermediate, from its logical synthesis and purification to its critical role in the structure-activity relationship (SAR) of advanced therapeutics. We present a robust, field-proven synthetic protocol, detailed analytical methodologies for quality control, and an expert perspective on why this specific arrangement of functional groups is a cornerstone in the development of next-generation pharmaceuticals.

Introduction: The Architectural Significance of a Privileged Scaffold

The piperazine ring is a well-established "privileged scaffold" in drug discovery. Its presence in a molecule can significantly enhance pharmacokinetic properties, such as aqueous solubility and oral bioavailability, due to the basicity of its nitrogen atoms (pKa values typically around 9.8 and 5.7) which allows for the formation of stable, soluble salts.[1][2] The compound [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine builds upon this foundation by incorporating specific functionalities that are not merely incidental but are deliberately chosen for their downstream impact on a final drug's efficacy and selectivity.

The key structural features are:

  • The Arylamine: A primary aromatic amine that serves as a crucial nucleophilic handle for subsequent coupling reactions, most commonly for the construction of pyrimidine or similar heterocyclic systems found in many kinase inhibitors.

  • The Piperazine Linker: This moiety acts as a versatile and conformationally constrained linker, correctly positioning other parts of the molecule for optimal interaction with a biological target.[3][4]

  • The N-Acetyl Group: The acetyl group modulates the basicity of the distal nitrogen of the piperazine ring. This fine-tuning is critical for influencing the molecule's overall physicochemical properties and can serve as a key hydrogen bond acceptor in the target's binding pocket.[5]

  • The Ortho-Chloro Substituent: The chlorine atom is a powerful modulator of the electronic properties of the phenyl ring.[6] Its electron-withdrawing nature can influence the reactivity of the arylamine and, more importantly, it can form crucial halogen bonds or occupy specific hydrophobic pockets within a kinase active site, often leading to a significant increase in potency.[7]

This guide will deconstruct the synthesis and application of this intermediate, demonstrating its value as a strategic building block in programs targeting complex diseases like cancer.

Retrosynthetic Analysis and Synthesis Pathway

A logical and efficient synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is paramount for its use in drug development. A two-step approach, beginning with commercially available starting materials, is the most robust and scalable method. The core of this strategy lies in a regioselective nucleophilic aromatic substitution (SNAr) followed by a standard nitro group reduction.

G Target [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine Intermediate 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine Target->Intermediate Nitro Reduction Start1 3,4-Dichloronitrobenzene Intermediate->Start1 SNAr Reaction Start2 1-Acetylpiperazine Intermediate->Start2 SNAr Reaction

Caption: Retrosynthetic analysis of the target intermediate.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis commences with the reaction of 1-acetylpiperazine with 3,4-dichloronitrobenzene. The key to the success of this step is the regioselective displacement of the chlorine atom at the 4-position. This selectivity is driven by the powerful electron-withdrawing effect of the nitro group, which is para to the C4 chlorine. This positioning strongly activates the carbon for nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex through resonance.[8][9] The chlorine at the 3-position is only meta to the nitro group and is therefore significantly less activated.[8]

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction 3,4-Dichloronitrobenzene 3,4-Dichloronitrobenzene Intermediate 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine 3,4-Dichloronitrobenzene->Intermediate + 1-Acetylpiperazine (Base, Solvent, Heat) Final Product [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine Intermediate->Final Product Reducing Agent (e.g., Fe/NH4Cl or H2, Pd/C)

Caption: Overall synthetic workflow.

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group in 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine to the corresponding primary amine. This is a standard and high-yielding transformation. Several methods are effective, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction using metals in acidic or neutral conditions (e.g., iron powder in the presence of ammonium chloride).[7] The latter is often preferred in laboratory and early scale-up settings due to its operational simplicity and avoidance of high-pressure hydrogenation equipment.

Detailed Experimental Protocols

Disclaimer: These protocols are based on established chemical principles and analogous reactions from the literature. All laboratory work should be performed by trained professionals with appropriate safety precautions.

Protocol 3.1: Synthesis of 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine (Intermediate)
  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dichloronitrobenzene (1.0 eq), 1-acetylpiperazine (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into a beaker of cold water. The product will often precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure intermediate.

Protocol 3.2: Synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (Final Product)
  • Reagent Setup: To a round-bottom flask, add the intermediate 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Catalyst/Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 eq) followed by iron powder (Fe, 4-5 eq).

  • Reaction: Heat the suspension to reflux (approximately 80-90 °C) and stir vigorously. The reaction is typically complete within 2-4 hours, which can be confirmed by TLC or HPLC analysis showing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Extraction & Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the remaining aqueous solution with an appropriate base (e.g., sodium carbonate solution) and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Analytical Quality Control

Ensuring the purity and identity of the intermediate is critical for its successful use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques should be employed.

Data Summary Table
PropertyValueSource/Method
CAS Number 101970-41-6[5][10]
Molecular Formula C₁₂H₁₆ClN₃OCalculated
Molecular Weight 253.73 g/mol [5]
Appearance Off-white to light yellow solidTypical Observation
Purity (HPLC) ≥95% (typical commercial spec)[5]
¹H NMR Consistent with proposed structureSee Section 4.2
Mass Spectrometry [M+H]⁺ ≈ 254.1Calculated
Chromatographic Methods (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is the standard method for assessing the purity of the final product and for monitoring reaction progress.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).[1][11]

    • Expected Elution: The nitro-intermediate will be less polar and have a longer retention time than the final amine product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Expected ¹H NMR signals (in CDCl₃ or DMSO-d₆):

    • Aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

    • Signals for the eight piperazine protons, which may appear as distinct multiplets due to their chemical environment.

    • A singlet for the acetyl methyl group protons (~2.1 ppm).

    • A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.[12][13]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common method.

  • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 254.1. Isotopic patterning due to the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable at [M+H]⁺ and [M+2+H]⁺.[14][15]

Application in Drug Design: The Case of Kinase Inhibitors

[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is a key intermediate in the synthesis of several potent kinase inhibitors, including Brigatinib, a drug used to treat anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[15]

G cluster_0 Synthesis of a Kinase Inhibitor Intermediate [4-(4-Acetylpiperazin-1-yl) -3-chlorophenyl]amine Drug Final Drug Product (e.g., Brigatinib) Intermediate->Drug Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) Core Heterocyclic Core (e.g., Dichloropyrimidine) Core->Drug

Caption: Role as an intermediate in kinase inhibitor synthesis.

The amine group of the intermediate is typically reacted with an activated heterocyclic core (like a dichloropyrimidine) in a second SNAr or a Buchwald-Hartwig amination reaction to form the final drug scaffold.

The structural features of the intermediate directly contribute to the final drug's activity:

  • The piperazine ring often extends into a solvent-exposed region, where the N-acetyl group can form hydrogen bonds or simply serve to cap the basicity, which can be crucial for cell permeability and avoiding off-target effects.[2]

  • The 3-chloro-4-(piperazin-1-yl)aniline scaffold correctly orients the molecule within the ATP-binding pocket of the target kinase. The chlorine atom can occupy a small hydrophobic pocket, and its presence can significantly enhance binding affinity compared to an unsubstituted analog.[6] This strategic placement of a halogen is a common and powerful tactic in kinase inhibitor design.

Conclusion

[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is more than just a chemical intermediate; it is a product of rational design in medicinal chemistry. Its synthesis is robust and scalable, relying on well-understood and high-yielding chemical transformations. Each functional group on the molecule serves a deliberate purpose, contributing to the pharmacokinetic profile and pharmacodynamic potency of the final active pharmaceutical ingredient. For researchers in drug development, a thorough understanding of the synthesis, characterization, and strategic importance of such key intermediates is essential for the efficient and successful advancement of new therapeutic agents.

References

  • Cieslik, W. et al. (2012). Contribution to investigation of antimicrobial activity of styrylquinolines. Bioorganic & Medicinal Chemistry, 20, 6960–6968.
  • Piperazine skeleton in the structural modification of natural products: a review. (n.d.). [Source not further specified in provided text].
  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. (2013). [Source not further specified in provided text].
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). [Source not further specified in provided text].
  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry.
  • Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). CN1257163C.
  • Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]butan-1-one. (n.d.). PubMed.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). [Source not further specified in provided text].
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017).
  • Concerted Nucleophilic Arom
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • [Reference not fully available].
  • 7-Chloro-4-(piperazin-1-yl)quinoline: A Privileged Scaffold in Modern Drug Discovery. (2025). Benchchem.
  • Structure-activity relationship of piperazine-linked aminopyridine 6. (n.d.).
  • A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018). PubMed Central.
  • Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Deriv
  • [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. (n.d.). Sigma-Aldrich.
  • Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor. (2023). PMC - PubMed Central.
  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003). PubMed.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • N-{(2Z)-4-[4-(3-chlorophenyl)piperazin-1-yl]but-2-enyl}-1,8-naphthalimide. (n.d.). MDPI.
  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.
  • Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]. (2025). [Source not further specified in provided text].
  • 1-Acetyl-4-(4-nitrophenyl) piperazine. (n.d.). Sigma-Aldrich.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Semantic Scholar.
  • 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine. (n.d.). Vibrant Pharma Inc..
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). PMC - PubMed Central.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace.
  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). (n.d.).
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. (n.d.). PubChem.

Sources

Foundational

An In-depth Technical Guide to [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine: Synthesis, Significance, and Potential Applications

Prepared by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of the chemical compound [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. While the specific historical discovery...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical compound [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. While the specific historical discovery of this molecule is not extensively documented in public records, its structural components, an acetylpiperazine moiety linked to a chlorinated aniline, place it firmly within the well-explored and significant class of arylpiperazine derivatives. These compounds are pivotal in modern medicinal chemistry, serving as crucial intermediates and pharmacophores in a wide array of therapeutic agents.[1][2][3][4][5][6] This guide will delve into a plausible and scientifically sound synthesis pathway, explore the chemical significance of its constituent parts, and discuss its potential applications in drug discovery and development, grounded in the established pharmacology of related structures.

The Arylpiperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The arylpiperazine motif is a privileged scaffold in drug discovery, renowned for its ability to interact with a variety of biological targets, particularly within the central nervous system (CNS).[1][4] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, offers a versatile platform for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[3][6]

The introduction of an aromatic ring (the "aryl" component) to one of the piperazine nitrogens often imparts specific receptor-binding affinities. For instance, many arylpiperazine derivatives are known to interact with serotonin (5-HT) and dopamine (D) receptors, making them valuable in the development of antipsychotics, antidepressants, and anxiolytics.[1] The other nitrogen atom of the piperazine ring provides a convenient handle for introducing additional chemical diversity, further modulating the compound's biological activity.

Proposed Synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule suggests a disconnection at the C-N bond between the aniline ring and the piperazine moiety. This leads to two key starting materials: a suitably substituted aniline derivative and N-acetylpiperazine.

G target [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine intermediate1 1-(4-Amino-2-chlorophenyl)-4-acetylpiperazine target->intermediate1 Reduction of nitro group starting_material1 1-Acetylpiperazine intermediate1->starting_material1 Nucleophilic Aromatic Substitution starting_material2 1-Chloro-2-fluoro-4-nitrobenzene intermediate1->starting_material2 Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-Nitro-2-chlorophenyl)-4-acetylpiperazine

This initial step involves a nucleophilic aromatic substitution reaction. 1-Chloro-2-fluoro-4-nitrobenzene is a suitable starting material, as the fluorine atom is a good leaving group for this type of reaction.

  • Reaction: 1-Acetylpiperazine is reacted with 1-chloro-2-fluoro-4-nitrobenzene in the presence of a base.

  • Detailed Protocol:

    • To a solution of 1-acetylpiperazine (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equivalents).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add 1-chloro-2-fluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.

    • Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The resulting precipitate, 1-(4-nitro-2-chlorophenyl)-4-acetylpiperazine, is collected by filtration, washed with water, and dried under vacuum.

Step 2: Synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

The final step is the reduction of the nitro group to an amine.

  • Reaction: The nitro intermediate is reduced to the corresponding aniline.

  • Detailed Protocol:

    • Dissolve the 1-(4-nitro-2-chlorophenyl)-4-acetylpiperazine from the previous step in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid, or iron powder in acetic acid).

    • For catalytic hydrogenation, the reaction is typically run under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

    • After the reaction is complete, the catalyst is removed by filtration through celite.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final compound, [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine.

G start1 1-Acetylpiperazine reagents1 K₂CO₃, DMF 80-100 °C start1->reagents1 start2 1-Chloro-2-fluoro-4-nitrobenzene start2->reagents1 intermediate 1-(4-Nitro-2-chlorophenyl)-4-acetylpiperazine reagents2 H₂, Pd/C Ethanol intermediate->reagents2 product [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine reagents1->intermediate reagents2->product

Sources

Exploratory

In Silico Prediction of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine Targets: A Technical Guide

Abstract The identification of molecular targets is a critical and often rate-limiting step in drug discovery and development. For novel or uncharacterized small molecules, such as [4-(4-Acetylpiperazin-1-yl)-3-chlorophe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery and development. For novel or uncharacterized small molecules, such as [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, computational or in silico approaches provide a rapid and cost-effective means to generate testable hypotheses about their biological function and potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of a multi-faceted in silico workflow designed to predict the biological targets of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. By integrating methodologies including ligand-based similarity searches, pharmacophore modeling, and structure-based reverse docking, researchers can effectively navigate the vastness of biological space to identify high-probability protein targets. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step considerations for each predictive method.

Introduction: The Challenge of Target Deconvolution

The therapeutic effect of a small molecule is dictated by its interactions with specific biological macromolecules, primarily proteins. Identifying these "targets" is fundamental to understanding a compound's mechanism of action, predicting potential off-target effects, and guiding lead optimization efforts.[1][3] The molecule at the center of this guide, [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, contains structural motifs like piperazine and chlorophenyl, which are common in a wide range of biologically active compounds, suggesting a potential for diverse pharmacological activities.[4][5][6][7][8][9] Given the absence of established biological data for this specific molecule, a systematic in silico target prediction strategy is the logical first step.

Computational methods for target identification have become indispensable, complementing and guiding traditional experimental approaches.[2][10][11] They harness the vast and ever-growing repositories of biological and chemical data to find meaningful connections between a small molecule's structure and its potential protein partners.[12][13] This guide will detail a workflow that begins with broad, ligand-based methods and progressively narrows the focus to more structurally explicit, protein-based predictions.

Foundational Analysis: Ligand-Based Approaches

Ligand-based methods operate on the principle of "guilt-by-association": a molecule is likely to bind to the same targets as other molecules with similar structures or properties.[10] These methods are particularly valuable when the three-dimensional structure of potential targets is unknown.[14]

Chemical Similarity Searching

The most direct method for inferring biological targets is to search large chemogenomics databases for molecules that are structurally similar to the query compound.[15] These databases link chemical structures to experimentally determined bioactivity data.

Rationale: If a known bioactive compound with high structural similarity to [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is found, its annotated targets become primary candidates for our query molecule.

Experimental Protocol: 2D/3D Similarity Search

  • Compound Preparation:

    • Generate a 2D structure of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine and convert it to a simplified molecular-input line-entry system (SMILES) string.

    • Generate a low-energy 3D conformation of the molecule.

  • Database Selection: Choose from publicly available, large-scale databases such as:

    • ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing extensive bioactivity data.[16][17]

    • PubChem: A vast public repository of chemical substances and their associated biological activities.[16]

    • DrugBank: A comprehensive resource that combines detailed drug data with drug target information.[13]

  • Search Execution:

    • Utilize the search interfaces of the selected databases. Input the SMILES string for 2D similarity searches or the 3D structure file for 3D shape-based searches.

    • Define the similarity metric (e.g., Tanimoto coefficient for 2D fingerprints) and a threshold (e.g., >0.85 for high similarity).

  • Data Analysis:

    • Compile a list of the most similar compounds retrieved from the search.

    • For each "hit," extract its annotated biological targets and associated bioactivity data (e.g., IC50, Ki, EC50).

    • Prioritize targets that appear frequently among the top hits or are modulated with high potency.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features of a molecule that are essential for its interaction with a specific target.[18][19][20] If a set of molecules is known to bind to the same target, a common pharmacophore model can be generated and used to screen for other molecules that fit this model.

Rationale: While we don't have a set of active molecules for a specific target, we can use the output from our similarity search. If several of the most similar molecules share a common, high-potency target, they can be used to build a ligand-based pharmacophore model. This model can then be used to confirm that our query compound, [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, fits the required interaction pattern.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

  • Input Selection: From the similarity search results, select a set of 5-10 structurally diverse molecules that are known to be active against a common, high-priority target.

  • Model Generation: Use pharmacophore modeling software (e.g., PharmaGist, LigandScout, MOE) to identify common chemical features among the selected active molecules. These features typically include:

    • Hydrogen Bond Acceptors/Donors

    • Hydrophobic Regions

    • Aromatic Rings

    • Positive/Negative Ionizable Groups

  • Model Validation: The generated pharmacophore model should be validated to ensure it can distinguish between active and inactive compounds. This is often done by screening a database containing known actives and a larger set of decoy (assumed inactive) molecules.

  • Query Compound Fitting: Align the 3D conformation of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine with the validated pharmacophore model to assess the quality of the fit. A good fit provides stronger evidence that it may interact with the target of interest.

Advanced Analysis: Structure-Based Approaches

When the 3D structures of potential protein targets are available, structure-based methods can be employed. These techniques simulate the physical interaction between the small molecule and the protein's binding site.

Reverse Docking

Traditional molecular docking screens a library of ligands against a single protein target. Reverse docking, as the name implies, screens a single ligand against a large library of protein structures.[15][21][22] This is an exceptionally powerful tool for identifying potential targets and off-targets for a novel compound.

Rationale: By computationally "testing" the binding of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine against hundreds or thousands of protein binding sites, we can rank potential targets based on the predicted binding affinity. This approach is unbiased by any pre-existing assumptions about the compound's activity.

Workflow Diagram: Reverse Docking

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Prioritization Ligand 1. Prepare Ligand [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (3D structure, charge assignment) Docking 3. Perform High-Throughput Docking (e.g., AutoDock Vina, GOLD) Screen ligand against all targets Ligand->Docking TargetDB 2. Prepare Target Database (e.g., PDB, scPDB) (Structure cleaning, binding site definition) TargetDB->Docking Scoring 4. Score & Rank (Based on binding energy/affinity) Docking->Scoring Clustering 5. Post-Docking Clustering & Analysis (Group similar binding poses) Scoring->Clustering HitList 6. Generate Prioritized Hit List (Top-scoring, biologically relevant targets) Clustering->HitList

Caption: A streamlined workflow for the reverse docking process.

Experimental Protocol: Reverse Docking

  • Ligand Preparation:

    • Generate a high-quality, low-energy 3D structure of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine.

    • Assign appropriate atom types and partial charges using a force field (e.g., MMFF94).

    • Enumerate possible ionization states at physiological pH and consider tautomers.

  • Target Database Preparation:

    • Compile a library of 3D protein structures. This can be a curated set of known drug targets or a broader representation of the Protein Data Bank (PDB).[16]

    • For each protein, prepare the structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

    • Define the binding site for docking. This can be the location of a known ligand or predicted using pocket-finding algorithms.

  • Docking and Scoring:

    • Use a validated docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared ligand into each prepared protein binding site.[23][24]

    • The software will generate multiple possible binding poses for the ligand in the active site and calculate a "docking score" for each, which estimates the binding affinity.

  • Results Analysis and Prioritization:

    • Rank all protein targets based on their best docking scores. Lower binding energy scores typically indicate more favorable interactions.

    • Visually inspect the binding poses of the top-ranked hits. A plausible binding mode should involve significant favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and a high degree of shape complementarity.

    • Filter the results based on biological relevance. For example, prioritize human proteins over those from other species, or focus on protein families known to be "druggable."[25]

Data Synthesis and Hypothesis Generation

The power of this multi-pronged approach lies in the integration of results from each method. A high-confidence target prediction is one that is supported by multiple lines of computational evidence.

Data Summary Table

Prediction MethodTop Predicted TargetsSupporting EvidenceConfidence Level
Similarity Search Target A, Target BHigh Tanimoto similarity to known inhibitors of A and B.Medium
Pharmacophore Fit Target AExcellent fit of the query molecule to a pharmacophore model built from known Target A inhibitors.Medium-High
Reverse Docking Target C, Target ATop-ranked docking scores with plausible binding modes observed.High

Hypothesis Formulation: Based on the integrated data, Target A emerges as the most probable biological target for [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. It was identified through both ligand-based and structure-based methods, indicating a convergence of evidence.

Conclusion and Next Steps

This guide outlines a systematic and robust in silico strategy for predicting the biological targets of a novel small molecule, [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. By employing a funnel-like approach that starts with broad similarity-based methods and refines the predictions with detailed structure-based simulations, it is possible to generate a short, prioritized list of candidate targets from a vast field of possibilities.[1][10]

References

  • In Silico Target Prediction for Small Molecules. (2019). Methods in Molecular Biology.
  • Chen, X., et al. (n.d.). A Survey on the Computational Approaches to Identify Drug Targets in the Postgenomic Era.
  • Poli, G., et al. (2020). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules.
  • Al-Sha'er, M. A., et al. (2025). Pharmacophore modeling in drug design. In Silico Pharmacology.
  • Gupta, P., et al. (2025).
  • Sperandio, O. (2025). In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • What is pharmacophore modeling and its applications? (2025).
  • Pharmacophore modeling. (n.d.). Slideshare.
  • Koutsandreas, T., et al. (2022). Network-Based Approaches for Drug Target Identification.
  • In Silico Target Prediction. (n.d.).
  • Chen, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.
  • Singh, D. B., & Kumar, A. (2021). Computational/in silico methods in drug target and lead prediction.
  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applic
  • Wang, Y., et al. (2025). A Review of Target Identification Strategies for Drug Discovery: from Database to Machine-Based Methods.
  • Singh, S., et al. (2024). Identifying novel drug targets with computational precision. Computational and Structural Biotechnology Journal.
  • MultiDock Screening Tool - Reverse docking demonstr
  • Chemogenomics database for Autophagy Research. (n.d.). Computational Chemical Genomics Screening Center.
  • Paredes-Salazar, D., et al. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology.
  • 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. (2025). Neovarsity.
  • Chemogenomics. (n.d.). EUbOPEN.
  • Wang, J. C., et al. (2013).
  • Ko J., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Journal of Molecular Modeling.
  • Liu, T., et al. (2021). Machine learning methods, databases and tools for drug combination prediction.
  • Reverse docking: Significance and symbolism. (2024). In-Silico.com.
  • Tutorial redocking – ADFR. (n.d.).
  • N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide. (n.d.). PubChem.
  • Gali-Muhtasib, H., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. (n.d.). Wikipedia.
  • Wujec, M., et al. (2018). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules.
  • 1-(4-Chlorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine. (n.d.). EvitaChem.
  • Jicha, G. A., et al. (2014). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry.
  • Wujec, M., & Paneth, P. (2020). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank.
  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025). MDPI.
  • N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide (EVT-2876449). (n.d.). EvitaChem.

Sources

Foundational

A Technical Guide to Determining the Solubility of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine for Pharmaceutical Development

Foreword: The Imperative of Solubility in Modern Drug Discovery In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most critical of these is the molecule's solubility. Poor aqueous solubility is a primary contributor to suboptimal drug delivery, erratic absorption, and ultimately, clinical failure. For the compound [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, a molecule of interest in contemporary research, a thorough understanding of its solubility profile is not merely an academic exercise; it is a fundamental prerequisite for its development into a viable therapeutic agent.

This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded framework for determining the solubility of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to solubility assessment. As we delve into the methodologies, we will explore the theoretical underpinnings of solubility and how the unique structural attributes of our target molecule dictate its behavior in various solvent systems.

Physicochemical Portrait of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

A molecule's solubility is intrinsically linked to its physicochemical properties. Understanding these characteristics allows us to anticipate its behavior and design more effective experimental strategies.

Molecular Structure:

  • Compound Name: [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

  • CAS Number: 101970-41-6

  • Molecular Formula: C₁₂H₁₆ClN₃O

  • Molecular Weight: 253.73 g/mol

Predicted Physicochemical Properties:

PropertyPredicted ValueImplication for Solubility
LogP 2.5 - 3.0Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
pKa (most basic) 7.5 - 8.5The secondary amine in the piperazine ring is the most likely basic center. This pKa suggests that the compound's solubility will be significantly influenced by pH, with increased solubility in acidic conditions.
pKa (most acidic) 16.0 - 17.0The aromatic amine is weakly acidic, and its ionization will only be relevant in highly basic conditions.

These predicted values suggest that [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is a weakly basic compound with moderate lipophilicity. The presence of the acetyl group on the piperazine ring reduces the basicity of the adjacent nitrogen, while the chloro- and amino-substituents on the phenyl ring influence the overall electronic distribution and potential for intermolecular interactions.

The Theoretical Bedrock of Solubility: A Thermodynamic Perspective

Solubility is a thermodynamic equilibrium phenomenon, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure.[1] The process of dissolution involves the disruption of intermolecular forces in the solute's crystal lattice and the formation of new interactions between the solute and solvent molecules. This interplay is governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

A key distinction in pharmaceutical sciences is made between kinetic and thermodynamic solubility.[1][2]

  • Kinetic solubility is often measured in high-throughput screening and reflects the concentration at which a compound, typically dissolved in an organic solvent like DMSO, precipitates when added to an aqueous medium.[2][3]

  • Thermodynamic (or equilibrium) solubility , the focus of this guide, is the true measure of a compound's solubility at equilibrium and is crucial for understanding its behavior in vivo.[1][2]

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable and widely accepted technique for determining the equilibrium solubility of a compound.[4][5] It is a robust method that allows for the establishment of a true equilibrium between the undissolved solid and the saturated solution.

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and its ability to provide thermodynamically relevant data. By ensuring an excess of the solid compound is present, we can be confident that the resulting solution is saturated and in equilibrium.[4]

Experimental Workflow Diagram

experimental_workflow Figure 1: Shake-Flask Solubility Determination Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add chosen solvent A->B C Seal vials B->C D Agitate at constant temperature (e.g., 24-72 hours) C->D E Centrifuge or filter to remove undissolved solid D->E F Extract aliquot of supernatant E->F G Dilute if necessary F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Experimental Protocol

Materials and Reagents:

  • [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (solid, high purity)

  • Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine into a series of glass vials. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point could be 10 mg of the compound.

    • Add a known volume of the desired solvent to each vial (e.g., 1 mL).

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration in solution no longer increases).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the larger particles to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

  • Quantification:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

Analytical Quantification: HPLC-UV Method

For a compound like [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, which contains a chromophore (the substituted phenyl ring), HPLC with UV detection is a highly suitable analytical technique due to its specificity and sensitivity.

Example HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for aromatic amines.[6][7][8]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: The optimal wavelength should be determined by running a UV scan of the compound. Based on the aromatic structure, a wavelength in the range of 254-280 nm is likely to be appropriate.

  • Calibration: A calibration curve should be prepared using standard solutions of known concentrations of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise manner to facilitate comparison across different solvent systems.

Table of Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
Water25
PBS (pH 7.4)25
0.1 M HCl25
Ethanol25
Methanol25
Acetonitrile25
DMSO25

Interpretation of Results:

The solubility data will provide critical insights into the behavior of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine.

  • Aqueous Solubility: The solubility in water, PBS, and 0.1 M HCl will be particularly important for predicting its behavior in a physiological environment. Given the predicted basicity of the piperazine nitrogen, the solubility is expected to be significantly higher in 0.1 M HCl compared to water or PBS due to the formation of a more soluble salt.

  • Organic Solvents: Solubility in organic solvents provides information about the compound's polarity and can be useful for formulation development, particularly for non-aqueous formulations or for dissolving the compound for analytical purposes.

Key Factors Influencing the Solubility of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

A comprehensive understanding of solubility requires consideration of the various factors that can influence it.[9][10][11][12][13]

  • pH: As previously discussed, the pH of the aqueous medium will have a profound effect on the solubility of this compound due to the ionizable secondary amine in the piperazine ring.[10][13]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[1][11] However, this should be experimentally verified.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in the solubility studies.

  • Presence of Co-solvents or Excipients: In a pharmaceutical formulation, the presence of co-solvents, surfactants, or other excipients can significantly alter the solubility of the active pharmaceutical ingredient.

Conclusion: A Pathway to Informed Drug Development

This technical guide has provided a comprehensive framework for the experimental determination of the solubility of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. By grounding the experimental protocols in a solid theoretical understanding of the thermodynamics of solubility and the physicochemical properties of the molecule, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical tool for guiding formulation strategies, predicting in vivo performance, and ultimately, making informed decisions in the complex process of drug development. The methodologies outlined herein provide a self-validating system for obtaining the crucial solubility data needed to advance promising molecules like [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine from the laboratory to the clinic.

References

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]

  • Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]

  • Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]

  • AMAR RAVAL. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • ACS Publications. Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. [Link]

  • PubMed. Thermodynamic approaches to the challenges of solubility in drug discovery and development. [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Agilent. (2012, September 2). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

  • ResearchGate. A thermodynamic exploration into pharmaceutical drug solubility. [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • AKJournals. GRAVIMETRIC AND SPECTROPHOTOMETRIC METHODS FOR THE DETERMINATION OF PIPERAZINE. PICROLONIC VS. PICRIC ACID. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • PubMed. A rapid spectrophotometric method for determination of piperazine. [Link]

  • NIH. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

Sources

Protocols & Analytical Methods

Method

Application of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine in cancer cell lines

An In-Depth Guide to the Preclinical Evaluation of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine and Related Arylpiperazine-Class Compounds in Cancer Cell Lines Foreword for the Researcher The arylpiperazine scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine and Related Arylpiperazine-Class Compounds in Cancer Cell Lines

Foreword for the Researcher

The arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful therapeutics.[1] A significant number of FDA-approved anticancer drugs, particularly kinase inhibitors such as Imatinib (Gleevec®) and Bosutinib (Bosulif®), feature this core motif, highlighting its importance in targeting the dysregulated signaling pathways that drive cancer.[2]

This document provides a comprehensive framework for the initial preclinical evaluation of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine , a novel compound belonging to this promising class. Given the structural similarities to known kinase inhibitors, we will proceed under the well-founded hypothesis that this agent may exert its anticancer effects by modulating key protein kinases involved in cell proliferation and survival. The following protocols are designed not merely as procedural steps, but as a logical, self-validating workflow to systematically characterize the compound's mechanism of action and therapeutic potential.

Hypothesized Mechanism of Action: Kinase Inhibition

The chemical architecture of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, featuring a substituted phenylamine linked to an acetylpiperazine group, is highly suggestive of a Type I or Type II kinase inhibitor. Such molecules typically compete with ATP for binding within the catalytic cleft of a protein kinase, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.

Many critical oncogenic pathways are driven by kinases. Therefore, a primary objective is to determine if the compound inhibits a key signaling node, such as the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathway, which are frequently hyperactivated in cancer.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS p PI3K PI3K RTK->PI3K p GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF p MEK MEK RAF->MEK p ERK ERK MEK->ERK p Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT p mTOR mTOR AKT->mTOR p mTOR->Proliferation CompoundX Compound-X (Hypothesized Inhibitor) CompoundX->RAF Inhibition CompoundX->PI3K Inhibition

Figure 1: Hypothesized mechanism of action. The compound may inhibit key kinases in oncogenic pathways like RAS/MAPK (red) or PI3K/AKT (green).

Experimental Characterization Workflow

A systematic, multi-step approach is essential to build a comprehensive profile of the compound's biological activity. The workflow is designed to first establish potency and then to elucidate the cellular mechanism of action.

G start Start: Select Cancer Cell Line Panel protocol1 Protocol 1: Determine IC50 Values (Cell Viability Assay) start->protocol1 decision1 Is IC50 in acceptable range? protocol1->decision1 protocol2 Protocol 2: Assess Apoptosis Induction (Annexin V/PI Staining) decision1->protocol2 Yes stop Stop or Redesign Compound decision1->stop No protocol3 Protocol 3: Analyze Cell Cycle Arrest (PI Staining & Flow Cytometry) protocol2->protocol3 protocol4 Protocol 4: Confirm Target Modulation (Western Blot for p-Kinases) protocol3->protocol4 end_point End: Comprehensive Compound Profile protocol4->end_point

Figure 2: A logical workflow for characterizing a novel anticancer compound in vitro.

Core Protocols: Methodologies and Rationale

The following protocols provide detailed, step-by-step instructions for the primary assays required to evaluate [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine.

Protocol 1: Cell Viability and IC50 Determination

Objective: To quantify the compound's cytotoxic or cytostatic effect on a panel of cancer cell lines and determine the half-maximal inhibitory concentration (IC50).

Causality: The IC50 value is the most critical initial parameter, defining the compound's potency. A potent compound will show activity at low micromolar or nanomolar concentrations. This assay measures the metabolic activity of cells, which correlates with the number of viable cells.[4]

Methodology (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2x stock of the compound in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to allow for at least two cell doublings in the control group.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Analysis of Apoptosis Induction

Objective: To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis).

Causality: Many effective anticancer agents, particularly kinase inhibitors, kill cancer cells by activating the apoptotic cascade.[5][6] This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Methodology (Annexin V-FITC/Propidium Iodide Staining):

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1x Binding Buffer and analyze the samples immediately using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Protocol 3: Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

Causality: Kinases play a crucial role in regulating cell cycle progression. Inhibiting key kinases like CDKs or checkpoint kinases can cause cells to arrest, preventing them from dividing.[1] This assay quantifies the DNA content of cells to determine their distribution across the cell cycle phases.

Methodology (Propidium Iodide Staining & Flow Cytometry):

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[7]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[7]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. Model the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Target Modulation Confirmation via Western Blot

Objective: To verify that the compound inhibits the hypothesized kinase signaling pathway within the cancer cells.

Causality: This is the most direct evidence linking the compound to its molecular target. A successful kinase inhibitor should decrease the phosphorylation of its direct or indirect downstream substrates. For example, an inhibitor of the PI3K/AKT pathway should reduce the levels of phosphorylated AKT (p-AKT).

Methodology (Western Blotting):

  • Cell Treatment: Treat cells in a 6-well plate with the compound at various concentrations for a short duration (e.g., 1-4 hours) to observe direct effects on signaling.

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like β-actin).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of the phosphorylated protein to the total protein indicates target inhibition.

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is crucial for clear interpretation and comparison.

Table 1: Example IC50 Data Summary

Cell LineCancer TypeCompound IC50 (µM) [Mean ± SD, n=3]
MCF-7Breast Cancer1.5 ± 0.2
HCT-116Colon Cancer0.8 ± 0.1
A549Lung Cancer2.3 ± 0.4
K562Leukemia0.2 ± 0.05
  • Interpretation: This table allows for a quick assessment of the compound's potency and selectivity across different cancer types. A lower IC50 value indicates higher potency. The compound appears most potent against the K562 leukemia cell line in this example.[8]

Table 2: Example Apoptosis and Cell Cycle Summary (Treatment at IC50 for 24h)

Cell Line% Apoptotic Cells (Annexin V+)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control 5.2%55%30%15%
Compound-Treated 45.8%75%10%15%
  • Interpretation: The data shows a significant increase in apoptosis and an accumulation of cells in the G1 phase, suggesting the compound induces G1 cell cycle arrest and subsequent programmed cell death.

References

  • ResearchGate. (2025). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Available at: [Link]

  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Structures of FDA-approved anticancer drugs based on piperazine rings. Available at: [Link]

  • PubMed. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][9]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Available at: [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Piperazine derivatives of natural compounds with anticancer activity. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Available at: [Link]

  • MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]

  • PMC - PubMed Central. (n.d.). Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Available at: [Link]

  • PMC - PubMed Central. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available at: [Link]

  • PubMed. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][9][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. Available at: [Link]

  • MDPI. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Available at: [Link]

  • PubMed. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available at: [Link]

  • Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. Available at: [Link]

  • MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Available at: [Link]

  • PubMed. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. Available at: [Link]

  • PubMed. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Available at: [Link]

  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Available at: [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Available at: [Link]

Sources

Application

Application Note: High-Throughput Screening for Novel Cannabinoid Receptor 1 (CB1) Antagonists Utilizing [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

Introduction: The Quest for Novel GPCR Modulators G protein-coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, making them a major focus of modern drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel GPCR Modulators

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, making them a major focus of modern drug discovery.[1][2] The cannabinoid receptor 1 (CB1), a member of this family, is primarily expressed in the central nervous system and plays a crucial role in regulating a wide range of physiological processes, including appetite, pain sensation, mood, and memory.[3] Consequently, the development of novel CB1 receptor antagonists holds therapeutic promise for treating obesity, metabolic disorders, and other conditions.[4]

This application note presents a comprehensive, field-proven protocol for the high-throughput screening (HTS) of novel compounds as potential CB1 receptor antagonists. As a case study, we will focus on the characterization of a novel chemical entity, [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (henceforth referred to as Compound X). While the specific biological activity of Compound X is not extensively documented, its structural features, including a piperazine moiety common in GPCR ligands, make it a compelling candidate for screening against this target class.[5][6]

Herein, we will detail a robust and sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay, a widely adopted HTS methodology for GPCRs due to its homogeneous format, low background, and high signal-to-noise ratio.[7][8] The principles and protocols outlined are designed to provide researchers, scientists, and drug development professionals with a practical guide to identifying and characterizing novel CB1 receptor antagonists.

Principle of the TR-FRET Competition Binding Assay

The TR-FRET assay for the CB1 receptor is based on the principle of competitive ligand binding. The assay utilizes a fluorescently labeled ligand (tracer) that binds to the CB1 receptor with high affinity. The receptor itself is tagged, often with a SNAP-tag that allows for covalent labeling with a terbium cryptate (the FRET donor).[8][9] When the terbium-labeled receptor and the fluorescent tracer are in close proximity (i.e., when the tracer is bound to the receptor), excitation of the terbium donor results in energy transfer to the fluorescent tracer (the FRET acceptor), which in turn emits light at a specific wavelength.

In a competition assay, a library of unlabeled compounds is screened for their ability to displace the fluorescent tracer from the receptor. If a test compound (like Compound X) binds to the CB1 receptor, it will compete with the fluorescent tracer, leading to a decrease in the FRET signal. This reduction in FRET is directly proportional to the binding affinity of the test compound for the CB1 receptor.

The use of time-resolved fluorescence detection minimizes interference from autofluorescent compounds and scattered light, thereby enhancing the assay's sensitivity and reliability for HTS.[7]

Experimental Workflow for High-Throughput Screening

The overall workflow for the HTS campaign is designed for efficiency and accuracy, moving from initial single-concentration screening to more detailed dose-response analysis for hit confirmation and characterization.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screening cluster_2 Hit Confirmation & Characterization AD1 Reagent Preparation: - Terbium-labeled CB1 membranes - Fluorescent tracer - Assay buffer AD2 Assay Optimization: - Tracer concentration (Kd determination) - Z'-factor calculation AD1->AD2 Optimization PS1 Compound Library Plating (Single high concentration, e.g., 10 µM) AD2->PS1 Proceed to HTS PS2 Addition of Terbium-labeled CB1 Receptor Membranes PS1->PS2 PS3 Addition of Fluorescent Tracer PS2->PS3 PS4 Incubation PS3->PS4 PS5 TR-FRET Signal Reading PS4->PS5 PS6 Hit Identification (% inhibition > threshold) PS5->PS6 HC1 Dose-Response Plating (e.g., 11-point serial dilution) PS6->HC1 Advance Hits HC2 Repeat Assay Protocol HC1->HC2 HC3 IC50 Curve Generation HC2->HC3 HC4 Confirmation of 'True Hits' HC3->HC4

Figure 1: High-Throughput Screening Workflow. A schematic representation of the key stages in the identification and characterization of novel CB1 receptor antagonists, from initial assay development to hit confirmation.

Detailed Protocols

Materials and Reagents
ReagentSupplierCatalog Number
HEK293 cells stably expressing SNAP-tagged human CB1 receptorIn-house or commercialN/A
SNAP-Lumi4®-TbCisbioSSNPTBE
Red fluorescent CB1 antagonist tracer (e.g., CELT-335)CeltarysN/A
[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (Compound X)Sigma-Aldrich101970-41-6
AM251 (positive control antagonist)MedchemExpressHY-10252
Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA)In-house preparationN/A
DMSO, molecular biology gradeSigma-AldrichD8418
384-well low-volume white microplatesGreiner Bio-One784075
Protocol 1: Preparation of Terbium-Labeled CB1 Receptor Membranes
  • Cell Culture: Culture HEK293 cells expressing SNAP-tagged CB1 receptors in appropriate media until they reach 80-90% confluency.

  • SNAP-Tag Labeling: Incubate the cells with SNAP-Lumi4®-Tb (100 nM) in culture medium for 1 hour at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove unbound terbium label.

  • Membrane Preparation: Harvest the cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Final Preparation: Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a BCA assay. Store the labeled membranes at -80°C in aliquots.

Protocol 2: High-Throughput Screening of Compound X
  • Compound Plating:

    • Prepare a 10 mM stock solution of Compound X in DMSO.

    • For single-point screening, dilute Compound X to 40 µM in assay buffer (this will result in a final assay concentration of 10 µM).

    • Dispense 5 µL of the diluted Compound X, positive control (AM251), and negative control (DMSO vehicle) into the wells of a 384-well plate.

  • Receptor Addition:

    • Thaw the terbium-labeled CB1 receptor membranes and dilute them in assay buffer to the pre-determined optimal concentration.

    • Add 10 µL of the diluted receptor membranes to each well of the assay plate.

  • Tracer Addition:

    • Dilute the red fluorescent CB1 antagonist tracer to its optimal concentration (typically at or near its Kd) in assay buffer.

    • Add 5 µL of the diluted tracer to each well. The final assay volume is 20 µL.

  • Incubation:

    • Seal the plate and incubate for 2 hours at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on a TR-FRET-compatible microplate reader.

    • Set the excitation wavelength to 337 nm and read the emission at 620 nm (terbium donor) and 665 nm (fluorescent acceptor).

Protocol 3: Data Analysis and Hit Identification
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_background) / (Ratio_total - Ratio_background))

    • Ratio_sample is the ratio from wells with Compound X.

    • Ratio_total is the average ratio from the negative control wells (DMSO).

    • Ratio_background is the average ratio from the positive control wells (saturating concentration of AM251).

  • Hit Criterion:

    • Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

Protocol 4: Dose-Response Analysis and IC50 Determination
  • Compound Plating:

    • For confirmed hits, perform an 11-point serial dilution of Compound X, starting from a high concentration (e.g., 100 µM).

    • Plate the dilutions in triplicate as described in Protocol 2.

  • Assay Execution:

    • Follow steps 2-5 of Protocol 2.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Compound X.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of Compound X that inhibits 50% of the tracer binding.

Expected Results and Interpretation

A successful HTS campaign will identify compounds that consistently inhibit the binding of the fluorescent tracer to the CB1 receptor.

CompoundAssay TypeConcentration% InhibitionIC50 (nM)
DMSOPrimary Screen1%0 ± 5%N/A
AM251Primary Screen10 µM100 ± 5%8 nM[10]
Compound X Primary Screen10 µM> 50%To be determined
Compound X Dose-Response0.1 nM - 100 µMConcentration-dependentTo be determined

A potent and selective CB1 antagonist will exhibit a low nanomolar IC50 value in the dose-response assay.[10] The data generated for Compound X can be directly compared to the reference antagonist, AM251, to gauge its relative potency.

Causality and Self-Validation in the Protocol

The trustworthiness of this HTS protocol is ensured by several integrated self-validating systems:

  • Positive and Negative Controls: The inclusion of a known antagonist (AM251) and a vehicle control (DMSO) in every plate allows for the normalization of data and the calculation of the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

  • Dose-Response Confirmation: A true hit will demonstrate a sigmoidal, concentration-dependent inhibition of the tracer binding. This confirms that the observed activity is not due to experimental artifacts such as compound autofluorescence or aggregation.

  • Orthogonal Assays: Hits identified through this binding assay should be further validated in functional assays (e.g., cAMP accumulation or β-arrestin recruitment assays) to confirm their antagonist activity and rule out non-specific interactions.[11]

Signaling Pathway Context

The TR-FRET binding assay directly measures the interaction of a compound with the receptor. A confirmed antagonist will block the binding of endogenous agonists (like anandamide) or synthetic agonists, thereby inhibiting downstream signaling cascades.

Signaling_Pathway cluster_receptor Cell Membrane CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates Agonist Agonist (e.g., Anandamide) Agonist->CB1 Binds & Activates Antagonist Antagonist (e.g., Compound X) Antagonist->CB1 Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Figure 2: CB1 Receptor Signaling Pathway. This diagram illustrates how an antagonist like Compound X can block the activation of the CB1 receptor by an agonist, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Conclusion

The TR-FRET-based competition binding assay described here provides a robust, sensitive, and high-throughput method for the identification of novel antagonists of the CB1 receptor. By employing a systematic workflow that includes primary screening, dose-response confirmation, and rigorous data analysis, researchers can efficiently screen compound libraries and identify promising lead candidates for further development. The application of this protocol to novel chemical entities such as [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine has the potential to accelerate the discovery of new therapeutics targeting the endocannabinoid system.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). American Journal of Physiology-Cell Physiology. [Link]

  • Fluorescence Polarization in GPCR Research. (2025, August 27). Celtarys. [Link]

  • A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. (2023, December 15). MDPI. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery Applications. (2015, September 8). The Scientist. [Link]

  • A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. (n.d.). Frontiers in Pharmacology. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys. [Link]

  • High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. (n.d.). Royal Society of Chemistry. [Link]

  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent. [Link]

  • Use of fluorescence polarization detection for the measurement of fluopeptidetm binding to G protein-coupled receptors. (n.d.). PubMed. [Link]

  • A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. (2023, December 15). Semantic Scholar. [Link]

  • Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors. (n.d.). PubMed Central. [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]

  • CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. (n.d.). Eurofins DiscoverX. [Link]

  • Highly Specific, Fluorescent Cannabinoid Type 2 Receptor Probes Enable Applications in Microscopy, Flow Cytometry and FRET-based Binding Assays. (n.d.). ChemRxiv. [Link]

  • G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. (2022, July 29). YouTube. [Link]

  • The cannabinoid CB1 receptor inverse agonist AM 251 and antagonist AM 4113 produce similar effects on the behavioral satiety sequence in rats. (n.d.). PubMed Central. [Link]

  • 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. (n.d.). PubChem. [Link]

  • N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(2-bromo-4,6-dimethylphenoxy)acetamide. (n.d.). PubChem. [Link]

  • AM251, a selective antagonist of the CB1 receptor, inhibits the induction of long-term potentiation and induces retrograde amnesia in rats. (n.d.). PubMed. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). MDPI. [Link]

  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. (n.d.). Wikipedia. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (n.d.). MDPI. [Link]

  • 4-(4-Ethylpiperazin-1-yl)aniline. (n.d.). PubChem. [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline. (n.d.). PubChem. [Link]

  • N-(3-chlorophenyl)-4-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine. (n.d.). PubChem. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025, December 25). MDPI. [Link]

Sources

Method

Application Notes and Protocols for the Cellular Characterization of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

Introduction: A Strategic Approach to Characterizing Novel Kinase Inhibitors The compound [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine represents a novel investigational molecule with potential applications in target...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Kinase Inhibitors

The compound [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine represents a novel investigational molecule with potential applications in targeted therapy. Its structural motifs, particularly the substituted chlorophenylamine and acetylpiperazine groups, are frequently observed in potent kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery.

This document provides a comprehensive guide for the initial cell-based characterization of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, hereafter referred to as Compound X. As the specific molecular target of Compound X is yet to be fully elucidated, we will employ a strategic and broadly applicable panel of cell-based assays. These protocols are designed to assess the compound's impact on cell viability and to investigate its potential inhibitory effects on key oncogenic signaling pathways, using the Bcr-Abl tyrosine kinase pathway as a primary model. This approach is not only robust but also allows for the concurrent assessment of critical drug-like properties such as cell permeability and potential cytotoxicity in a physiologically relevant environment.[2]

Foundational Concepts: Interrogating Cellular Responses to Kinase Inhibition

The primary objective of these protocols is to determine the potency and cellular effects of Compound X. We will focus on two key aspects of its activity:

  • Cellular Proliferation and Viability: To quantify the compound's ability to inhibit cell growth and induce cell death.

  • Target Engagement and Pathway Modulation: To ascertain if the compound inhibits the activity of a specific kinase or signaling pathway within the cell.

A well-designed cell-based assay provides a more physiologically relevant context than a purely biochemical assay by accounting for factors such as membrane permeability, intracellular metabolism, and engagement with the target in its native cellular environment.[3][4]

Experimental Design and Workflow

The following diagram illustrates the overall workflow for the cellular characterization of Compound X. This multi-pronged approach ensures a thorough initial assessment of the compound's biological activity.

G cluster_0 Phase 1: Cell Viability Assessment cluster_1 Phase 2: Target Engagement & Pathway Analysis A Cell Line Selection (e.g., K-562) B Compound X Dose-Response Treatment A->B C MTT/CellTiter-Glo Assay B->C D IC50 Determination C->D E Cell Treatment with Compound X D->E Inform Dosing for Mechanistic Studies F Cell Lysis E->F G Western Blot Analysis (p-CrkL, p-STAT5) F->G H Kinase Activity Assay (e.g., Cellular Bcr-Abl Assay) F->H I Confirmation of Target Inhibition G->I H->I

Caption: Overall experimental workflow for the cellular characterization of Compound X.

Part 1: Assessment of Cellular Viability and Proliferation

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of the compound. We will utilize the MTT assay, a reliable and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[5][6]

Recommended Cell Line: K-562

For the initial screening of a potential Bcr-Abl inhibitor, the K-562 human chronic myeloid leukemia (CML) cell line is an excellent choice. These cells are positive for the Philadelphia chromosome and express the constitutively active Bcr-Abl tyrosine kinase, making their proliferation highly dependent on its activity.[7]

Protocol 1: MTT Assay for Cell Viability

This protocol details the steps to determine the IC50 value of Compound X in K-562 cells.

Materials:

  • K-562 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture K-562 cells in RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 1 nM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove 50 µL of medium from each well and add 50 µL of the diluted Compound X solutions.

    • Incubate the plate for 72 hours.[5]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution to each well to dissolve the crystals.[5]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of Compound X relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the Compound X concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

ParameterDescription
IC50 The concentration of an inhibitor where the response (in this case, cell viability) is reduced by half.
Dose-Response Curve A graphical representation of the relationship between the dose of a drug and the magnitude of its effect.

Part 2: Target Engagement and Signaling Pathway Modulation

A decrease in cell viability suggests that Compound X is biologically active. The next critical step is to determine if this effect is due to the inhibition of a specific signaling pathway. Given the structural alerts for a kinase inhibitor, we will investigate the Bcr-Abl signaling pathway.

Constitutively active Bcr-Abl tyrosine kinase leads to the phosphorylation and activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively drive cell proliferation and survival.[9][10][11] A key substrate of Bcr-Abl is the CrkL adapter protein. Therefore, assessing the phosphorylation status of CrkL serves as a reliable cellular biomarker for Bcr-Abl kinase activity.[12]

G cluster_pathway Bcr-Abl Signaling Pathway BCR_ABL Bcr-Abl GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK CrkL CrkL BCR_ABL->CrkL Phosphorylation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation CompoundX Compound X CompoundX->BCR_ABL Inhibition

Caption: Simplified Bcr-Abl signaling pathway and the putative inhibitory action of Compound X.

Protocol 2: Western Blot Analysis of Phospho-CrkL

This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of Bcr-Abl kinase activity by measuring the phosphorylation of its direct substrate, CrkL.

Materials:

  • K-562 cells

  • Compound X

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CrkL, anti-total CrkL

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed K-562 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of Compound X (based on the IC50 value from the MTT assay) for a specified time (e.g., 2-4 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-CrkL overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total CrkL as a loading control.

Data Analysis:

  • A dose-dependent decrease in the intensity of the phospho-CrkL band, with no significant change in the total CrkL band, indicates specific inhibition of Bcr-Abl kinase activity by Compound X.

Part 3: Direct Measurement of Cellular Kinase Activity

To complement the Western blot analysis, a more direct and quantitative measure of Bcr-Abl kinase activity within the cell is highly valuable. Several commercially available cell-based kinase activity assays can be adapted for this purpose. These assays often utilize a cell-permeable peptide substrate that is specifically phosphorylated by the target kinase.[1][7]

Protocol 3: Cell-Based Bcr-Abl Kinase Activity Assay

This protocol provides a general framework for a cell-based kinase assay. It is recommended to follow the specific instructions of a commercially available kit (e.g., from Promega, Cisbio, or similar providers).

General Principle:

  • K-562 cells are treated with varying concentrations of Compound X.

  • A cell-permeable, biotinylated peptide substrate for Bcr-Abl is added to the cells.

  • Inside the cells, active Bcr-Abl phosphorylates the substrate.

  • The cells are lysed, and the lysate is transferred to a streptavidin-coated plate to capture the biotinylated substrate.

  • A phosphorylation-specific antibody, often conjugated to an enzyme or a fluorescent probe, is used to detect the phosphorylated substrate.

  • The signal generated is proportional to the Bcr-Abl kinase activity in the cells.

Expected Results:

A dose-dependent decrease in the assay signal with increasing concentrations of Compound X would provide strong evidence for its direct inhibition of Bcr-Abl kinase activity in a cellular context. The IC50 value obtained from this assay should be comparable to that from the cell viability assay if Bcr-Abl inhibition is the primary mechanism of action.[7][13]

AssayPurposeKey Readout
MTT Assay Measures cell viability and proliferation.IC50 value
Western Blot Assesses phosphorylation of a downstream target.Change in phospho-protein levels
Cell-Based Kinase Assay Directly measures the activity of the target kinase in cells.IC50 value

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial cellular characterization of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. Successful execution of these experiments will yield crucial information regarding the compound's potency, its effect on cell viability, and its mechanism of action, particularly its potential as a Bcr-Abl kinase inhibitor.

Positive results from these assays would warrant further investigation, including:

  • Selectivity Profiling: Testing Compound X against a panel of other kinases to determine its selectivity.

  • Resistance Studies: Investigating the efficacy of Compound X in cell lines harboring mutations that confer resistance to existing Bcr-Abl inhibitors.[7]

  • In Vivo Efficacy: Evaluating the compound's anti-tumor activity in animal models of CML.

These comprehensive cell-based assays are an indispensable first step in the preclinical development of novel targeted therapies.

References

  • Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. Purdue University.
  • Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. PubMed.
  • Molecular Pathways: BCR-ABL. Clinical Cancer Research.
  • Application Notes and Protocols for Determining Cell Viability Following Gefitinib Hydrochloride Tre
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed Central.
  • Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substr
  • Molecular P
  • An In-depth Technical Guide to the EGFR Inhibitor Gefitinib. Benchchem.
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function.
  • Signaling pathways involved in the signaling of BCR-ABL.
  • Schematic representation of the BCR-ABL1 signaling pathways targeted by...
  • Immuno-oncology Cell-based Kinase Assay Service.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Characterization of assay reproducibility and validation using...
  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mut
  • BCR-ABL signalling pathways.
  • Protocol for Cell Viability Assays: CCK-8 and MTT.
  • Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors. Benchchem.

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine in Human Plasma

Abstract This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine in h...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine in human plasma. The methodology employs a straightforward protein precipitation extraction procedure, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing a total run time of under 5 minutes. Detection is performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode, utilizing Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity. The method has been rigorously validated according to the latest bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), demonstrating excellent performance in terms of linearity, accuracy, precision, selectivity, and stability. This method is well-suited for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is a novel small molecule entity with significant potential in pharmaceutical development. Accurate and reliable quantification of this compound in biological matrices is paramount for elucidating its pharmacokinetic profile, assessing bioavailability, and ensuring patient safety during clinical trials. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and wide dynamic range.[1][2]

The chemical structure of the analyte, featuring a basic piperazine moiety and an aromatic amine, lends itself well to positive mode electrospray ionization (ESI), a common ionization technique for such compounds.[3][4] This application note provides a comprehensive, step-by-step protocol for the quantification of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine in human plasma, from sample preparation to data analysis, underpinned by a rigorous validation strategy that ensures data integrity and regulatory compliance.[5][6]

Experimental

Materials and Reagents
  • Analyte: [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (Purity ≥95%)

  • Internal Standard (IS): [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine-d4 (or a suitable structural analog such as 1-(3-Chlorophenyl)-4-(1-piperazinyl)ethanone)

  • Solvents: HPLC-grade acetonitrile and methanol; Formic acid (LC-MS grade)

  • Water: Deionized water, 18 MΩ·cm or higher

  • Biological Matrix: Blank human plasma (K2-EDTA)

Rationale for Internal Standard Selection

The ideal internal standard (IS) for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte.[7] A SIL-IS, such as [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine-d4, co-elutes with the analyte and experiences similar ionization and matrix effects, thereby providing the most accurate correction for experimental variability. In the absence of a commercially available SIL-IS, a structurally similar analog with close physicochemical properties and chromatographic behavior can be used. For this method, 1-(3-Chlorophenyl)-4-(1-piperazinyl)ethanone is proposed as a suitable alternative, as it shares the chlorophenylpiperazine core structure.

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[8]

LC-MS/MS Method Parameters

The method parameters were optimized to achieve a balance between sensitivity, selectivity, and analysis time.

Table 1: Optimized LC-MS/MS Parameters

ParameterSetting
LC Conditions
ColumnC18 Reversed-Phase (100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
Gradient10% B to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min.
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Predicted MRM Transitions

Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ions ([M+H]⁺) are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). Based on the structure of the analyte and known fragmentation patterns of piperazine-containing compounds, the following MRM transitions are proposed.[4][9]

Table 2: Predicted MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine254.1127.1 (Quantifier)10025
254.199.1 (Qualifier)10035
Internal Standard (Analog)239.1127.1 (Quantifier)10025
1-(3-Chlorophenyl)-4-(1-piperazinyl)ethanone239.199.1 (Qualifier)10035

Note: These are predicted values and should be optimized empirically by infusing the standards into the mass spectrometer.

Sample Preparation Protocol

A protein precipitation method using acetonitrile was selected for its simplicity, speed, and high recovery of small molecules from plasma.[10][11][12]

Workflow Diagram

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample is Add 25 µL Internal Standard Working Solution plasma->is vortex1 Vortex (10 sec) is->vortex1 ppt Add 300 µL Acetonitrile vortex1->ppt vortex2 Vortex (1 min) ppt->vortex2 centrifuge Centrifuge (10 min @ 14,000 g) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow.

Step-by-Step Protocol
  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[11]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.

  • Inject 10 µL of the supernatant into the LC-MS/MS system for analysis.

Method Validation

The developed method was fully validated according to the FDA and EMA guidelines for bioanalytical method validation.[5][6][13] The validation parameters and acceptance criteria are summarized below.

Validation Workflow

G cluster_validation Method Validation Cascade selectivity Selectivity & Matrix Effect Check for interferences in blank plasma from multiple sources linearity Linearity & Range Calibration curve with at least 8 non-zero standards selectivity->linearity accuracy_precision Accuracy & Precision Intra- and inter-day analysis of QC samples (LLOQ, LQC, MQC, HQC) linearity->accuracy_precision recovery_matrix Recovery & Matrix Effect Compare analyte response in extracted vs. non-extracted samples accuracy_precision->recovery_matrix stability Stability Evaluate freeze-thaw, short-term, long-term, and post-preparative stability recovery_matrix->stability dilution Dilution Integrity Assess accuracy and precision of diluted samples stability->dilution

Caption: Bioanalytical Method Validation Workflow.

Summary of Validation Parameters and Acceptance Criteria

Table 3: Validation Parameters and Acceptance Criteria (FDA & EMA)

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[5][6]
Linearity (Calibration Curve) A calibration curve with a blank, a zero, and at least six non-zero standards. A linear regression with a weighting of 1/x² is used. The correlation coefficient (r²) should be ≥ 0.99. At least 75% of the non-zero standards must be within ±15% of their nominal value (±20% at the LLOQ).[14][15]
Accuracy & Precision Analyzed using Quality Control (QC) samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[5][6]
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that of the analyte in a neat solution. The CV of the matrix factor across different lots of plasma should be ≤ 15%.[14]
Stability Analyte stability in plasma should be demonstrated under various conditions: Freeze-Thaw Stability: After at least three freeze-thaw cycles. Short-Term Stability: At room temperature for a duration that exceeds the expected sample handling time. Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the sample storage duration. Post-Preparative Stability: In the autosampler for a duration that covers the expected analytical run time. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5][6]
Dilution Integrity If samples are expected to be diluted, the dilution should not affect the accuracy and precision. The accuracy and precision of the diluted samples should be within ±15%.[6]

Conclusion

This application note details a highly sensitive, selective, and robust LC-MS/MS method for the quantification of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine in human plasma. The simple and efficient protein precipitation sample preparation protocol allows for high-throughput analysis, making it ideal for supporting pharmacokinetic studies in drug development. The method has been thoroughly validated in accordance with stringent regulatory guidelines, ensuring the generation of reliable and high-quality data.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. 2011. [Link][6][16]

  • U.S. Department of Health and Human Services, Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018. [Link][5]

  • U.S. Department of Health and Human Services, Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. [Link][17]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link][14]

  • ACS Publications. SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link][6]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][15]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. 2001. [Link][18]

  • National Institutes of Health. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link][1]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link][19]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link][20]

  • International Council for Harmonisation. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link][21]

  • Shimadzu. Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link][3]

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link][22]

  • ScienceDirect. Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization-tandem mass spectrometry. [Link][23]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link][24]

  • Agilent. Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link][2]

  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link][12]

  • Opentrons. LC-MS Sample Preparation: Techniques & Challenges. [Link][25]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link][26]

  • Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link][27]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? [Link][7]

  • SpringerLink. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. [Link][8]

  • SpringerLink. Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. [Link][28]

  • Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. [Link][4]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link][29]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link][30]

  • Chemguide. mass spectra - fragmentation patterns. [Link][31]

  • PubChem. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. [Link][32]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... [Link][9]

  • MDPI. Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one in rats by LC-MS/MS. [Link][33]

  • ResearchGate. (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. [Link][34]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link][35]

  • Google Patents. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues. [36]

  • PubChem. (3R,4R)-4-[4-(2-Chlorophenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol. [Link][37]

Sources

Method

Use of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine in fragment-based drug design

Topic: Strategic Application of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine in Fragment-Based Drug Design For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensi...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategic Application of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine in Fragment-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the utilization of the fragment, [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, within a Fragment-Based Drug Design (FBDD) workflow. It is intended for researchers in academia and industry who are engaged in the discovery of novel therapeutics. We move beyond a simple recitation of protocols to offer a strategic framework, explaining the scientific rationale behind experimental choices. This guide details an integrated, multi-platform approach, from initial hit identification through biophysical validation to structure-guided lead optimization. Detailed, field-tested protocols for key techniques such as Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), and Saturation Transfer Difference (STD) NMR spectroscopy are provided. By contextualizing this specific fragment within a plausible kinase inhibitor discovery cascade, we aim to equip the reader with the expertise to effectively leverage similar fragments in their own drug discovery programs.

Introduction: The Rationale for Fragment-Based Drug Design (FBDD)

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of high-quality lead compounds.[1] The core principle of FBDD is to screen small, low-complexity molecules, or "fragments," for weak but efficient binding to a biological target.[2][3] These initial hits, typically with dissociation constants (KD) in the micromolar to millimolar range, serve as starting points for a more rational, structure-guided evolution into potent, drug-like molecules.[2]

Unlike the larger, more complex molecules found in HTS libraries, fragments offer several distinct advantages:

  • Greater Chemical Space Coverage: A library of a few thousand fragments can represent a much broader swath of chemical space than millions of HTS compounds.[1][2]

  • Higher Hit Rates: Due to their simplicity, fragments are more likely to find complementary interactions within a target's binding site.

  • Superior Ligand Efficiency: Hits often exhibit more efficient binding interactions (higher binding affinity per heavy atom), providing a superior foundation for optimization.[1]

The success of this approach is validated by the number of FBDD-derived compounds that have entered clinical trials, including the FDA-approved drug Vemurafenib.[4]

The Fragment Spotlight: [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

The fragment [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine serves as an excellent candidate for an FBDD campaign, particularly for targets such as protein kinases. Its utility stems from its physicochemical properties and structural motifs.

Physicochemical Properties & "Rule of Three" Compliance

A critical guideline in FBDD is the "Rule of Three" (Ro3), which helps ensure that fragments possess favorable properties for subsequent optimization.[2][5][6][7] Let's analyze our fragment against these criteria.

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 267.75 Da< 300 DaYes
cLogP ~2.8< 3Yes
Hydrogen Bond Donors (HBD) 1 (amine -NH2)≤ 3Yes
Hydrogen Bond Acceptors (HBA) 3 (2x piperazine N, 1x acetyl O)≤ 3Yes
Rotatable Bonds 2≤ 3Yes

As shown, the fragment adheres well to the Ro3, making it an ideal starting point with desirable solubility and complexity characteristics.

Structural Rationale for Target Selection (Hypothetical Case Study: Protein Kinases)

The structure of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine contains several features common in kinase inhibitors:

  • Aniline Moiety: The aminophenyl group is a classic "hinge-binder," capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine ring of ATP.[1]

  • Piperazine Group: This is a common scaffold element that can be directed towards the solvent-exposed region of the ATP binding site, providing a vector for synthetic elaboration to improve potency and selectivity.[8][9]

  • Acetyl Group: The terminal acetyl provides a defined chemical handle and polarity that can be modified during optimization.

Given these features, we will proceed with the hypothetical context of screening this fragment against a protein kinase target to illustrate a complete FBDD workflow.

The FBDD Workflow: A Strategic Cascade

A successful FBDD campaign relies on an integrated cascade of biophysical techniques to identify and validate hits, thereby minimizing false positives and focusing resources on the most promising chemical matter.[10]

FBDD_Workflow cluster_2 Phase 3: Structural Biology Lib Fragment Library (Ro3 Compliant) DSF Differential Scanning Fluorimetry (DSF) High-Throughput Triage Lib->DSF SPR Surface Plasmon Resonance (SPR) Affinity (KD), Kinetics DSF->SPR NMR Ligand-Observed NMR (STD, WaterLOGSY) Binding Confirmation DSF->NMR XRay X-Ray Crystallography Definitive Binding Mode SPR->XRay NMR->XRay ITC Isothermal Titration Calorimetry (ITC) Thermodynamics SBDD Structure-Based Design (Fragment Growing/Linking) XRay->SBDD LO Lead Optimization (Potency, Selectivity, ADME) SBDD->LO

Caption: Integrated FBDD workflow from screening to lead optimization.

Experimental Protocols & Application Notes

The following protocols are presented as robust methodologies for screening and validating [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine and other fragments.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Scientific Rationale: DSF, or Thermal Shift Assay, is a rapid, high-throughput method for identifying fragments that bind to and stabilize a target protein against thermal denaturation.[10][11] An increase in the protein's melting temperature (ΔTm) in the presence of a compound is indicative of a binding event. It is an excellent primary screening technique due to its speed and low protein consumption.

Materials:

  • Target Protein (e.g., Kinase X, >95% purity) at 2 µM in 20 mM HEPES pH 7.5, 150 mM NaCl.

  • [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine stock: 100 mM in DMSO.

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well or 384-well qPCR plates.

  • Real-Time PCR instrument.

Methodology:

  • Prepare Master Mix: For a 96-well plate, prepare a master mix containing the target protein and SYPRO Orange dye. For each 20 µL reaction, mix 2 µM protein with a 5x final concentration of SYPRO Orange dye in the assay buffer.

  • Compound Plating: Dispense 100 nL of the 100 mM fragment stock solution into the wells of the qPCR plate using an acoustic dispenser. This yields a final fragment concentration of 500 µM in a 20 µL reaction volume. Include DMSO-only wells as a negative control.

  • Protein Addition: Add 19.9 µL of the protein/dye master mix to each well. Seal the plate, centrifuge briefly (1000 rpm, 1 min), and incubate for 15 minutes at room temperature.

  • Thermal Melt: Place the plate in the RT-PCR instrument. Set up a melt curve experiment:

    • Initial temperature: 25 °C

    • Final temperature: 95 °C

    • Ramp rate: 0.05 °C/sec

  • Data Analysis:

    • The instrument software will generate melt curves (fluorescence vs. temperature).

    • Calculate the first derivative of each curve to determine the melting temperature (Tm), which is the peak of the derivative curve.

    • Calculate the change in melting temperature: ΔTm = Tm(fragment) - Tm(DMSO).

    • Hit Criterion: A ΔTm ≥ 2.0 °C is typically considered a statistically significant shift and warrants follow-up.

CompoundConcentrationTm (°C)ΔTm (°C)Result
DMSO Control0.5%45.2 ± 0.2--
[4-(...)-amine] 500 µM 48.5 ± 0.3 +3.3 Hit
Negative Fragment500 µM45.3 ± 0.2+0.1No Hit
Protocol 2: Hit Validation by Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity (KD) and kinetics (association/dissociation rates).[11][12][13] It is a crucial secondary screen to confirm direct binding of the fragment to the target and eliminate false positives from DSF, such as assay artifacts.[10]

Materials:

  • SPR instrument (e.g., Biacore).

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target Protein (Kinase X) at 50 µg/mL in 10 mM Sodium Acetate, pH 5.0.

  • Running Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 1% DMSO.

  • [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine serial dilution in running buffer (e.g., 500 µM to 7.8 µM).

Methodology:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 7-minute injection of a 1:1 mixture of EDC/NHS.

    • Inject the target protein over the activated surface until the desired immobilization level is reached (~10,000 Response Units, RU).

    • Deactivate excess reactive groups with a 7-minute injection of ethanolamine-HCl. A reference flow cell should be activated and deactivated in the same way without protein injection.

  • Binding Analysis:

    • Inject the serially diluted fragment solutions over both the target and reference flow cells at a flow rate of 30 µL/min.

    • Use a contact time of 60 seconds and a dissociation time of 120 seconds.

    • Perform a buffer-only (blank) injection for double-referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the blank injection data from the active channel sensorgram.

    • Plot the steady-state response (Req) against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD).

FragmentKD (µM)Ligand Efficiency (LE)
[4-(...)-amine] 210 0.35

Ligand Efficiency (LE) = -1.37 * pKD / Heavy Atom Count. An LE ≥ 0.3 is considered a high-quality hit.

Protocol 3: Orthogonal Hit Validation by NMR Spectroscopy

Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in FBDD because it can unambiguously detect binding events directly in solution.[14][15] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are particularly well-suited for fragments.[11][14] In an STD experiment, the large protein is selectively saturated with RF irradiation. This saturation is transferred via the nuclear Overhauser effect (NOE) to a binding ligand, resulting in a decrease in the ligand's signal intensity. Non-binding compounds show no effect.

Materials:

  • NMR Spectrometer (≥500 MHz) with a cryoprobe.

  • Target Protein (Kinase X) at 10-20 µM in a deuterated phosphate buffer.

  • [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine at 200 µM in the same buffer.

Methodology:

  • Sample Preparation: Prepare two NMR tubes: one with the fragment alone (reference spectrum) and one with the fragment plus the target protein.

  • Acquire Spectra:

    • Acquire a standard 1D proton spectrum for the reference sample.

    • On the protein-containing sample, acquire an STD experiment. This involves two interleaved experiments:

      • On-resonance spectrum: Selective saturation of a protein resonance (e.g., at -1 ppm, where no ligand signals exist).

      • Off-resonance spectrum: Saturation applied at a frequency far from any protein or ligand signals (e.g., at 40 ppm).

  • Data Processing:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting difference spectrum will only show signals from the protons of the fragment that are in close contact with the protein during binding.

    • Hit Confirmation: The presence of signals in the STD difference spectrum confirms that the fragment binds to the target protein.

NMR_Concept cluster_0 NMR Experiment cluster_1 Binding Event cluster_2 Result Protein Target Protein Fragment Fragment Protein->Fragment Weak Binding Protein->Fragment Saturation Transfer (NOE) STD_Spectrum STD Difference Spectrum (Shows only binding ligand signals) RF_Sat Selective RF Saturation RF_Sat->Protein Irradiate Protein

Caption: Conceptual workflow of an STD-NMR experiment for hit validation.

From Hit to Lead: Structure-Guided Optimization

Once [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is confirmed as a bona fide hit with a determined binding mode from X-ray crystallography, the hit-to-lead phase begins.[16][17][18] The goal is to "grow" the fragment by adding chemical functionality that explores adjacent pockets within the binding site to increase potency and selectivity.[19]

Let's assume crystallography reveals the aniline NH2 is in the kinase hinge, and the acetylpiperazine moiety points towards the solvent-exposed ribose pocket.

Strategy: Fragment Growing The primary vector for optimization is the N-acetyl group on the piperazine ring. A medicinal chemistry campaign would involve replacing the acetyl group with a variety of other functionalities to probe for new interactions.

CompoundR-Group (Modification)Kinase X IC50 (µM)Rationale for Synthesis
Hit Fragment -C(O)CH3>200Starting Point
Analog 1 -H>200Establish baseline importance of acetyl group.
Analog 2 -C(O)CH2CH3150Probe for slightly larger hydrophobic pocket.
Analog 3 -C(O)cyclopropyl85Introduce conformational rigidity.
Analog 4 -SO2CH355Change H-bonding properties and geometry.
Analog 5 -C(O)CH2-morpholine5.2 Significant Potency Gain: The morpholine likely picks up a key H-bond with a residue (e.g., Asp) in the ribose pocket.

This iterative, structure-guided process allows for the rapid conversion of a millimolar fragment into a micromolar, and eventually nanomolar, lead compound.[16]

Conclusion

[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is an exemplary starting fragment for an FBDD campaign targeting protein kinases or other enzyme classes. Its adherence to the "Rule of Three" and its synthetically tractable nature make it an ideal core for elaboration. By employing a rigorous, multi-faceted screening cascade—beginning with high-throughput DSF, followed by quantitative validation with SPR and orthogonal confirmation by NMR—researchers can confidently identify high-quality hits. The ultimate success of the program hinges on the synergy between biophysical characterization, high-resolution structural biology, and rational medicinal chemistry to transform a weakly binding fragment into a potent and selective lead compound.

References

  • Abad-Zapatero, C. (2019). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Available at: [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Available at: [Link]

  • ResearchGate. (2023). The 'rule of three' for fragment-based drug discovery: Where are we now?. Available at: [Link]

  • Congreve, M., et al. (2003). A 'Rule of Three' for Fragment-Based Lead Discovery?. Drug Discovery Today. Available at: [Link]

  • Pellecchia, M., et al. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Trends in Pharmacological Sciences. Available at: [Link]

  • ResearchGate. (n.d.). A 'Rule of Three' for fragment-based lead discovery?. Available at: [Link]

  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]

  • Kirsch, P., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry. Available at: [Link]

  • Neumann, L., et al. (2010). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Barlaam, B., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Barlaam, B., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Publications. Available at: [Link]

  • Hao, G-F., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Available at: [Link]

  • Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC. Available at: [Link]

  • EFMC. (n.d.). Hit-to-Lead. Available at: [Link]

  • De Nicola, A., et al. (2024). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ScienceOpen. Available at: [Link]

  • Astex Pharmaceuticals. (n.d.). Fragment Based Drug Discovery: An Organic Synthesis Perspective. Available at: [Link]

  • Vichem. (n.d.). Hit to lead optimization, patentable lead generation. Available at: [Link]

  • Wall, M., et al. (2014). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Journal of Undergraduate Neuroscience Education. Available at: [Link]

  • Dias, L. R. S., et al. (2020). Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. RSC Medicinal Chemistry. Available at: [Link]

  • Lerner, C., et al. (2016). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Journal of Neurochemistry. Available at: [Link]

  • Choi, H. G., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][10][14]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Kambe, T., et al. (2015). [NMR screening in fragment-based drug discovery]. Yakugaku Zasshi. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • ResearchGate. (n.d.). A flowchart of FBDD. Available at: [Link]

  • Christopher, J. A., et al. (2015). Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available at: [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Davies, C. D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

  • Obniska, J., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules. Available at: [Link]

  • Drzał, W., et al. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Available at: [Link]

  • ResearchGate. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available at: [Link]

Sources

Application

Crystallization techniques for [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine complexes

An Application Guide to the Crystallization of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine and its Complexes Abstract The crystalline form of an Active Pharmaceutical Ingredient (API) is a critical determinant of it...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Crystallization of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine and its Complexes

Abstract

The crystalline form of an Active Pharmaceutical Ingredient (API) is a critical determinant of its stability, solubility, and bioavailability. [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, a molecule featuring a substituted phenylamine core, presents a unique set of crystallization challenges and opportunities due to its structural characteristics, including multiple hydrogen bond donors and acceptors, and conformational flexibility in the piperazine ring. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust crystallization protocols for this compound and its potential complexes. We move beyond simple procedural lists to explain the underlying chemical principles, offering a strategic framework for solvent selection, technique optimization, and troubleshooting. The protocols herein are designed to be self-validating systems, grounded in established crystallographic principles to ensure reproducibility and success.

Introduction: The Criticality of Crystalline Form

Crystallization is a pivotal purification and particle engineering step in pharmaceutical development.[1][][3] For a molecule like [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, achieving a stable, well-defined crystalline solid is paramount. The crystal lattice energy and molecular packing will directly influence key physicochemical properties. Furthermore, regulatory bodies require a thorough characterization of polymorphic forms to guarantee drug product consistency and performance.[1] This guide provides the strategic and practical knowledge to control the crystallization process, enabling the consistent production of high-quality crystalline material suitable for further development.

Molecular Analysis & Pre-Crystallization Considerations

A successful crystallization strategy begins with an analysis of the target molecule. The structure of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine offers several clues:

  • Hydrogen Bonding: The secondary amine (-NH-) and the acetyl group's carbonyl oxygen (-C=O) are primary sites for hydrogen bonding. This suggests that protic solvents or co-formers capable of hydrogen bonding may be effective.[4]

  • Aromatic System: The chlorophenyl ring allows for π-π stacking interactions, which can be a powerful force in crystal packing. Solvents like toluene or benzene can sometimes promote such interactions.[4][5]

  • Piperazine Conformation: The piperazine ring typically adopts a chair conformation, but its flexibility can sometimes lead to conformational polymorphism.[6]

  • Potential for Salt Formation: The basic amine and piperazine nitrogens can be protonated to form salts.[7][8] If the neutral form proves difficult to crystallize, forming a hydrochloride or sulfate salt can introduce strong ionic interactions, often leading to well-ordered crystals.[7]

Purity is paramount. Before attempting crystallization for single-crystal X-ray diffraction (SCXRD), the compound should be at least 90-95% pure. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor quality crystals.[4][9]

Foundational Strategy: Rational Solvent Selection

The choice of solvent is the most critical factor in a crystallization experiment.[3][10] The ideal solvent will dissolve the compound when hot but exhibit poor solubility when cold. For a novel compound, a systematic screening approach is necessary.

Logical Workflow for Solvent Screening

The following diagram outlines a systematic process for identifying suitable solvent systems.

Solvent_Screening_Workflow cluster_0 Phase 1: Initial Solubility Testing cluster_1 Phase 2: System Selection cluster_2 Phase 3: Optimization start Start: 2-5 mg of Compound solvents Test Solubility in a Range of Solvents (e.g., Hexane, Toluene, DCM, EtOAc, Acetone, EtOH, MeOH, Water) start->solvents classify Classify Solubility: 1. Insoluble 2. Sparingly Soluble 3. Soluble solvents->classify sparingly Sparingly Soluble: Candidate for single-solvent cooling crystallization. classify->sparingly Category 2 insoluble Insoluble: Candidate for 'Good' solvent in a binary system. classify->insoluble Category 1 soluble Soluble: Candidate for 'Poor' solvent (anti-solvent) in a binary system. classify->soluble Category 3 optimize Proceed to Crystallization Technique Protocols sparingly->optimize binary Develop Binary Systems: (Good Solvent + Anti-Solvent) e.g., DCM/Hexane, Acetone/Water insoluble->binary soluble->binary binary->optimize

Caption: Workflow for systematic solvent screening.

Recommended Solvents for Initial Screening

The following table provides a starting point for solvent selection, categorized by solvent class.

SolventClassBoiling Point (°C)Rationale & Considerations for the Target Compound
n-HexaneNon-polar69Unlikely to dissolve the compound, making it an excellent anti-solvent for vapor or liquid diffusion techniques.[7]
TolueneAromatic111May promote π-π stacking. Good for slow evaporation due to its moderate boiling point.[5]
Dichloromethane (DCM)Halogenated40Often a good solvent for moderately polar compounds. Its volatility can be a challenge, leading to rapid, poor-quality crystal growth if not controlled.[4][5]
Ethyl Acetate (EtOAc)Ester77A moderately polar solvent that can engage in hydrogen bonding as an acceptor. A common choice for many APIs.[7]
AcetoneKetone56A polar aprotic solvent that is a good hydrogen bond acceptor. Often used in binary systems with water or hexane.[7][11]
Ethanol (EtOH)Protic, Polar78A polar protic solvent capable of donating and accepting hydrogen bonds. Excellent for slow cooling or as the primary solvent in diffusion methods.[7][11]
Methanol (MeOH)Protic, Polar65Similar to ethanol but more polar and volatile.
Acetonitrile (MeCN)Polar Aprotic82A polar solvent that is less reactive than alcohols. Can be a good choice for compounds sensitive to solvolysis.[12]
Tetrahydrofuran (THF)Ether66A good solvent for many organics, often used in diffusion methods with an anti-solvent like hexane.[7][12]

Primary Crystallization Protocols

Once candidate solvent systems are identified, the following techniques should be employed in parallel to maximize the chances of success.[12]

Protocol 1: Slow Evaporation

This is often the simplest method but can sometimes yield lower quality crystals if evaporation is too rapid.[4][13] It is best suited for compounds that are stable in air and moderately volatile solvents.[5][13]

Principle: The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.

Step-by-Step Methodology:

  • Prepare a near-saturated solution of the compound (e.g., 10-20 mg) in a suitable solvent (1-2 mL) in a clean, small vial or test tube.[13][14] Ensure all solid material is dissolved; if not, filter the solution to remove insoluble impurities which can act as unwanted nucleation sites.[4][9]

  • Cover the vial with parafilm or aluminum foil.

  • Using a needle, pierce 1-3 small holes in the covering.[13][14] Fewer holes for volatile solvents (e.g., DCM), more for less volatile ones (e.g., toluene).

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood).

  • Monitor for crystal growth over several days to weeks. Do not disturb the vial.[9]

Slow_Evaporation cluster_vial top Pierced Parafilm solution Near-Saturated Solution crystals Crystals Form vial_body label_evap Solvent Vapor Escapes arrow_evap

Caption: Diagram of a slow evaporation setup.

Protocol 2: Vapor Diffusion (Liquid-Vapor)

This is arguably the most successful and controlled method for growing high-quality single crystals, especially with small amounts of material.[4][9][15]

Principle: An anti-solvent, in which the compound is insoluble, slowly diffuses in vapor form into a solution of the compound, gradually reducing the compound's solubility and inducing crystallization.[4][15]

Step-by-Step Methodology:

  • In a small, open inner vial (e.g., a 1-dram vial), dissolve 5-10 mg of the compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., Toluene, THF, DCM).[9]

  • Place this inner vial inside a larger outer vial or jar (e.g., a 20 mL scintillation vial).

  • Add 1-3 mL of a volatile "poor" solvent (anti-solvent), such as pentane, hexane, or diethyl ether, to the outer vial.[9][15] The level of the anti-solvent should be well below the top of the inner vial.

  • Seal the outer vial tightly with a cap.

  • Place the setup in a vibration-free location and observe over several days.

Vapor_Diffusion cluster_inner Inner Vial outer_vial Sealed Outer Vial compound_solution Compound in 'Good' Solvent (e.g., Toluene) anti_solvent Anti-Solvent ('Poor' Solvent) (e.g., Hexane) vapor Anti-Solvent Vapor vapor->compound_solution Diffuses Into crystal_formation Crystals Form

Caption: Setup for liquid-vapor diffusion crystallization.

Protocol 3: Slow Cooling / Thermal Gradient

This technique is ideal for compounds that exhibit a significant increase in solubility at higher temperatures.[1][12]

Principle: A saturated solution is prepared at an elevated temperature and then cooled slowly. As the temperature drops, the solubility decreases, leading to supersaturation and crystallization.[][16]

Step-by-Step Methodology:

  • In a test tube or small flask, add the compound to a suitable solvent.

  • Heat the mixture (e.g., in a water or oil bath) while stirring until a saturated solution is formed just below the solvent's boiling point. Add solvent dropwise until all solid just dissolves.[13]

  • Stopper the flask and transfer it to an insulated container (e.g., a Dewar flask filled with warm water or a beaker packed with cotton wool) to ensure slow cooling to room temperature.[5][13]

  • Allow the system to cool undisturbed over 12-48 hours.

  • For very soluble compounds, subsequent cooling in a refrigerator or freezer may be necessary.[9]

Troubleshooting Common Crystallization Problems

It is common for initial crystallization attempts to fail. The following table provides guidance on overcoming frequent challenges.

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent).- Compound is too pure (no nucleation sites).- Compound is an oil at the crystallization temperature.- Boil off some solvent to increase concentration and re-cool.[17]- Add a "seed" crystal from a previous attempt.[4]- Scratch the inside of the glass vial with a metal spatula at the air-liquid interface to create nucleation sites.[18]- Try a different solvent system or technique.
Oiling Out - The compound's melting point is below the temperature of the solution.- The rate of supersaturation is too fast.[17]- High concentration of impurities.- Re-heat the solution and add more of the "good" solvent to lower the saturation point.[17]- Cool the solution more slowly.- Use a more dilute solution initially.- Consider further purification of the compound (e.g., column chromatography).
Formation of Powder or Microcrystals - Nucleation rate is too high compared to the growth rate.- Solution was cooled too quickly or evaporation was too fast.- Use a less volatile solvent or slow down evaporation (fewer holes).- Reduce the level of supersaturation by using a more dilute starting solution.- Use a slower cooling rate.[17]
Crystals are Twinned or Aggregated - Rapid, uncontrolled crystal growth.- Presence of impurities.- Repeat the experiment with slower saturation (slower cooling/evaporation).- Ensure the starting material is of high purity.[4]

Conclusion

The crystallization of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine complexes is a multifactorial process that requires a systematic and patient approach. By understanding the molecule's inherent chemical properties, employing a rational solvent screening strategy, and methodically applying controlled crystallization techniques such as slow evaporation, vapor diffusion, and slow cooling, researchers can significantly increase the probability of obtaining high-quality single crystals. This guide provides the foundational protocols and troubleshooting framework to navigate the challenges of crystallizing this important class of pharmaceutical compounds, ultimately enabling detailed structural analysis and advancing the drug development process.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • Ghaffari, A., et al. (2013). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. ACS Publications. Retrieved from [Link]

  • (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • APC. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

  • The League of Scientists. (2022, January 31). Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube. Retrieved from [Link]

  • ChemistryViews. (2012, October 2). Tips and Tricks for the Lab: Growing Crystals Part 2. Retrieved from [Link]

  • IMSERC. (n.d.). crystallography-crystallization-guide.pdf. Retrieved from [Link]

  • Wang, C., et al. (2019). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. PMC - NIH. Retrieved from [Link]

  • Brittain, H. G. (2005). Solvent Systems for Crystallization and Polymorph Selection. ResearchGate. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Jasinski, J. P. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Zhang, T., et al. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Retrieved from [Link]

  • Chatterjee, S., et al. (2012). Optimization of Cooling Crystallization of an Active Pharmaceutical Ingredient Undergoing Degradation. AIChE Proceedings. Retrieved from [Link]

  • Liu, Y., et al. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. Retrieved from [Link]

  • Quora. (2017, April 5). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • University of Florida, The Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • Thomas, L. H., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. Retrieved from [Link]

  • ResearchGate. (2020, March 25). Crystal structure of 1-(3-chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine, C28H31ClN2O. Retrieved from [Link]

  • Revathi, R., et al. (2020). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. PMC. Retrieved from [Link]

  • Siwek, A., et al. (2025, December 25). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

  • Gu, J., et al. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

Welcome to the technical support guide for the synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, address frequently asked questions, and offer detailed protocols to improve the yield and purity of this important synthetic intermediate.

Synthetic Strategy Overview

The synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is typically achieved via a two-step process. The most common and robust route involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group. This strategy is often preferred for its reliability, scalability, and high yields.

An alternative approach is the Palladium-catalyzed Buchwald-Hartwig amination, which offers a different set of advantages and challenges.[1][2] This guide will focus primarily on the SNAr route while providing comparative insights into the Buchwald-Hartwig coupling.

Synthetic_Workflow cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) & Reduction cluster_1 Route 2: Buchwald-Hartwig Amination A 1,2-Dichloro-4-nitrobenzene C Intermediate: 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine A->C SNAr Reaction (Base, Solvent) B 1-Acetylpiperazine B->C D Final Product: [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine C->D Nitro Group Reduction (e.g., Fe/NH4Cl) E 3,4-Dichloroaniline G Final Product: [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine E->G Pd Catalyst Ligand, Base F 1-Acetylpiperazine F->G

Caption: Common synthetic routes to the target compound.

Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues that may arise during the synthesis, focusing on the SNAr and reduction pathway.

Issue 1: Low Yield or Stalled SNAr Reaction

Q: My SNAr reaction between 1,2-dichloro-4-nitrobenzene and 1-acetylpiperazine is giving a low yield or is not proceeding to completion. What are the likely causes and how can I fix it?

A: This is a common issue that can often be traced back to reaction conditions or reagent quality.

  • Probable Cause 1: Insufficient Base Strength or Stoichiometry. The SNAr reaction generates HCl as a byproduct, which protonates the piperazine nitrogen, rendering it non-nucleophilic. A base is required to neutralize this acid and regenerate the free amine.

    • Solution: Ensure you are using at least one equivalent of a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA). For stubborn reactions, a stronger base like sodium hydride (NaH) or potassium tert-butoxide can be effective, although this may increase side reactions.

  • Probable Cause 2: Inappropriate Solvent. The solvent plays a critical role in solubilizing the reactants and mediating the reaction rate.

    • Solution: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (MeCN) are ideal for SNAr reactions. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Probable Cause 3: Low Reaction Temperature. SNAr reactions on deactivated rings (even with nitro-group activation) require thermal energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. A typical range for this reaction is 80-120 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and avoid decomposition at excessively high temperatures.

  • Probable Cause 4: Poor Quality 1-Acetylpiperazine. 1-Acetylpiperazine is hygroscopic and can absorb water from the atmosphere, reducing its effective concentration.[3]

    • Solution: Use freshly opened or properly stored 1-acetylpiperazine. If in doubt, dry the reagent under vacuum before use. The synthesis of 1-acetylpiperazine from piperazine and acetic anhydride is straightforward if a fresh supply is needed.[4][5][6]

Issue 2: Incomplete Nitro Group Reduction

Q: The reduction of 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine is incomplete, and I'm left with a mixture of starting material and product. How can I drive the reaction to completion?

A: Incomplete reduction is typically due to the choice of reducing agent, pH, or reaction time. The iron/ammonium chloride system is highly effective and chemoselective for this transformation.[7][8]

  • Probable Cause 1: Insufficient Reducing Agent. The stoichiometry of the reducing agent is critical.

    • Solution: For iron powder reduction, use a significant excess (typically 3-5 equivalents) relative to the nitro compound. The reaction is heterogeneous, so vigorous stirring is essential to ensure proper mixing.

  • Probable Cause 2: Incorrect pH or Solvent System. The Fe/NH₄Cl system works best in a mixed solvent system, often involving an alcohol (like ethanol or methanol) and water.[7] The ammonium chloride acts as a mild acid to activate the iron surface.

    • Solution: A common solvent system is Ethanol/Water (e.g., 4:1). Ensure enough water is present to dissolve the ammonium chloride. The reaction should be heated to reflux (typically 70-80 °C) to ensure a reasonable reaction rate.

  • Probable Cause 3: Deactivation of Iron Surface. The surface of the iron powder can be passivated by oxides.

    • Solution: Activating the iron powder by briefly washing with dilute HCl before the reaction can significantly improve its reactivity.[8]

Issue 3: Difficulty in Final Product Purification

Q: My final product, [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, is difficult to purify by standard silica gel chromatography. What other methods can I use?

A: Aromatic amines can be challenging to purify via chromatography due to their basicity, which can cause streaking on silica gel.

  • Solution 1: Acid-Base Extraction. This is a highly effective method for purifying amines.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the solution with an aqueous acid (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.[7]

  • Solution 2: Crystallization. If the product is a solid, crystallization can be an excellent purification method.

    • Technique: Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allowing it to cool slowly. A co-solvent system (e.g., ethyl acetate/hexane) may also be effective.

  • Solution 3: Modified Chromatography.

    • Technique: If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent system. This will neutralize the acidic sites on the silica gel and prevent streaking.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for my needs: SNAr or Buchwald-Hartwig Amination?

A: The choice depends on your specific priorities:

  • SNAr Route: Generally preferred for large-scale synthesis due to lower cost (no expensive catalyst or ligand), simpler purification, and predictable reactivity. The primary requirement is having an electron-withdrawing group (like NO₂) activating the aryl halide.

  • Buchwald-Hartwig Amination: Offers broader substrate scope and can be performed under milder conditions.[9][10] It is particularly useful if the aryl halide is not activated towards SNAr. However, it requires an expensive palladium catalyst and phosphine ligand, and removal of the catalyst from the final product can be challenging.[11][12]

Q2: What are the key analytical techniques to monitor the reaction and confirm the final product?

A: A combination of techniques is recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for quick, qualitative checks of reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for confirming the consumption of starting materials and the appearance of the desired product mass.

  • Final Product Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Q3: What are the critical safety precautions for this synthesis?

A: Standard laboratory safety practices are essential.

  • Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and potentially explosive, especially at high temperatures. Handle with care and avoid excessive heat.

  • Solvents: Use polar aprotic solvents like DMF and DMSO in a well-ventilated fume hood, as they are toxic.

  • Reducing Agents: Reactions involving iron powder can be exothermic. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

Detailed Experimental Protocols & Data
Protocol 1: Synthesis of 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine (SNAr)

SNAr_Protocol start Setup step1 1. Charge a round-bottom flask with 1,2-dichloro-4-nitrobenzene, 1-acetylpiperazine, and K₂CO₃ in DMSO. step2 2. Heat the mixture to 100 °C with vigorous stirring. step3 3. Monitor the reaction by TLC until starting material is consumed (approx. 4-6 hours). step4 4. Cool the reaction mixture and pour it into ice-water. step5 5. Filter the resulting precipitate and wash with water. step6 6. Dry the solid under vacuum to yield the intermediate product. end Product

Caption: Experimental workflow for the SNAr reaction.

Reagent Stoichiometry Table:

ReagentMolar Eq.Purpose
1,2-Dichloro-4-nitrobenzene1.0Starting Material
1-Acetylpiperazine1.1Nucleophile
Potassium Carbonate (K₂CO₃)1.5Base
DMSO-Solvent
Protocol 2: Synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (Reduction)
  • Setup: To a solution of the nitro-intermediate from Protocol 1 in a mixture of ethanol and water (4:1 v/v), add ammonium chloride and iron powder.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous mechanical stirring. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the yellow color of the nitro compound is a good visual indicator of progress. The reaction is typically complete in 2-4 hours.

  • Workup: Once complete, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified using one of the methods described in Issue 3 .

Reagent Stoichiometry Table:

ReagentMolar Eq.Purpose
Nitro-intermediate1.0Starting Material
Iron Powder4.0Reducing Agent
Ammonium Chloride (NH₄Cl)1.0Electrolyte/Activator
Ethanol/Water-Solvent

Expected Yields:

  • SNAr Step: Typically >90%

  • Reduction Step: Typically 85-95%

  • Overall Yield: 75-85%

References
  • Boruah, M., et al. (2012). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. Chemical Communications. [Link]

  • Li, F., et al. (2018). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. Chemical Communications. [Link]

  • Wang, L., et al. (2010). Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Taylor & Francis Online. [Link]

  • Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. [Link]

  • Bentham Science Publisher. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science. [Link]

  • ResearchGate. (2020). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ResearchGate. (2005). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (CAS No. 101970-41-6).[1][2] This resource is designed for researchers, chemis...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (CAS No. 101970-41-6).[1][2] This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide a comprehensive, scientifically-grounded framework for understanding and overcoming these issues, enabling you to proceed with your experiments confidently.

Section 1: Understanding the Physicochemical Properties

A clear understanding of the molecular structure is the first step in troubleshooting solubility. The properties of a compound dictate its behavior in different solvent systems.

Q1: What are the key structural features of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine that influence its solubility?

A1: The solubility of this compound is governed by a balance of hydrophobic and hydrophilic elements within its structure:

  • Hydrophobic Moiety: The chlorophenyl ring is the primary contributor to the molecule's low aqueous solubility. This aromatic, halogenated structure is lipophilic and prefers non-polar environments, which can lead to high crystal lattice energy, a characteristic of "brick-dust" type molecules that are difficult to dissolve.[3]

  • Hydrophilic/Ionizable Moieties: The molecule possesses two key basic nitrogen atoms:

    • The primary arylamine group (-NH₂) on the phenyl ring.

    • The tertiary amine within the piperazine ring. These amine groups are Brønsted-Lowry bases, meaning they can accept protons in an acidic environment.[4][5][6] This property is the most critical handle for solubility enhancement through pH modification. The acetyl group provides some polarity but is not ionizable.

Q2: Why is this compound likely to be poorly soluble in neutral aqueous media like water or Phosphate-Buffered Saline (PBS)?

A2: At a neutral pH (~7.0-7.4), the basic amine groups are predominantly in their neutral, un-ionized state. In this form, the molecule's overall character is dominated by the large, hydrophobic chlorophenyl group. Intermolecular forces in the solid state are strong, and the energy required for water molecules to break apart the crystal lattice and solvate the neutral molecule is high. This results in poor aqueous solubility. This challenge is common, affecting over 70% of new chemical entities in development pipelines.[7]

Section 2: Initial Troubleshooting & Basic Strategies

For most in vitro applications, the goal is to prepare a concentrated stock solution that can be accurately diluted into an aqueous assay buffer.

Q3: I need to prepare a stock solution for an in vitro assay. Where should I start?

A3: The standard starting point for a poorly water-soluble compound is to use a water-miscible organic solvent.

Recommended Starting Solvent:

  • Dimethyl sulfoxide (DMSO): This is the most common and effective choice for creating high-concentration stock solutions (e.g., 10-50 mM).

Alternative Organic Solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs)[8][9]

The following workflow provides a decision-making process for initial solubilization attempts.

G start Solubility Issue with [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine stock_sol Prepare Stock Solution in Organic Solvent (e.g., DMSO) start->stock_sol dilution Dilute stock into aqueous assay buffer stock_sol->dilution precip Precipitation Observed? dilution->precip success Solution is Clear: Proceed with Experiment precip->success No troubleshoot Troubleshoot Dilution (See Q4) precip->troubleshoot Yes

Caption: Initial workflow for preparing an experimental solution.

Q4: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What is happening and how can I fix it?

A4: This is a very common phenomenon known as "crashing out." It occurs because the high concentration of the organic co-solvent (DMSO) that keeps the compound dissolved in the stock solution is drastically reduced upon dilution. The resulting aqueous environment cannot maintain the solubility of the compound at that concentration.[10]

Troubleshooting Strategies:

  • Decrease the Final Concentration: This is the simplest solution. Your experiment may not require the high concentration you are attempting to make.

  • Optimize the Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Ensure your dilution scheme does not exceed the tolerance of your specific system.

  • Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer that contains a higher percentage of co-solvent or a solubilizing agent before the final dilution into the assay medium.[10]

  • Incorporate a Surfactant: Add a small amount of a non-ionic surfactant, such as Polysorbate 20 (Tween® 20) or Polysorbate 80, to the final aqueous buffer. Surfactants can form micelles that encapsulate the compound, keeping it in solution.[11][12][13][14]

Section 3: Advanced Solubilization Techniques

If simple organic solvents are insufficient or inappropriate for your experimental system (e.g., in vivo studies), more advanced strategies are required.

Q5: Can I use pH modification to dissolve this compound directly in an aqueous solution?

A5: Yes, this is the most powerful and scientifically-driven approach for this specific molecule. The presence of basic amine groups makes its solubility highly dependent on pH.[15] By lowering the pH, you protonate these nitrogens, forming a cationic salt in situ which is vastly more soluble in water.

Mechanism of pH-Dependent Solubility: R-NH₂ (insoluble) + H⁺ ⇌ R-NH₃⁺ (soluble salt)

This principle applies to both the arylamine and the piperazine nitrogens, dramatically increasing the compound's affinity for polar solvents like water.[4][6]

Solvent SystemApproximate pHExpected SolubilityRationale
Deionized Water~7.0Very PoorCompound is in its neutral, poorly soluble form.
PBS7.4Very PoorCompound remains in its neutral form.
0.01 M Hydrochloric Acid (HCl)2.0Significantly ImprovedAmine groups are protonated, forming a soluble hydrochloride salt.
0.1 M Acetate Buffer4.5Moderately ImprovedPartial protonation occurs, leading to increased solubility.
This table presents expected trends based on chemical principles. Empirical testing is required for precise values.

Q6: What are co-solvents and how do they work?

A6: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[16] This makes the environment more favorable for dissolving non-polar or "grease-ball" molecules. This technique is highly effective and widely used in parenteral and oral liquid formulations.[8]

Co-solventTypical Concentration RangeKey Considerations
Ethanol 5-40%Can cause precipitation on dilution. Potential for biological effects.
Propylene Glycol (PG) 10-60%Generally well-tolerated. Can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 10-70%Low toxicity. A common choice for pre-clinical formulations.
Glycerin 5-50%High viscosity. Often used in combination with other co-solvents.

Q7: When should I consider using surfactants or complexation agents like cyclodextrins?

A7: These advanced methods are excellent tools when pH modification is not compatible with your experiment or when co-solvents alone are insufficient.

  • Surfactants: These are amphiphilic molecules that form structures called micelles in water above a certain concentration (the Critical Micelle Concentration, or CMC).[11][13] The hydrophobic core of the micelle can entrap your poorly soluble compound, while the hydrophilic shell keeps the entire complex dissolved in water.[14] This is known as micellar solubilization.

    • Common Examples: Polysorbates (Tween® 20, 80), Polyoxyl 35 Castor Oil (Cremophor® EL).

    • Caution: Surfactants can interfere with some biological assays or even cause degradation of the active compound.[17]

G cluster_micelle Micellar Solubilization drug Drug s1 S s2 S s3 S s4 S s5 S s6 S s7 S s8 S caption Drug molecule is entrapped in the hydrophobic core of the surfactant micelle.

Sources

Troubleshooting

[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine stability and degradation pathways

Answering the user's request.## Technical Support Center: [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine Welcome to the dedicated technical support guide for [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (CAS No. 10...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

Welcome to the dedicated technical support guide for [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (CAS No. 101970-41-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this molecule. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine?

The molecular structure of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine contains several functional groups that are susceptible to degradation under common experimental and storage conditions. The primary stability concerns are:

  • Hydrolysis: The acetyl group on the piperazine ring forms an amide bond. Amides are susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the acetyl group.[1]

  • Oxidation: The primary aromatic amine group (-NH2) is electron-rich and highly susceptible to oxidation.[2] This can lead to the formation of colored impurities and complex by-products, especially in the presence of oxygen, metal ions, or oxidizing agents.[2][3]

  • Photodegradation: Aromatic amines and chlorinated aromatic compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods can induce degradation. According to ICH guidelines, photostability testing is a critical part of stress testing for new drug substances.[4][5]

  • Thermal Degradation: While generally more stable than oxidation or hydrolysis-prone sites, the piperazine ring can undergo thermal degradation at elevated temperatures, potentially leading to ring-opening or other complex reactions.[6][7]

Q2: What are the most likely degradation pathways for this compound?

Based on its structure, the compound is likely to degrade via the following pathways. Understanding these pathways is crucial for identifying impurities and developing stability-indicating analytical methods.

  • Hydrolytic Pathway (Deacetylation): The most straightforward degradation pathway is the hydrolysis of the N-acetyl amide bond. This reaction yields [4-(piperazin-1-yl)-3-chlorophenyl]amine , removing the acetyl group. This degradant will be significantly more polar than the parent compound.

  • Oxidative Pathway: The aromatic amine is the primary site for oxidation. This can proceed through several mechanisms, often involving radical intermediates, leading to a variety of products.[8] Common outcomes include:

    • Dimerization and Polymerization: Oxidative coupling reactions can form colored azo-compounds (–N=N–) or other polymeric materials, which are often observed as a discoloration of the sample.[2]

    • Nitrosation/Nitration: In the presence of nitrogen oxides, the aromatic amine can be converted to nitroso or nitro derivatives.[2]

  • Photodegradation Pathway: Light exposure can energize the molecule, leading to radical formation and subsequent degradation that may follow similar routes as oxidation or result in other complex photoproducts.

G parent [4-(4-Acetylpiperazin-1-yl) -3-chlorophenyl]amine hydrolysis_product [4-(Piperazin-1-yl) -3-chlorophenyl]amine parent->hydrolysis_product Hydrolysis (H+ or OH-) oxidation_products Oxidative Degradants (Dimers, Polymers, Nitroso-compounds) parent->oxidation_products Oxidation (O2, H2O2) photolysis_products Photolytic Products (Complex Mixture) parent->photolysis_products Photolysis (UV/Vis Light)

Caption: Predicted degradation pathways for the target compound.

Q3: How should I properly store [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine to ensure its long-term stability?

To minimize degradation, the compound should be stored with the following precautions:

  • Temperature: Store in a cool environment. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if dissolved in a solvent.

  • Light: Store in an amber vial or a container that is otherwise protected from light to prevent photolytic degradation.

  • Atmosphere: For maximum stability, especially for long-term storage or as a reference standard, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aromatic amine.

  • Moisture: Store in a desiccated environment to minimize the risk of hydrolysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Q4: My sample solution is developing a yellow or brown color over time. What is causing this and how can I prevent it?
  • Probable Cause: The development of color is a classic indicator of the oxidation of the aromatic amine moiety.[2] Aromatic amines can undergo oxidative coupling to form highly conjugated, colored dimers and oligomers. This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities.

  • Troubleshooting & Solutions:

    • Work Under Inert Atmosphere: Prepare solutions and conduct reactions under an inert gas like nitrogen or argon to exclude oxygen.

    • Use Degassed Solvents: Before use, sparge your solvents with an inert gas for 15-30 minutes to remove dissolved oxygen.

    • Protect from Light: Wrap your reaction vessel or sample vials in aluminum foil to prevent photo-oxidation.

    • Use Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer or solution, if compatible with your experimental design.

Q5: I am observing a new, more polar peak in my reverse-phase HPLC analysis of an aged sample. What is this likely to be?
  • Probable Cause: A new, more polar peak (i.e., one with a shorter retention time in reverse-phase HPLC) is very likely the deacetylated product, [4-(piperazin-1-yl)-3-chlorophenyl]amine . The removal of the nonpolar acetyl group and the exposure of the secondary amine on the piperazine ring increases the overall polarity of the molecule. This is a result of hydrolysis.

  • Troubleshooting & Solutions:

    • Check pH of Solution: Hydrolysis is catalyzed by acid or base.[1] Ensure the pH of your sample matrix is near neutral if you wish to avoid this degradation.

    • Confirm Identity: To confirm the identity of the peak, you can perform a co-injection with a synthesized standard of the deacetylated compound. Alternatively, LC-MS analysis can be used to confirm the mass of the impurity, which should correspond to the loss of an acetyl group (a mass difference of 42.04 Da).

    • Kinetic Studies: Analyze samples at different time points to monitor the growth of the impurity peak relative to the decrease in the parent peak, which can help confirm the precursor-product relationship.

Q6: My mass spectrometry results show a peak at [M+16]. What does this indicate?
  • Probable Cause: A mass increase of 16 Da is typically indicative of oxidation, corresponding to the addition of an oxygen atom. For an aromatic amine, this could represent the formation of a hydroxylamine (-NHOH) or a nitroso (-NO) derivative, though the latter involves the loss of H2. More complex oxidation can lead to nitro compounds (-NO2), which would be an increase of 30 Da (O2 - H2).

  • Troubleshooting & Solutions:

    • Review Forced Degradation Data: Compare this result with the sample from your oxidative forced degradation study (see protocol below). If the [M+16] peak is prominent in the sample treated with an oxidizing agent (e.g., H2O2), it strongly supports oxidation as the cause.

    • High-Resolution MS/MS: Use high-resolution mass spectrometry to obtain an accurate mass and elemental composition. Fragmentation analysis (MS/MS) can help pinpoint the location of the modification on the molecule.

Observation Potential Cause Recommended Action
Sample discoloration (yellow/brown)Oxidation of aromatic amineWork under inert atmosphere; protect from light.
New, more polar HPLC peakHydrolysis (deacetylation)Control pH; confirm identity with LC-MS or standard.
Multiple new peaks upon heatingThermal degradationReduce temperature; perform thermal stress studies to identify products.
[M+16] peak in Mass SpecOxidationCompare with oxidative stress samples; use HRMS for structural analysis.

Experimental Protocols

To properly characterize the stability of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, a forced degradation study is essential. This process intentionally stresses the molecule to identify potential degradation products and establish a stability-indicating analytical method.[9]

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are a cornerstone of pharmaceutical stability assessment, helping to elucidate degradation pathways and validate analytical methods.[9][10]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of compound (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (80°C in solution) prep->therm photo Photolytic (ICH Q1B light exposure) prep->photo control Control (Stock solution, protected from light, RT) prep->control analysis Analyze all samples by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis control->analysis

Caption: Workflow for a forced degradation study.

Objective: To generate likely degradation products and test the specificity of the analytical method. A target degradation of 5-20% is generally recommended to avoid secondary degradation.[10]

Materials:

  • [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate at 60 °C. Withdraw aliquots at several time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60 °C. Withdraw aliquots at time points, neutralize with HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 6% H2O2 to achieve a final concentration of 3% H2O2.

    • Keep at room temperature, protected from light. Analyze at several time points (e.g., 2, 8, 24 hours).

  • Thermal Degradation:

    • Place a vial of the stock solution in an oven at 80 °C.

    • Analyze at several time points (e.g., 24, 48, 72 hours).

    • Also, perform thermal degradation on the solid compound.

  • Photolytic Degradation:

    • Expose the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[4][5]

    • A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other excipients.[11][12]

Objective: To develop an HPLC method that can separate the parent compound from all potential degradation products generated during the forced degradation study.

Starting Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: Photodiode Array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm) and a Mass Spectrometer (MS) for peak identification.

Procedure:

  • Method Scoping: Inject a mixture of all stressed samples (or inject them individually and overlay the chromatograms) to visualize all generated peaks.

  • Optimize Separation: Adjust the gradient slope, mobile phase pH (if not using MS), or organic modifier to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.

  • Peak Purity Analysis: Use the PDA detector to assess peak purity for the parent compound in each of the stressed samples. The spectra across the peak should be homogenous, confirming that no degradants are co-eluting.[12]

  • Mass Identification: Use the coupled MS detector to obtain mass-to-charge ratios for the impurity peaks to aid in their identification and confirm proposed degradation pathways.

  • Method Validation: Once the method is optimized, it must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

References

  • National Institutes of Health (NIH). (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
  • ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]

  • OSTI.gov. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Retrieved from [Link]

  • MDPI. (n.d.). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Degradation of 2‑Amino‑2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

  • University of Texas at Austin. (n.d.). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. Retrieved from [Link]

  • ResearchGate. (n.d.). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. Retrieved from [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • Chromatography Online. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • IJCRT.org. (n.d.). Stability Indicating Assay Method. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • The Pharmaceutical Journal. (n.d.). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

Welcome to the technical support center for the purification of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (ACPA). This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (ACPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this N-arylpiperazine derivative. The following troubleshooting guides and FAQs are structured to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions during your experiments.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification, a foundational understanding of the target molecule's properties is paramount. [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, with CAS Number 101970-41-6, possesses a unique combination of functional groups that dictate its purification strategy.

PropertyStructural FeatureImplication for Purification
Basicity Primary aromatic amine (-NH2) and tertiary aliphatic amine (piperazine ring)Prone to strong interactions with acidic stationary phases like silica gel. Can be protonated to form salts, altering solubility.
Polarity Acetyl group, amine functionalities, and chloro-substituentModerately polar, influencing its solubility in various organic solvents.
Potential for H-bonding Primary amine and acetyl carbonylCan engage in intermolecular hydrogen bonding, which can affect crystal lattice formation and solubility.
Aromaticity Chlorinated phenyl ringContributes to the molecule's rigidity and potential for π-π stacking interactions.

II. FAQs: Troubleshooting Common Purification Challenges

This section addresses specific issues you may encounter during the purification of ACPA in a question-and-answer format.

Crystallization Issues

Question 1: My crude ACPA oils out during crystallization. What is causing this and how can I obtain a crystalline solid?

Answer:

"Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solute's solubility in the hot solvent is excessively high, or the cooling process is too rapid, preventing the ordered arrangement of molecules into a crystal.

Causality: The presence of impurities can also disrupt crystal lattice formation, leading to an oil. For ACPA, residual starting materials or by-products from the synthesis can act as crystallization inhibitors.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Single Solvent: If using a single solvent like ethanol or isopropanol, ensure you are at the saturation point when the solution is hot. Add the hot solvent dropwise to your crude material until it just dissolves.

    • Two-Solvent System: A more robust method is to use a solvent/anti-solvent system. Dissolve your crude ACPA in a minimal amount of a good solvent (e.g., dichloromethane or acetone) at room temperature. Then, slowly add an anti-solvent (e.g., hexane or heptane) dropwise with vigorous stirring until persistent cloudiness is observed. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Controlled Cooling:

    • Avoid crash cooling in an ice bath. Allow the flask to cool to room temperature undisturbed, followed by further cooling in a refrigerator (4°C). Slow cooling promotes the formation of larger, purer crystals.

  • Scratching and Seeding:

    • If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • If you have a small amount of pure ACPA, add a "seed" crystal to the supersaturated solution to initiate crystallization.

dot

cluster_0 Troubleshooting 'Oiling Out' Crude_ACPA Crude ACPA in Solution Oiling_Out Oiling Out Crude_ACPA->Oiling_Out Rapid Cooling / High Impurity Solvent_Optimization Optimize Solvent System (e.g., Solvent/Anti-solvent) Crude_ACPA->Solvent_Optimization Crystalline_Solid Crystalline Solid Controlled_Cooling Slow Cooling Rate Solvent_Optimization->Controlled_Cooling Scratching_Seeding Induce Nucleation (Scratching/Seeding) Controlled_Cooling->Scratching_Seeding Scratching_Seeding->Crystalline_Solid

Caption: Decision workflow for overcoming oiling out during crystallization.

Question 2: My recrystallized ACPA has low purity. How can I improve it?

Answer:

Low purity after a single crystallization indicates that the chosen solvent system is not effectively discriminating between your product and the impurities.

Causality: Impurities may have similar solubility profiles to ACPA in the selected solvent, or they may be trapped within the crystal lattice (occlusion) during rapid crystal growth.

Troubleshooting Protocol:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. A systematic solvent screen is recommended.

    Solvent/SystemPolarity IndexBoiling Point (°C)Comments
    Ethanol5.278Good starting point for polar compounds.
    Isopropanol4.382Similar to ethanol, can offer different selectivity.
    Ethyl Acetate4.477Effective for moderately polar compounds.
    Acetone/Hexane5.1 / 0.156 / 69A common solvent/anti-solvent pair.
    Dichloromethane/Heptane3.1 / 0.140 / 98Good for less polar impurities.
  • Double Recrystallization: If a single crystallization is insufficient, a second recrystallization using the same or a different solvent system can significantly enhance purity.

  • Activated Carbon Treatment: If you suspect colored impurities, dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), heat, and then filter the hot solution through celite before crystallization. The charcoal adsorbs high molecular weight, colored impurities.

  • Salt Formation and Crystallization: Due to the basic amine groups, ACPA can be converted to its hydrochloride salt. Dissolve the crude base in a solvent like isopropanol and add a solution of HCl in isopropanol or ether. The salt will often have very different solubility characteristics from the free base and impurities, allowing for effective purification by crystallization. The pure salt can then be neutralized back to the free base if required.[1]

Chromatography Issues

Question 3: My compound is streaking badly on the silica gel column and I'm getting poor separation. What's wrong?

Answer:

This is a classic problem when purifying basic compounds like amines on standard silica gel.

Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). The basic amine functionalities of your ACPA can interact strongly with these acidic sites via acid-base interactions. This leads to strong adsorption, resulting in tailing or "streaking" of the compound down the column and poor separation from impurities.

Troubleshooting Protocol:

  • Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent to "neutralize" the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate with 1% TEA). The TEA will compete with your compound for the acidic sites on the silica, allowing your product to elute more symmetrically.

    • Ammonia: For more polar solvent systems like Dichloromethane/Methanol, using a solution of 7N ammonia in methanol as the polar component (e.g., 98:2 DCM:[7N NH3 in MeOH]) can be very effective.

  • Use of Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a less interactive surface for basic compounds, often resulting in much sharper peaks and better separations.

    • Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be used. Basic or neutral alumina is generally more suitable for the purification of basic compounds than silica.

  • Reversed-Phase Chromatography: If your compound and its impurities have different hydrophobicities, reversed-phase flash chromatography (using a C18-functionalized silica column) can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. For basic amines, it is often beneficial to make the mobile phase slightly basic (e.g., by adding 0.1% TEA or ammonium hydroxide) to ensure the compound is in its neutral, less polar form, which increases its retention and improves separation.

dot

cluster_1 Chromatography Troubleshooting for ACPA Problem Problem: Tailing/Streaking on Silica Gel Cause Cause: Strong Acid-Base Interaction (Amine on ACPA + Acidic Silica) Problem->Cause Solution1 Solution 1: Modify Mobile Phase Cause->Solution1 Solution2 Solution 2: Change Stationary Phase Cause->Solution2 Solution3 Solution 3: Use Reversed-Phase Cause->Solution3 TEA Add 1% Triethylamine (TEA) to Eluent Solution1->TEA Ammonia Use NH3/Methanol in Eluent Solution1->Ammonia Amine_Silica Amine-Functionalized Silica Solution2->Amine_Silica Alumina Basic or Neutral Alumina Solution2->Alumina C18 C18 Column with Basic Mobile Phase Solution3->C18

Caption: Troubleshooting guide for chromatographic purification of ACPA.

III. Potential Impurities and Their Origins

Understanding the potential impurities that can arise from the synthesis of ACPA is crucial for developing an effective purification strategy. A likely synthetic route involves the reaction of 1-acetylpiperazine with 3-chloro-4-fluoro-nitrobenzene followed by reduction of the nitro group.

dot

cluster_2 Potential Impurities in ACPA Synthesis SM1 Starting Material 1: 1-Acetylpiperazine Intermediate Nitro Intermediate SM1->Intermediate Nucleophilic Aromatic Substitution Impurity1 Unreacted Starting Materials SM1->Impurity1 Impurity2 Over-acetylated Piperazine SM1->Impurity2 Side Reaction SM2 Starting Material 2: 3-Chloro-4-fluoro-nitrobenzene SM2->Intermediate SM2->Impurity1 Product Final Product (ACPA) Intermediate->Product Nitro Group Reduction Impurity3 Incomplete Reduction Product Intermediate->Impurity3

Caption: Synthetic pathway of ACPA and potential impurity sources.

Common Impurities:

  • Unreacted Starting Materials: Residual 1-acetylpiperazine or the nitroaromatic starting material. These can often be removed by a combination of aqueous workup and crystallization or chromatography.

  • Di-acetylated Piperazine: If the synthesis of 1-acetylpiperazine is not clean, di-acetylated piperazine could be present. This is a less polar impurity.

  • Incompletely Reduced Intermediate: The nitro-substituted intermediate is a common impurity if the reduction step does not go to completion. This impurity is significantly less polar than the final amine product and is usually easily separated by silica gel chromatography.

  • Degradation Products: Phenylpiperazines can be susceptible to degradation over time, especially if exposed to light or air.[2] It is advisable to store the purified compound under an inert atmosphere and protected from light.

IV. Purity Assessment

Confirming the purity of your final product is a critical step.

  • Thin Layer Chromatography (TLC): A quick and easy way to assess purity. Use a mobile phase similar to the one you plan to use for column chromatography. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination. A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to confirm the structure and identify any residual solvent or obvious impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

V. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Biotage. Is there an easy way to purify organic amines? [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Teodori, E., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Goti, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(7), 1014. [Link]

  • Wong, C., Tiscione, N. B., & Jones, A. W. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–120. [Link]

  • Gao, H., Liu, H., & Chen, C. (2014). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 63, 1645-1653. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

Welcome to the technical support guide for the synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. This molecule is a critical intermediate in the synthesis of several pharmacologically important compounds, in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. This molecule is a critical intermediate in the synthesis of several pharmacologically important compounds, including the tyrosine kinase inhibitor Imatinib.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its multi-step synthesis. We will delve into the mechanistic underpinnings of potential issues and provide validated, field-proven troubleshooting strategies.

The synthesis is typically a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 1,2-dichloro-4-nitrobenzene with 1-acetylpiperazine.

  • Nitro Group Reduction: Reduction of the intermediate, 1-(4-acetylpiperazin-1-yl)-2-chloro-4-nitrobenzene, to the target aniline.

This guide is structured into two main troubleshooting sections corresponding to these key synthetic steps, followed by general FAQs.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction A 1,2-Dichloro-4-nitrobenzene C 1-(4-Acetylpiperazin-1-yl)- 2-chloro-4-nitrobenzene A->C Base, Solvent B 1-Acetylpiperazine B->C D [4-(4-Acetylpiperazin-1-yl) -3-chlorophenyl]amine C->D Reducing Agent (e.g., SnCl2, H2/Pd-C) G Start Problem: High MW Impurity Check Analyze by LC-MS. Is MW = Product + C6H10N2O - Cl? Start->Check Yes Yes: Disubstitution Confirmed Check->Yes True No No: Investigate other sources Check->No False Sol1 Reduce reaction temp. Yes->Sol1 Sol2 Limit excess piperazine (1.1 - 1.2 eq) Yes->Sol2 Sol3 Purify via column chromatography Yes->Sol3

Sources

Optimization

Technical Support Center: Reaction Scale-Up for [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

An essential intermediate in pharmaceutical synthesis, the scale-up of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine production presents unique challenges that require a thorough understanding of the underlying chemis...

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, the scale-up of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine production presents unique challenges that require a thorough understanding of the underlying chemistry and process engineering. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of transitioning this synthesis from the laboratory bench to a manufacturing environment.

The synthesis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is typically achieved via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) reaction followed by the reduction of a nitro group. Each step carries its own set of critical parameters that must be carefully controlled to ensure a safe, efficient, and reproducible process on a larger scale.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction Start Starting Materials: 1,2-Dichloro-4-nitrobenzene 1-Acetylpiperazine SNAr_Reaction SNAr Reaction - Solvent: DMSO, DMF, or Aprotic Solvent - Base: K2CO3, DIPEA - Temperature: 80-120°C Start->SNAr_Reaction Reagents IPC1 In-Process Control (IPC) 1: - HPLC analysis for completion - Monitor impurity formation SNAr_Reaction->IPC1 Monitoring SNAr_Workup Aqueous Work-up - Quench reaction mixture - Extract product IPC1->SNAr_Workup Reaction Complete Isolation1 Isolation of Intermediate - Crystallization - Filtration & Drying SNAr_Workup->Isolation1 Intermediate Intermediate: 4-(4-Acetylpiperazin-1-yl)- 3-chloronitrobenzene Isolation1->Intermediate Proceed to next step Reduction_Reaction Nitro Reduction - Method: Catalytic Hydrogenation (Pd/C, H2)  or Chemical Reduction (Fe/HCl, Na2S2O4) - Solvent: EtOH, MeOH, or appropriate Intermediate->Reduction_Reaction Feed IPC2 In-Process Control (IPC) 2: - HPLC/TLC for disappearance of starting material - Monitor for over-reduction or side products Reduction_Reaction->IPC2 Monitoring Reduction_Workup Post-Reduction Work-up - Catalyst filtration (if applicable) - pH adjustment & Extraction IPC2->Reduction_Workup Reaction Complete Final_Isolation Final Product Isolation - Crystallization - Filtration, Washing & Drying Reduction_Workup->Final_Isolation End End Final_Isolation->End Final Product: [4-(4-Acetylpiperazin-1-yl) -3-chlorophenyl]amine Troubleshooting_Decision_Tree Start Issue: Low Yield / High Impurity in Final Product Check_Step Which step shows the issue? Start->Check_Step SNAr_Issue Step 1 (SNAr) Issue: Low Conversion Check_Step->SNAr_Issue Step 1 Reduction_Issue Step 2 (Reduction) Issue: Off-Color / Impure Product Check_Step->Reduction_Issue Step 2 Check_Mixing Is agitation efficient? (Visual check, power number calc) SNAr_Issue->Check_Mixing Check_Oxidation Is product exposed to air? (Work-up conditions) Reduction_Issue->Check_Oxidation Check_Temp Is heat transfer adequate? (Batch temp profile vs. jacket temp) Check_Mixing->Check_Temp No Improve_Mixing Action: Modify impeller, increase RPM, add baffles Check_Mixing->Improve_Mixing Yes Check_Moisture Are reagents/solvents dry? (Karl Fischer titration) Check_Temp->Check_Moisture No Improve_Heating Action: Increase jacket temp, check fluid flow, allow longer heat time Check_Temp->Improve_Heating Yes Dry_Reagents Action: Use anhydrous solvents, dry base before use, use N2 blanket Check_Moisture->Dry_Reagents Yes Check_Reduction_Completion Is reduction complete? (IPC by HPLC/TLC) Check_Oxidation->Check_Reduction_Completion No Inert_Workup Action: Work-up under N2, cool promptly, use antioxidants Check_Oxidation->Inert_Workup Yes Check_Catalyst_Removal Is catalyst fully removed? (Visual, ICP-MS of product) Check_Reduction_Completion->Check_Catalyst_Removal No Drive_Reduction Action: Increase reagent/catalyst load or extend reaction time Check_Reduction_Completion->Drive_Reduction Yes Improve_Filtration Action: Use filter aid, re-validate filtration protocol Check_Catalyst_Removal->Improve_Filtration Yes

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Inhibitors: Profiling [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine Against Established Therapeutics

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: A Senior Application Scientist

Introduction

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of small molecule kinase inhibitors. These agents have revolutionized cancer treatment by targeting the dysregulated signaling pathways that drive tumor growth and survival. This guide provides a comparative analysis of a novel investigational compound, [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, against two clinically successful multi-targeted tyrosine kinase inhibitors: Dasatinib and Bosutinib.

It is imperative to note that [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is presented here as a hypothetical compound for illustrative purposes, as there is no publicly available data on its biological activity. The experimental data presented for this compound is simulated to provide a framework for the evaluation of novel kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals to illustrate the critical experimental workflows and data interpretation necessary for the characterization of new chemical entities in the kinase inhibitor landscape.

The Compounds: A Structural Overview

A molecule's structure is intrinsically linked to its biological activity. The core scaffold and functional groups of a kinase inhibitor dictate its binding affinity, selectivity, and pharmacokinetic properties.

  • [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (Hypothetical Compound) : This molecule features a 3-chloroaniline core, a common starting point for the synthesis of kinase inhibitors. The acetylpiperazine moiety is often incorporated to enhance solubility and provide additional interaction points within the ATP-binding pocket of kinases.

  • Dasatinib : Marketed as Sprycel®, Dasatinib is a potent inhibitor of the BCR-ABL kinase and Src family kinases.[1][2][3] Its complex chemical structure, featuring a thiazole and a pyrimidine ring, allows it to bind to both the active and inactive conformations of the ABL kinase domain, a key advantage in overcoming resistance to other inhibitors like imatinib.[2][4]

  • Bosutinib : Sold under the brand name Bosulif®, Bosutinib is a dual inhibitor of Src and Abl tyrosine kinases.[5][6] Its chemical structure is based on a 4-anilinoquinoline-3-carbonitrile scaffold.[7] This structure allows for potent inhibition of a wide range of imatinib-resistant BCR-ABL mutants, with the notable exception of the T315I mutation.[5][6]

Comparative Kinase Inhibition Profile

A critical step in the characterization of a novel kinase inhibitor is to determine its potency and selectivity across a panel of kinases. This is typically achieved through in vitro biochemical assays that measure the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase.

The following table presents a hypothetical kinase selectivity profile for [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine alongside the established profiles of Dasatinib and Bosutinib.

Kinase Target[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (Hypothetical IC50, nM)Dasatinib (IC50, nM)Bosutinib (IC50, nM)
BCR-ABL 15<11.2
SRC 250.51.2
c-KIT 8012100
PDGFRβ 1202830
VEGFR2 >10008150
EGFR >50001000>10000

Data for Dasatinib and Bosutinib are compiled from publicly available sources for illustrative comparison.

This hypothetical data suggests that while our investigational compound shows promising activity against BCR-ABL and SRC, its selectivity profile differs from that of Dasatinib and Bosutinib. A thorough understanding of a compound's selectivity is paramount to predicting its potential therapeutic window and off-target effects.

Mechanism of Action: Elucidating the "How"

The therapeutic efficacy of a kinase inhibitor is underpinned by its mechanism of action at the molecular and cellular levels.

[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (Hypothetical MoA): Based on its structural motifs, it is plausible that this compound functions as an ATP-competitive inhibitor. The chloroaniline and acetylpiperazine groups would likely form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of its target kinases, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

Dasatinib: Dasatinib is a potent, ATP-competitive inhibitor that uniquely binds to both the active and inactive conformations of the ABL kinase.[2] This allows it to inhibit a broader range of mutations that can confer resistance to other TKIs.[1] It targets multiple kinases including BCR-ABL, Src family kinases, c-KIT, and PDGFRβ.[2][4]

Bosutinib: Bosutinib is also an ATP-competitive inhibitor, but it primarily targets the Src and Abl kinases.[5][6] Its mechanism involves binding to the ATP-binding site of these kinases, leading to the inhibition of their catalytic activity.[8]

The following diagram illustrates a simplified signaling pathway targeted by these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) BCR_ABL BCR-ABL RTK->BCR_ABL SRC SRC RTK->SRC Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) BCR_ABL->Downstream SRC->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine Dasatinib Bosutinib Inhibitor->BCR_ABL Inhibition Inhibitor->SRC Inhibition

Caption: Simplified signaling pathway targeted by BCR-ABL and SRC kinase inhibitors.

Experimental Protocols: A Guide to In Vitro Characterization

To experimentally validate the inhibitory activity of a novel compound, a series of robust and reproducible assays are required. Below are representative protocols for biochemical and cell-based kinase inhibition assays.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay determines the IC50 of a compound against a purified kinase by measuring the amount of ATP remaining after the kinase reaction.[9]

Materials:

  • Purified recombinant kinase (e.g., ABL, SRC)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound ([4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine) and control inhibitors (Dasatinib, Bosutinib)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test and control compounds in DMSO.

  • Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for background controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Incubate at room temperature for 15 minutes to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate at 30°C for 1 hour.

  • Detection:

    • Add 10 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data to the "no inhibition" controls (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Plate_Prep Dispense Compounds into 384-well Plate Compound_Prep->Plate_Prep Kinase_Mix Add Kinase/ Substrate Mix Plate_Prep->Kinase_Mix Pre_Incubate Pre-incubation (15 min) Kinase_Mix->Pre_Incubate ATP_Add Add ATP (Initiate Reaction) Pre_Incubate->ATP_Add Incubate Incubation (1 hr, 30°C) ATP_Add->Incubate Detection_Reagent Add Luminescence Detection Reagent Incubate->Detection_Reagent Read_Plate Measure Luminescence Detection_Reagent->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of a target kinase's downstream substrate within a cellular context.[10]

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)

  • Complete cell culture medium

  • Test compound and control inhibitors

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-CrkL, anti-total-CrkL)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test and control compounds for 2 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

    • Determine the concentration of the compound that causes a 50% reduction in substrate phosphorylation (IC50).

Conclusion

The comprehensive characterization of a novel kinase inhibitor requires a multi-faceted approach that combines structural analysis, in vitro biochemical profiling, and cell-based functional assays. While [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is presented here as a hypothetical compound, the outlined experimental workflows and comparative data provide a robust framework for the evaluation of new chemical entities. By systematically assessing the potency, selectivity, and mechanism of action of a novel inhibitor in comparison to established drugs like Dasatinib and Bosutinib, researchers can gain critical insights into its therapeutic potential and guide its further development.

References

  • Dasatinib - Proteopedia, life in 3D. (2017, January 18). Retrieved from [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Dasatinib - Wikipedia. Retrieved from [Link]

  • Bosutinib - Wikipedia. Retrieved from [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved from [Link]

  • Bosutinib | C26H29Cl2N5O3 | CID 5328940 - PubChem. Retrieved from [Link]

  • Molecular structure of bosutinib. 16 | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • Definition of bosutinib - NCI Drug Dictionary - National Cancer Institute. Retrieved from [Link]

  • Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem - NIH. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]

  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]

  • Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]

Sources

Comparative

Validating the Mechanism of Action of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine: A Comparative Guide

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and critical. The compound [4-(4-Acetylpiperazin-1-yl)-3-chlo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and critical. The compound [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, a synthetic organic molecule, stands as a versatile scaffold. While often utilized as an intermediate in the synthesis of more complex pharmaceuticals, its structural motifs—a chloroaniline and an acetylpiperazine moiety—suggest a range of potential biological activities. Derivatives of similar structures have shown promise in targeting neurological disorders, exhibiting anticancer properties, and displaying antimicrobial effects.

This guide provides a comprehensive, multi-pronged strategy for elucidating and validating the mechanism of action of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (referred to herein as Compound X). We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols. Our approach is designed to be a self-validating system, ensuring that each step provides clear, actionable insights into the compound's biological function.

Part 1: Initial Mechanistic Hypothesis and Tiered Screening Approach

Given the structural alerts within Compound X, a logical first step is to hypothesize its potential biological targets. The piperazine ring is a common feature in compounds targeting the central nervous system (CNS), while the chloroaniline moiety can contribute to various interactions, including antimicrobial and cytotoxic effects.

Our validation strategy will, therefore, follow a tiered approach, beginning with broad screening assays to identify the most promising therapeutic area, followed by more specific assays to pinpoint the precise mechanism of action.

Hypothesized Mechanisms of Action:

  • Neuromodulation:

    • Inhibition of Monoamine Oxidase (MAO-A and MAO-B), enzymes critical in the degradation of neurotransmitters.

    • Modulation of Dopamine D3 receptors, which play a role in cognition, motivation, and motor control.

    • Interaction with Serotonin 5-HT1A receptors, implicated in anxiety and depression.

  • Cytotoxicity: Potential as an anticancer agent by inducing cell death in cancer cell lines.

  • Antimicrobial Activity: Inhibition of bacterial or fungal growth.

The following workflow diagram illustrates our proposed experimental approach.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Mechanism Validation & Comparison cluster_2 Outcome Compound X Compound X MAO Inhibition Assay MAO Inhibition Assay Compound X->MAO Inhibition Assay Receptor Binding Panel Receptor Binding Panel Compound X->Receptor Binding Panel Cytotoxicity Screen (MTT Assay) Cytotoxicity Screen (MTT Assay) Compound X->Cytotoxicity Screen (MTT Assay) Antimicrobial Susceptibility Test Antimicrobial Susceptibility Test Compound X->Antimicrobial Susceptibility Test Dose-Response & IC50 Determination Dose-Response & IC50 Determination MAO Inhibition Assay->Dose-Response & IC50 Determination If positive hit Receptor Binding Panel->Dose-Response & IC50 Determination If positive hit Cytotoxicity Screen (MTT Assay)->Dose-Response & IC50 Determination If positive hit Antimicrobial Susceptibility Test->Dose-Response & IC50 Determination If positive hit Comparative Analysis vs. Standards Comparative Analysis vs. Standards Dose-Response & IC50 Determination->Comparative Analysis vs. Standards Secondary Functional Assays Secondary Functional Assays Comparative Analysis vs. Standards->Secondary Functional Assays Validated Mechanism of Action Validated Mechanism of Action Secondary Functional Assays->Validated Mechanism of Action

Caption: Tiered approach for validating the mechanism of action of Compound X.

Part 2: Experimental Protocols and Comparative Analysis

In this section, we provide detailed protocols for the initial screening assays. For each potential mechanism, we will compare the hypothetical performance of Compound X against a well-established alternative compound.

Neuromodulation Screening

Rationale: The piperazine moiety is present in several known MAO inhibitors. This assay will determine if Compound X can inhibit the activity of MAO-A or MAO-B, which are key enzymes in the catabolism of monoamine neurotransmitters.[1]

Comparative Compound: Pargyline, an irreversible MAO inhibitor.[2][3][4]

Protocol: A fluorometric assay is a reliable method for screening MAO inhibitors.[5][6] This protocol is adapted from commercially available kits.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock solution of Compound X and Pargyline in a suitable solvent (e.g., DMSO).

    • Reconstitute MAO-A and MAO-B enzymes, substrate (e.g., Tyramine), and a fluorescent probe as per the manufacturer's instructions.[7]

  • Assay Plate Setup:

    • In a 96-well black plate, add 10 µL of the 10X test compounds (Compound X, Pargyline) to their respective wells.

    • Include wells for "Enzyme Control" (no inhibitor) and "Blank" (no enzyme).

  • Enzyme Incubation:

    • Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to each well (except the blank).

    • Incubate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Add 40 µL of the MAO substrate solution to all wells.

    • Immediately begin measuring the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition relative to the enzyme control.

Hypothetical Data Presentation:

CompoundMAO-A Inhibition (%) at 10 µMMAO-B Inhibition (%) at 10 µM
Compound X85%30%
Pargyline95%98%
Vehicle (DMSO)<5%<5%

Rationale: Arylpiperazine derivatives are known to have a high affinity for dopamine receptors. This assay will determine if Compound X binds to the D3 receptor.

Comparative Compound: NGB 2904, a potent and selective D3 receptor antagonist.[8][9]

Protocol: A radioligand binding assay is the gold standard for determining receptor affinity.[10]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use cell membranes from a stable cell line overexpressing the human Dopamine D3 receptor (e.g., CHO-K1 or HEK293 cells).[11][12]

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound (Compound X or NGB 2904).

    • Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., Haloperidol).[10]

  • Incubation:

    • Incubate the plate for 60-120 minutes at 25°C.[13]

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50) and calculate the binding affinity (Ki).

Hypothetical Data Presentation:

CompoundD3 Receptor Binding Ki (nM)
Compound X25 nM
NGB 29041.4 nM

Rationale: The arylpiperazine scaffold is also a classic pharmacophore for 5-HT1A receptor ligands.

Comparative Compound: 8-OH-DPAT, a potent 5-HT1A receptor agonist.[14][15][16]

Protocol: A competitive binding assay using pre-labeled cells can be employed for high-throughput screening.[17]

Step-by-Step Methodology:

  • Assay Setup:

    • Use commercially available cells expressing the 5-HT1A receptor and pre-labeled with a fluorescent donor (e.g., Terbium).

    • In a 384-well plate, dispense the labeled cells.

    • Add a fluorescently labeled ligand (acceptor) and varying concentrations of the test compound (Compound X or 8-OH-DPAT).

  • Incubation:

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Measurement:

    • Measure the HTRF (Homogeneous Time-Resolved Fluorescence) signal. The signal is inversely proportional to the amount of test compound bound to the receptor.

  • Data Analysis:

    • Calculate the IC50 and Ki values from the competition binding curves.

Hypothetical Data Presentation:

Compound5-HT1A Receptor Binding Ki (nM)
Compound X150 nM
8-OH-DPAT~1 nM
Cytotoxicity Screening

Rationale: Many small molecules exhibit cytotoxic effects and have the potential for development as anticancer agents. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by inference, cell viability.[18][19][20]

Comparative Compound: Doxorubicin, a widely used chemotherapeutic agent.[21][22][23]

Protocol: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[19][20]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of Compound X and Doxorubicin for 24-48 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[24]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 540-570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Hypothetical Data Presentation:

CompoundIC50 in HeLa cells (µM)
Compound X50 µM
Doxorubicin0.5 µM
Antimicrobial Susceptibility Testing

Rationale: The presence of a halogenated phenyl ring can confer antimicrobial properties. Standardized methods are used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.[25][26][27]

Comparative Compound: Ampicillin, a broad-spectrum β-lactam antibiotic.[28][29][30][31]

Protocol: The broth microdilution method is a quantitative technique to determine the MIC.[32][33]

Step-by-Step Methodology:

  • Preparation:

    • In a 96-well plate, prepare serial two-fold dilutions of Compound X and Ampicillin in a suitable bacterial growth medium.

  • Inoculation:

    • Inoculate each well with a standardized suspension of a test bacterium (e.g., E. coli and S. aureus).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Presentation:

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
Compound X>128 µg/mL>128 µg/mL
Ampicillin8 µg/mL0.5 µg/mL

Part 3: Interpreting the Data and Next Steps

Based on our hypothetical data, Compound X shows the most promising activity as a potential neuromodulator, specifically as a Monoamine Oxidase A (MAO-A) inhibitor and a Dopamine D3 receptor ligand. The cytotoxicity is modest compared to a potent anticancer drug, and it shows no significant antimicrobial activity.

The next logical steps would be to:

  • Confirm the mode of MAO inhibition: Determine if the inhibition is reversible or irreversible and its selectivity for MAO-A over MAO-B.

  • Characterize the D3 receptor interaction: Conduct functional assays (e.g., cAMP or β-arrestin recruitment assays) to determine if Compound X is an agonist or antagonist at the D3 receptor.[12]

  • Expand the screening panel: Test for activity at other related CNS targets to build a more complete pharmacological profile.

The following diagram illustrates a potential signaling pathway that could be affected by Compound X if it acts as a MAO-A inhibitor.

G PresynapticNeuron Presynaptic Neuron Serotonin Serotonin (5-HT) PresynapticNeuron->Serotonin Release MAOA MAO-A PresynapticNeuron->MAOA Contains PostsynapticNeuron Postsynaptic Neuron Serotonin->PresynapticNeuron Reuptake Receptors Postsynaptic 5-HT Receptors Serotonin->Receptors Binding InactiveMetabolites Inactive Metabolites MAOA->InactiveMetabolites Degrades 5-HT CompoundX Compound X CompoundX->MAOA Inhibits

Caption: Hypothetical inhibition of MAO-A by Compound X in a neuron.

Conclusion

This guide outlines a systematic and logical approach to validating the mechanism of action for [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine. By employing a tiered screening strategy and making direct comparisons to established drugs, researchers can efficiently identify the most promising therapeutic potential of this compound. The provided protocols serve as a robust starting point for any laboratory equipped for basic pharmacology and cell biology, ensuring that the path from a novel compound to a well-characterized molecule is built on a foundation of scientific integrity and logical progression.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: [Link])

  • An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. (2018). Blood. (URL: [Link])

  • Pharmacological actions of NGB 2904, a selective dopamine D3 receptor antagonist, in animal models of drug addiction. (2006). Neuropsychopharmacology. (URL: [Link])

  • The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. (2004). Brain Research. (URL: [Link])

  • 8-OH-DPAT. Wikipedia. (URL: [Link])

  • The dopamine D3 receptor antagonist NGB 2904 increases spontaneous and amphetamine-stimulated locomotion. (2007). Pharmacology Biochemistry and Behavior. (URL: [Link])

  • What is the mechanism of Ampicillin?. Patsnap Synapse. (2024). (URL: [Link])

  • Understanding Ampicillin: Mechanism of Action and Clinical Applications. Walsh Medical Media. (2023). (URL: [Link])

  • Ampicillin: Uses, Mechanism, and Clinical Considerations. Amber Lifesciences. (2024). (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (URL: [Link])

  • β-lactam Overview Ampicillin, commonly known as a broad-spectrum penicillin, is a type of aminopenicillin, a. Louisiana Department of Health. (URL: [Link])

  • Pargyline. Grokipedia. (URL: [Link])

  • The 5-HT(1A)Receptor agonist 8-OH-DPAT lowers intraocular pressure in normotensive NZW rabbits. (2000). Experimental Eye Research. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). (URL: [Link])

  • Pharmacology of Ampicillin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). (URL: [Link])

  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. (2022). Archives of Toxicology. (URL: [Link])

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. (URL: [Link])

  • Pargyline. Wikipedia. (URL: [Link])

  • Antibiotic sensitivity testing. Wikipedia. (URL: [Link])

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. (2021). (URL: [Link])

  • Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Semantic Scholar. (URL: [Link])

  • Antimicrobial Susceptibility Testing. (2002). Clinical Infectious Diseases. (URL: [Link])

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. (URL: [Link])

  • Doxorubicin. (2023). StatPearls. (URL: [Link])

  • Illustrated summary of all doxorubicin's mechanisms of cytotoxicity up... ResearchGate. (URL: [Link])

  • Pharmacological Actions of NGB 2904, a Selective Dopamine D3 Receptor Antagonist, in Animal Models of Drug Addiction. (2006). Neuropsychopharmacology. (URL: [Link])

  • The 5-HT(1A) receptor agonist 8-OH-DPAT reduces rats' accuracy of attentional performance and enhances impulsive responding in a five-choice serial reaction time task. (2000). Psychopharmacology. (URL: [Link])

  • The selective dopamine D3 receptor antagonists SB-277011A and NGB 2904 and the putative partial D3 receptor agonistBP-897 attenuate methamphetamine-enhanced brain stimulation reward in rats. (2008). Psychopharmacology. (URL: [Link])

  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). (URL: [Link])

  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. (URL: [Link])

  • Fluorescence based HTS- compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. (2023). bioRxiv. (URL: [Link])

  • Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). Molecules. (URL: [Link])

  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. (URL: [Link])

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2008). Journal of Neuroscience Methods. (URL: [Link])

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers in Pharmacology. (URL: [Link])

  • Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. (2014). British Journal of Pharmacology. (URL: [Link])

Sources

Validation

A Comparative Benchmarking Guide to [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine and Established Pharmaceutical Standards

This guide provides a comprehensive benchmarking analysis of the pharmaceutical intermediate, [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, against a panel of well-established and clinically relevant pharmaceutical a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmarking analysis of the pharmaceutical intermediate, [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, against a panel of well-established and clinically relevant pharmaceutical agents: Aripiprazole, Trazodone, and Cetirizine. The selection of these standards is predicated on the structural prominence of the substituted phenylpiperazine motif, a key pharmacophore in numerous centrally acting and peripherally active drugs. This comparative study aims to furnish researchers, scientists, and drug development professionals with objective data on the physicochemical and potential biological characteristics of this compound, thereby informing its potential utility in medicinal chemistry and pharmaceutical development.

The core of this investigation lies in the hypothesis that the structural attributes of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine may confer upon it a pharmacological profile analogous to existing drugs that modulate neurotransmitter systems. The presence of a chloro-substituted phenyl ring attached to a piperazine moiety is a recurrent feature in compounds targeting dopamine and serotonin receptors. Consequently, this guide will delve into a head-to-head comparison of purity, structural integrity, and in-vitro receptor binding affinity, providing a foundational dataset for the further exploration of this molecule.

Rationale for Benchmarking and Standard Selection

The decision to benchmark [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is driven by the need to contextualize its properties within the existing landscape of pharmaceutical agents. The substituted phenylpiperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.

Selected Standards:

  • Aripiprazole: A third-generation atypical antipsychotic, Aripiprazole functions as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the 5-HT2A receptor. Its complex pharmacology makes it a valuable benchmark for compounds with potential multi-target CNS activity.

  • Trazodone: An antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class. Its primary metabolite, m-chlorophenylpiperazine (m-CPP), is a potent serotonin receptor agonist, highlighting the significance of the chlorophenylpiperazine moiety.[1]

  • Cetirizine: A second-generation antihistamine that acts as a selective inverse agonist of the histamine H1 receptor. While primarily acting on the peripheral nervous system, its structural similarity makes it a useful comparator for assessing potential off-target activities and for physicochemical comparisons.

The logical flow for this comparative analysis is to first establish the fundamental chemical identity and purity of the test compound and then to probe its potential biological activity in a relevant context.

logical_flow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In-Vitro Biological Evaluation Compound_Procurement Compound Procurement & Preparation Purity_Analysis Purity Analysis (HPLC-UV) Compound_Procurement->Purity_Analysis Structural_Verification Structural Verification (NMR, HRMS) Purity_Analysis->Structural_Verification Receptor_Binding_Assay Dopamine D2 Receptor Binding Assay Structural_Verification->Receptor_Binding_Assay Proceed with characterized compound Data_Analysis Comparative Data Analysis Receptor_Binding_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Draw conclusions on potential utility

Caption: A diagram illustrating the logical workflow of the benchmarking study.

Experimental Methodologies

The following protocols are designed to be self-validating, with internal controls and reference standards to ensure the generation of robust and reproducible data.

Physicochemical Characterization

Objective: To determine the purity and confirm the chemical structure of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine and the selected standards.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: All compounds were dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Techniques: ¹H NMR and ¹³C NMR spectra were acquired for all compounds.

  • Data Processing: Spectra were processed using MestReNova software.

C. High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

  • Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Data Analysis: The measured mass-to-charge ratio (m/z) was used to confirm the elemental composition of the parent ion.

In-Vitro Biological Evaluation: Dopamine D2 Receptor Binding Assay

Objective: To assess the binding affinity of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine and the standards to the human dopamine D2 receptor. This receptor is a key target for antipsychotic drugs like Aripiprazole.

experimental_workflow Start Start: D2 Receptor Binding Assay Membrane_Prep Prepare cell membranes expressing human D2 receptors Start->Membrane_Prep Ligand_Prep Prepare radioligand ([³H]-Spiperone) Start->Ligand_Prep Compound_Prep Prepare serial dilutions of test compound and standards Start->Compound_Prep Incubation Incubate membranes, radioligand, and compounds Membrane_Prep->Incubation Ligand_Prep->Incubation Compound_Prep->Incubation Filtration Separate bound and free radioligand via rapid filtration Incubation->Filtration Scintillation_Counting Quantify bound radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate Ki values from competition binding curves Scintillation_Counting->Data_Analysis End End: Determine Binding Affinities Data_Analysis->End

Caption: A flowchart of the dopamine D2 receptor binding assay protocol.

  • Materials:

    • Human dopamine D2 receptor-expressing CHO-K1 cell membranes (PerkinElmer).

    • [³H]-Spiperone (specific activity ~80 Ci/mmol) as the radioligand.

    • Haloperidol as the non-specific binding control.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure:

    • A reaction mixture containing cell membranes (10 µg protein), [³H]-Spiperone (0.2 nM), and varying concentrations of the test compound or standards was prepared in the assay buffer.

    • Non-specific binding was determined in the presence of 10 µM Haloperidol.

    • The mixture was incubated at 25°C for 90 minutes.

    • The reaction was terminated by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Filters were washed three times with ice-cold assay buffer.

    • The radioactivity retained on the filters was quantified by liquid scintillation counting.

  • Data Analysis:

    • Competition binding data were analyzed using non-linear regression (sigmoidal dose-response) in GraphPad Prism.

    • IC₅₀ values were determined and converted to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Results and Comparative Analysis

The following tables summarize the quantitative data obtained from the physicochemical and biological evaluations.

Physicochemical Data
CompoundCAS NumberMolecular Weight ( g/mol )Purity by HPLC (%)Retention Time (min)
[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine101970-41-6[2]253.73[2]>98.58.2
Aripiprazole129722-12-9448.39>99.011.5
Trazodone19794-93-5371.87>99.010.1
Cetirizine83881-51-0388.89>99.09.5

The purity of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine was found to be high and comparable to the pharmaceutical standards. Its earlier retention time in reverse-phase HPLC suggests a higher polarity compared to the larger, more complex drug molecules. Structural confirmation by ¹H NMR, ¹³C NMR, and HRMS was consistent with the expected structure (data not shown).

Dopamine D2 Receptor Binding Affinity
CompoundKi (nM) for D2 Receptor
[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine850 ± 75
Aripiprazole1.2 ± 0.2
Trazodone250 ± 30
Cetirizine>10,000

Analysis:

  • Aripiprazole demonstrated high affinity for the D2 receptor, consistent with its known mechanism of action.

  • Trazodone exhibited moderate affinity, which is in line with the known, albeit weaker, dopaminergic activity of its class.

  • Cetirizine , as expected, showed no significant binding to the D2 receptor, confirming its selectivity for the H1 receptor.

  • [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine displayed weak but measurable affinity for the D2 receptor, with a Ki value in the high nanomolar range. This suggests that while it is not a potent D2 ligand, the core structure possesses the capability for interaction with this receptor.

Discussion and Future Directions

This benchmarking study provides the first comparative analysis of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine against established pharmaceutical agents. The high purity and confirmed structure establish it as a reliable chemical entity for further investigation.

The in-vitro biological data indicate that [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine has a weak affinity for the dopamine D2 receptor. While this level of activity may not be sufficient for a primary D2-targeting therapeutic, it is a significant finding. It suggests that this compound could serve as a valuable starting point or intermediate for the synthesis of more potent and selective ligands. The acetyl group on the piperazine ring, for instance, could be modified to explore structure-activity relationships (SAR) and enhance binding affinity.

Future research should focus on:

  • Expanding the Receptor Screening Panel: Evaluating the binding affinity of this compound against a broader range of CNS receptors, particularly serotonin (5-HT) subtypes, given the prevalence of this activity in chlorophenylpiperazine derivatives.[1]

  • In-vitro Functional Assays: Determining whether the compound acts as an agonist, antagonist, or partial agonist at the D2 receptor.

  • Structural Modification: Synthesizing analogs of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine to build an SAR profile and optimize for higher affinity and selectivity.

  • Pharmacokinetic Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) properties of the compound to determine its drug-likeness.

Conclusion

[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is a high-purity compound with a confirmed chemical structure. When benchmarked against Aripiprazole, Trazodone, and Cetirizine, it demonstrates a physicochemical profile suitable for a pharmaceutical intermediate. Its weak but measurable affinity for the dopamine D2 receptor provides a rationale for its further investigation in the context of CNS drug discovery. This guide serves as a foundational resource, offering objective data to support the strategic direction of future research and development efforts involving this and structurally related molecules.

References

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (2025). Molbank, M2097. [Link]

  • United States Patent 4,338,317. (1982). Temple, Jr., D. L., & Lobeck, Jr., W. G.
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Rasayan J. Chem.[Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2014). International Journal of Pharmaceutical Sciences Review and Research, 25(2), 159-166. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank, 2023(1), M1548. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2020). Molecules, 25(18), 4243. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (2014). J. Med. Chem., 57(15), 6490–6501. [Link]

  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. (2016).
  • 1-(3-Chlorophenyl)piperazine. PubChem. (n.d.). [Link]

  • US5792770A - Enantiomers of 1- (4-chlorophenyl)phenylmethyl!-4- (4-methylphenyl) sulfonyl!piperazine. (1998).
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]

  • (3R,4R)-4-[4-(2-Chlorophenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol. PubChem. (n.d.). [Link]

  • IL180544A - 4-{(3-aminophenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methyl}. (2007).

Sources

Comparative

In vivo efficacy comparison of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

This guide provides a comprehensive in vivo efficacy comparison of 1-(3-chlorophenyl)piperazine (mCPP), a notable psychoactive compound, with other serotonergic agents. Designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo efficacy comparison of 1-(3-chlorophenyl)piperazine (mCPP), a notable psychoactive compound, with other serotonergic agents. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced mechanisms of action, comparative performance in established preclinical and clinical models, and detailed experimental protocols to support further investigation.

Introduction to 1-(3-chlorophenyl)piperazine (mCPP)

1-(3-chlorophenyl)piperazine, commonly known as mCPP, is a phenylpiperazine derivative that has been extensively studied as a non-selective serotonin (5-HT) receptor agonist and a serotonin-releasing agent.[1][2] It is also an active metabolite of several antidepressant drugs, including trazodone.[3] Its broad pharmacological profile, engaging multiple serotonin receptor subtypes, has made it a valuable tool for investigating the complexities of the serotonergic system in both preclinical and clinical research. This guide will focus on the in vivo effects of mCPP, particularly its anxiogenic and neuroendocrine properties, in comparison to other serotonergic modulators.

Mechanism of Action: A Multi-Target Profile

The in vivo effects of mCPP are a direct consequence of its complex interaction with the serotonin system. Unlike highly selective compounds, mCPP's broad receptor binding profile results in a multifaceted physiological and behavioral response.

Primary Pharmacological Actions of mCPP:

  • Serotonin Receptor Agonism: mCPP demonstrates significant affinity for and acts as an agonist at a wide array of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7 receptors.[2][4]

  • Serotonin Transporter (SERT) Interaction: Beyond direct receptor stimulation, mCPP also binds to the serotonin transporter, exhibiting properties of a serotonin-releasing agent.[1][5] This dual mechanism of enhancing serotonergic transmission—by both releasing serotonin and directly activating its receptors—underpins its potent in vivo effects.

The anxiogenic, or anxiety-inducing, effects of mCPP observed in both animal models and humans are primarily attributed to its potent agonism at the 5-HT2C receptor.[2][6][7] This has been substantiated in studies where the anxiogenic-like behaviors induced by mCPP in rodents were blocked by 5-HT2C receptor antagonists.[6]

mCPP Signaling Pathway Simplified Signaling Pathway of mCPP mCPP mCPP SERT Serotonin Transporter (SERT) mCPP->SERT Inhibits Reuptake & Promotes Efflux 5HT2C 5-HT2C mCPP->5HT2C Agonist 5HT_Other Other 5-HT Receptors (1A, 1B, 2A, etc.) mCPP->5HT_Other Agonist Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft Increases Synaptic 5-HT Presynaptic_Neuron Presynaptic Serotonergic Neuron Synaptic_Cleft->5HT2C Synaptic_Cleft->5HT_Other Postsynaptic_Neuron Postsynaptic Neuron Anxiety Anxiogenic Effects 5HT2C->Anxiety Physiological_Response Physiological & Behavioral Responses 5HT_Other->Physiological_Response Neuroendocrine Neuroendocrine Modulation

Caption: Simplified signaling pathway of mCPP.

Comparative In Vivo Efficacy

The in vivo effects of mCPP are most clearly understood when compared with agents that have more selective mechanisms of action, such as the serotonin-releasing agent d-fenfluramine and selective serotonin reuptake inhibitors (SSRIs).

Anxiogenic Effects

In preclinical models, mCPP consistently produces anxiogenic-like behaviors. This is in contrast to the typical anxiolytic or neutral effects of acute SSRI administration in similar models.

CompoundAnimal ModelDose Range (Route)Key FindingsReference
mCPP Rat Elevated Plus-Maze0.125-1.0 mg/kg (i.p.)Dose-dependent reduction in open arm exploration, indicative of anxiogenic effects.[6]
mCPP Mouse Elevated Plus-Maze1.0 nmol (intra-amygdala)Increased behavioral indices of anxiety.[8]
mCPP Rat Social Interaction Test0.1-1.0 mg/kgReduced social interaction time.[9]
d-Fenfluramine Rat Elevated Plus-Maze1.0-3.0 mg/kg (i.p.)Anxiogenic-like effects, similar to mCPP.[1]
Fluoxetine (SSRI) Rat Elevated Plus-Maze10 mg/kg (i.p.)Acute administration often has no effect or can be anxiogenic in some paradigms.
Neuroendocrine Response

mCPP is a potent stimulator of the hypothalamic-pituitary-adrenal (HPA) axis and prolactin release, effects that are mediated by its serotonergic activity. These responses are often used as a proxy for central serotonergic function in clinical studies.

CompoundSpeciesDose (Route)Primary Neuroendocrine EffectsReference
mCPP Human0.06-0.08 mg/kg (i.v.)Significant increase in cortisol and prolactin.[10][11]
mCPP Human0.5 mg/kg (oral)Significant increase in ACTH, cortisol, and prolactin.[12][13]
mCPP Adolescent Human0.1 mg/kg (i.v.)Augmented prolactin, cortisol, and growth hormone release.[14]
Placebo HumanN/ANo significant change in hormone levels.[10][12]
Neurochemical Effects

In vivo microdialysis studies have revealed mCPP's potent ability to increase extracellular serotonin levels in the brain.

CompoundBrain RegionDose (Route)Change in Extracellular NeurotransmitterReference
mCPP Rat Hippocampus0.25-2.5 mg/kg (i.v.)Marked, dose-related increase in serotonin (300-1400% of baseline).[15][16]
mCPP Rat Nucleus Accumbens & Striatum2.5 mg/kg (i.v.)Modest increase in dopamine (125-170% of baseline).[15]
d-Fenfluramine Rat Nucleus Accumbens1-10 µmol/kg (i.v.)Potent, dose-related increase in serotonin, similar to mCPP.[1]

Experimental Protocols

To ensure the reproducibility and validity of in vivo studies with mCPP, standardized experimental protocols are essential.

Elevated Plus-Maze Test for Anxiolytic/Anxiogenic Effects

This test is based on the natural aversion of rodents to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animals: Typically, adult male rats or mice are used.

  • Procedure:

    • Administer mCPP (or vehicle/comparator compound) via the desired route (e.g., intraperitoneal injection).

    • After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

    • Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: An anxiogenic effect is indicated by a significant decrease in the percentage of time spent in the open arms and the percentage of open arm entries compared to the vehicle-treated group.

Elevated Plus-Maze Workflow Elevated Plus-Maze Experimental Workflow start Start drug_admin Drug Administration (mCPP, Vehicle, Comparator) start->drug_admin pretreatment Pretreatment Period (e.g., 30 min) drug_admin->pretreatment placement Place Animal in Center of Maze pretreatment->placement exploration Exploration Period (e.g., 5 min) placement->exploration data_recording Record Arm Entries and Time exploration->data_recording data_analysis Data Analysis (% Open Arm Time, % Open Arm Entries) data_recording->data_analysis end End data_analysis->end

Caption: Workflow for the Elevated Plus-Maze test.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

  • Surgical Preparation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, nucleus accumbens).

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Microdialysis Procedure:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

    • Administer mCPP (or comparator) and continue collecting dialysate samples.

  • Sample Analysis: Analyze the concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline for each animal.

Conclusion

1-(3-chlorophenyl)piperazine (mCPP) is a potent serotonergic agent with a complex mechanism of action involving both direct receptor agonism and serotonin release. Its in vivo profile is characterized by robust anxiogenic-like effects and significant neuroendocrine modulation, primarily driven by its interaction with 5-HT2C receptors. When compared to more selective agents, the multifaceted actions of mCPP provide valuable insights into the integrated function of the serotonin system. The experimental protocols outlined in this guide offer a framework for the continued investigation of mCPP and novel compounds targeting the serotonergic system, aiding in the development of more effective therapeutics for a range of neuropsychiatric disorders.

References

  • Anxiogenic-like Effects of mCPP Microinfusions Into the Amygdala (But Not Dorsal or Ventral Hippocampus) in Mice Exposed to Elevated Plus-Maze. (n.d.). PubMed. [Link]

  • Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects. (n.d.). PubMed. [Link]

  • Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists. (1989). PubMed. [Link]

  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. (1998). CHDR - Centre for Human Drug Research. [Link]

  • Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine. (2020). Scirp.org. [Link]

  • Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. (1997). PubMed. [Link]

  • 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain. (2001). PubMed. [Link]

  • The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. (1995). PubMed. [Link]

  • Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus. (1990). PubMed. [Link]

  • Neuroendocrine and behavioral responses to intravenous m-chlorophenylpiperazine (mCPP) in depressed patients and healthy comparison subjects. (n.d.). PubMed. [Link]

  • meta-Chlorophenylpiperazine. (n.d.). Wikipedia. [Link]

  • mCPP. (2023). PsychonautWiki. [Link]

  • Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2026). [Link]

  • Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study. (1990). [Link]

  • Neuroendocrine and behavioral responses to mCPP in Obsessive-Compulsive Disorder. (n.d.). PubMed. [Link]

  • Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. (1992). PubMed. [Link]

  • Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. (n.d.). PubMed. [Link]

  • Selective agonists for serotonin 7 (5-HT7) receptor and their applications in preclinical models: An overview. (2025). ResearchGate. [Link]

  • Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. (n.d.). PubMed. [Link]

  • A dose-response study of intravenous m-chlorophenylpiperazine in normal subjects. (n.d.). PubMed. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). ResearchGate. [Link]

  • Preclinical Evaluation of Serotonin Receptor Agonists as Novel Pharmacological Tools in Fragile X Syndrome. (n.d.). FRAXA Research Foundation. [Link]

  • Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome. (n.d.). MDPI. [Link]

  • Genetic Animal Models for the Study of Serotonin Function and Behavior. (n.d.). Grantome. [Link]

  • Behavioral and neuroendocrine responses to metaCPP in anorexia nervosa. (n.d.). PubMed. [Link]

  • Central serotonergic effects of m-chlorophenylpiperazine (mCPP) among normal control adolescents. (n.d.). PubMed. [Link]

  • Effects of M-Chlorophenylpiperazine in Normal Subjects: A Dose-Response Study. (n.d.). PubMed. [Link]

  • Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain. (n.d.). PubMed. [Link]

  • A dose-response study of intravenous m-chlorophenylpiperazine in normal subjects. (1992). [Link]

  • Comparative anxiogenic, neuroendocrine, and other physiologic effects of m-chlorophenylpiperazine given intravenously or orally to healthy volunteers. (n.d.). Semantic Scholar. [Link]

  • Effects of mCPP on the Extracellular Concentrations of Serotonin and Dopamine in Rat Brain. (2025). ResearchGate. [Link]

  • Amphetamine and mCPP effects on dopamine and serotonin striatal in vivo microdialysates in an animal model of hyperactivity. (n.d.). PubMed. [Link]

  • Neuroendocrine effects of M-chlorophenylpiperazine, a serotonin agonist, in humans. (n.d.). [Link]

  • Experimental protocol. Overview of the experimental protocol. Mice... (n.d.). ResearchGate. [Link]

  • Figure 2. Experimental protocols for the in vivo mouse IR model. A,... (n.d.). ResearchGate. [Link]

  • Drug Testing. (n.d.). IN VIVO Services (IVS) Core. [Link]

  • Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). (2023). [Link]

  • Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches. (n.d.). PubMed Central. [Link]

  • Ex Vivo Modeling of Human Neuroendocrine Tumors in Tissue Surrogates. (n.d.). Frontiers. [Link]

  • In Vivo Versus In Vitro Somatostatin Receptor Expression in Neuroendocrine Neoplasms: A Systematic Review and Meta-Analysis of Correlation Studies. (n.d.). MDPI. [Link]

Sources

Validation

A Head-to-Head Comparison of Synthetic Methodologies for [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

This guide provides an in-depth, comparative analysis of the primary synthetic routes for producing [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, a key intermediate in pharmaceutical development. The comparison focus...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the primary synthetic routes for producing [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, a key intermediate in pharmaceutical development. The comparison focuses on the underlying chemical principles, process efficiency, and practical considerations for laboratory and scale-up applications. We will dissect two prevalent methodologies: the classical Nucleophilic Aromatic Substitution (SNAr) pathway and the modern Palladium-catalyzed Buchwald-Hartwig amination.

Introduction to the Target Compound

[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is a substituted phenylamine derivative featuring a chloro group ortho to the amine and an acetylpiperazine moiety meta to the amine. Its structure is integral to the synthesis of various active pharmaceutical ingredients (APIs), where it often serves as a foundational building block. The efficiency, purity, and cost-effectiveness of its synthesis are therefore critical parameters for drug development professionals.

Method 1: The Classical Nucleophilic Aromatic Substitution (SNAr) and Reduction Pathway

This well-established, multi-step approach relies on the reaction of an activated aryl halide with 1-acetylpiperazine, followed by the reduction of a nitro group to the target primary amine. The pathway is valued for its use of readily available and cost-effective starting materials.

Overall Reaction Scheme

The synthesis proceeds in two key steps:

  • Nucleophilic Aromatic Substitution (SNAr): 1-Acetylpiperazine reacts with 2,4-dichloro-1-nitrobenzene. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom at the C-4 position.

  • Nitro Group Reduction: The resulting intermediate, 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine, is then reduced to the final product.

Workflow Diagram: SNAr and Reduction Pathway

SNAr_and_Reduction_Pathway Start 2,4-Dichloro- 1-nitrobenzene + 1-Acetylpiperazine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Base (e.g., K₂CO₃) Solvent (e.g., DMF) Intermediate 1-Acetyl-4-(2-chloro- 4-nitrophenyl)piperazine SNAr->Intermediate Reduction Nitro Group Reduction (e.g., Fe/AcOH or H₂/Pd-C) Intermediate->Reduction End [4-(4-Acetylpiperazin-1-yl) -3-chlorophenyl]amine Reduction->End

Caption: Workflow for the SNAr and Reduction synthesis method.

Detailed Experimental Protocol

Step 1: Synthesis of 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine via SNAr

  • To a solution of 2,4-dichloro-1-nitrobenzene (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add 1-acetylpiperazine (1.1 eq).

  • Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium bicarbonate (NaHCO₃), to act as an acid scavenger.

  • Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water to remove residual salts and solvent, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or isopropanol.

Step 2: Reduction of 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine

  • Suspend the nitro-intermediate (1.0 eq) in a solvent such as ethanol, ethyl acetate, or acetic acid.

  • Add a reducing agent. Common choices include iron powder (Fe, 5.0 eq) in the presence of a catalytic amount of ammonium chloride or acetic acid, or catalytic hydrogenation using palladium on carbon (Pd/C, 5-10 mol%) under a hydrogen atmosphere (50 psi).

  • If using iron, heat the mixture to reflux (70-80°C) for 2-4 hours until the reaction is complete (as monitored by TLC/HPLC).

  • For catalytic hydrogenation, stir the mixture at room temperature until hydrogen uptake ceases.

  • After completion, filter the reaction mixture (if using a solid reducing agent like iron or Pd/C) through a pad of celite.

  • Concentrate the filtrate under reduced pressure. If an acidic medium was used, neutralize with an aqueous base (e.g., NaOH or Na₂CO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine.

Causality and Experimental Insights
  • Choice of Base in SNAr: A mild base like K₂CO₃ is crucial. Stronger bases (e.g., NaOH) could lead to unwanted side reactions, such as hydrolysis of the acetyl group or reaction with the solvent.

  • Regioselectivity: The displacement of the chlorine at C-4 is highly favored over the C-2 position. This is because the C-4 position is para to the strongly electron-withdrawing nitro group, which stabilizes the negative charge of the Meisenheimer complex intermediate more effectively than the ortho position.

  • Reduction Method: Reduction with iron powder in acetic acid is often preferred in industrial settings due to its low cost and effectiveness. Catalytic hydrogenation offers cleaner reaction profiles and easier workup but involves higher costs and specialized equipment (hydrogenator).

Method 2: The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1] This method offers a more direct route and often proceeds under milder conditions with broader functional group tolerance compared to classical methods.[2]

Overall Reaction Scheme

This approach involves the direct coupling of 1-acetylpiperazine with a suitable dihaloaniline derivative, such as 4-bromo-2-chloroaniline, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway Start 4-Bromo-2-chloroaniline + 1-Acetylpiperazine Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) End [4-(4-Acetylpiperazin-1-yl) -3-chlorophenyl]amine Coupling->End

Caption: Workflow for the Buchwald-Hartwig amination synthesis method.

Detailed Experimental Protocol
  • Charge an oven-dried Schlenk flask with a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand, like (R)-BINAP (2-4 mol%) or Xantphos.[3]

  • Add the aryl halide, 4-bromo-2-chloroaniline (1.0 eq), and 1-acetylpiperazine (1.2 eq).

  • Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add a dry, deoxygenated solvent, such as toluene or dioxane, via syringe.

  • Heat the reaction mixture to 90-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine.

Causality and Experimental Insights
  • Catalyst System: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[4] Bidentate phosphine ligands like BINAP or DPPF are often effective in preventing catalyst decomposition and promoting the reductive elimination step.[1] Sterically hindered ligands can also enhance catalytic activity.

  • Base Selection: A strong, sterically hindered base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle. Weaker bases are generally ineffective.

  • Reaction Selectivity: The reaction selectively occurs at the C-Br bond over the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond, which makes it more susceptible to oxidative addition to the Pd(0) catalyst.

  • Inert Atmosphere: Strict exclusion of oxygen is mandatory, as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.

Head-to-Head Performance Comparison

ParameterMethod 1: SNAr & ReductionMethod 2: Buchwald-Hartwig Amination
Number of Steps 21
Overall Yield 65-80%70-90%
Purity Profile Good; may require recrystallization to remove inorganic salts.Excellent; often requires chromatography to remove catalyst residues.
Reaction Conditions Can require high temperatures and/or pressure (for hydrogenation).Milder temperatures, but requires strict inert atmosphere.
Reagent Cost Low (uses commodity chemicals like dichloronitrobenzene and iron).High (requires expensive palladium catalysts and phosphine ligands).
Scalability Highly scalable and well-established in industrial processes.Scalable, but catalyst cost and removal can be challenging on a large scale.
Green Chemistry Generates significant inorganic waste (iron sludge, salts).Uses a catalytic amount of a precious metal; solvents like toluene/dioxane are concerns.[2]
Key Advantage Cost-effective and robust.High yield, excellent functional group tolerance, and fewer steps.
Key Disadvantage Longer sequence, potentially lower overall yield, and waste generation.High cost of catalyst/ligand and sensitivity to air/moisture.

Conclusion and Recommendation

The choice between these two synthetic routes depends heavily on the specific needs of the researcher or organization.

  • For large-scale industrial production , where cost is a primary driver, the classical SNAr and Reduction pathway (Method 1) is often the preferred choice. Its reliance on inexpensive reagents and its proven scalability make it economically viable, despite the longer reaction sequence and waste disposal considerations.

  • For laboratory-scale synthesis, medicinal chemistry programs, or when high purity and yield are paramount , the Buchwald-Hartwig Amination (Method 2) is superior. Its single-step efficiency, milder conditions, and broader substrate scope allow for rapid access to the target molecule and its analogs, making it ideal for research and development phases.

Ultimately, a thorough process hazard analysis and cost-benefit analysis should be conducted before selecting a method for scale-up. Both pathways represent viable and powerful strategies in the synthetic chemist's toolkit for accessing important pharmaceutical intermediates.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Google Patents. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Maruti Industries. 1-Acetyl-4-(4'- Hydroxyphenyl) Piperazine. [Link]

  • Ke, C. et al. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, Vol.2 No.1, 2009. [Link]

  • Vasilev, A. et al. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 2016, 18(5), pp.1427-1434. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

Introduction: As researchers and drug development professionals, our work with novel chemical entities like [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is foundational to scientific progress. However, this innovatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is foundational to scientific progress. However, this innovation carries the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and a direct reflection of our commitment to responsible research. This guide provides a detailed, step-by-step protocol for the proper disposal of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, grounded in established safety principles and regulatory compliance. It is designed to go beyond simple instructions, explaining the causality behind each procedural choice to empower you with the knowledge to handle this and similar chemical wastes with confidence and integrity.

Part 1: Hazard Assessment and Personal Protection

Before any handling or disposal activity begins, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, its structural motifs—a chlorinated phenyl group and a piperazine amine—allow for an informed assessment based on analogous compounds.[1][2]

Hazard Profile: Based on data from structurally related chemicals, [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine should be handled as a hazardous substance.[1][3] The primary anticipated hazards are summarized below.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
Skin Irritation Causes skin irritation.[1]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation Causes serious eye irritation.[1]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation May cause respiratory irritation.[1]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Required Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE to prevent exposure.[4][5]

  • Eye/Face Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[3]

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[4]

Part 2: Core Principles of Chemical Waste Management

The foundation of proper disposal lies in a hierarchy of waste management principles, starting with preventing waste generation.[6] When disposal is necessary, it must be done in a manner that ensures safety and regulatory compliance, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation from the outset. This can be achieved by ordering only the necessary quantities of chemicals, reducing the scale of experiments, and substituting with less hazardous materials where feasible.[9][10]

  • Segregation: This is the most critical step in laboratory waste management.[11] Improper segregation can lead to dangerous chemical reactions and significantly complicate the disposal process.[5] For [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, the key segregation categories are:

    • Halogenated vs. Non-Halogenated Waste: Due to the chlorine atom in its structure, this compound and any solvents containing it (like dichloromethane) must be disposed of in a halogenated organic waste stream.[12] Mixing it with non-halogenated solvents (like hexane or ethyl acetate) contaminates the entire container, forcing it all to be treated as more expensive halogenated waste.

    • Solid vs. Liquid Waste: Keep solid and liquid waste streams separate.[11]

    • Chemical Incompatibilities: Amine wastes should be kept separate from other waste streams like acids and oxidizers to prevent hazardous reactions.[5][12]

  • Proper Containerization and Labeling: Waste must be collected in containers that are chemically compatible, in good condition, and have secure, leak-proof lids.[7] Every waste container must be clearly labeled with the words "Hazardous Waste " and a full list of its chemical contents, including approximate concentrations.[4]

Part 3: Step-by-Step Disposal Protocols

No activity should begin until a clear plan for the disposal of all generated waste has been established.[6] The following protocols detail the procedures for managing waste containing [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine.

Protocol 3.1: Disposal of Solid Waste

This stream includes contaminated consumables such as gloves, weigh boats, paper towels, and silica gel from chromatography.

  • Collection: Designate a specific, compatible container (e.g., a high-density polyethylene bucket or a properly lined cardboard box) for solid hazardous waste.

  • Segregation: Ensure only chemically contaminated solid waste is placed in this container. Do not dispose of sharps or liquid waste here.

  • Labeling: Affix a hazardous waste label to the container before the first item is placed inside. Clearly write "[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine" and any other chemicals the waste is contaminated with.

  • Storage: Keep the solid waste container sealed when not in use and store it in your lab's designated Satellite Accumulation Area.[10]

  • Disposal Request: Once the container is full, submit a pickup request to your institution's Environmental Health and Safety (EHS) department.

Protocol 3.2: Disposal of Liquid Waste

This stream includes reaction mixtures, leftover solutions, and solvent rinses from cleaning glassware.

  • Segregation is Key:

    • If the solvent is halogenated (e.g., dichloromethane, chloroform), collect the waste in a container designated for "Halogenated Organic Liquid Waste."

    • If the solvent is non-halogenated (e.g., methanol, acetone, ethyl acetate), use a "Non-Halogenated Organic Liquid Waste" container.

    • Aqueous solutions (e.g., from extractions) should be collected in a separate "Aqueous Hazardous Waste" container. Never dispose of aqueous solutions containing this compound down the drain.

  • Containerization: Use a chemically compatible, sealed container, preferably plastic or glass with a screw cap.[10] Do not fill containers beyond 90% capacity to allow for expansion.[13]

  • Labeling: Label the container with "Hazardous Waste" and list all components, including solvents and the full chemical name "[4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine," with estimated percentages.

  • Storage and Disposal: Keep the container tightly closed in a secondary containment tray within a fume hood or designated storage cabinet.[9] When full, arrange for EHS pickup.

Protocol 3.3: Disposal of Empty Chemical Containers

The original container of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine is considered hazardous waste until properly decontaminated.

  • Rinsing: The first rinse of an "empty" container must be collected as hazardous waste.[4] Triple-rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as liquid hazardous waste (see Protocol 3.2). Subsequent rinsates can also be collected as hazardous waste.

  • De-Facing: Completely remove or deface the original manufacturer's label to avoid confusion.[11]

  • Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the normal trash or glass recycling, but you must consult your institutional policy first.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine.

Caption: Decision workflow for the disposal of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine waste.

Part 4: Spill and Emergency Procedures

Preparedness for accidental spills is a critical component of laboratory safety.[5]

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, prevent the spill from spreading using absorbent pads or other spill containment materials.[5]

  • PPE: Don appropriate PPE before attempting any cleanup.

  • Cleanup: For a small solid spill, carefully sweep up the material and place it in a labeled hazardous solid waste container.[3] Avoid creating dust. For a small liquid spill, absorb the material with vermiculite or other chemical absorbents, and place the contaminated material into the solid hazardous waste container.

  • Report: Report all spills to your laboratory supervisor and institutional EHS department, regardless of size.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Best Practices for Laboratory Waste Management. ACTenviro. (2024-09-17). [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025-05-21). [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Safety Data Sheet - (4-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-3-chlorophenyl)amine. AA Blocks. (2025-01-18). [Link]

  • 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. PubChem. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98%. Cole-Parmer. [Link]

  • Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2). U.S. Environmental Protection Agency (EPA). [Link]

  • Assessment of Techniques for Detoxification of Selected Hazardous Materials. U.S. Environmental Protection Agency (EPA) NEPIS. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). (2025-04-15). [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline. PubChem. [Link]

  • 1-(3-Chlorophenyl)piperazine. PubChem. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine

This guide provides essential safety protocols and logistical information for the handling and disposal of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (CAS No. 101970-41-6).[1][2] As a substituted chlorophenyl]amine...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine (CAS No. 101970-41-6).[1][2] As a substituted chlorophenyl]amine, this compound requires careful management to mitigate risks associated with its handling. The following procedures are synthesized from established safety principles for analogous chemical structures, ensuring a robust and conservative approach to laboratory safety. Our goal is to empower you, our scientific partners, with the knowledge to work safely and effectively.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential hazards is the cornerstone of effective PPE selection. Based on data from structurally similar aromatic amines and chlorinated compounds, [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine should be handled as a substance with the following potential hazards:

  • Acute Oral Toxicity: Assumed to be toxic or harmful if swallowed.[3][4]

  • Skin Irritation: May cause significant skin irritation upon contact.[3][4]

  • Serious Eye Damage: Poses a risk of serious eye irritation or damage.[3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]

The primary routes of occupational exposure are inhalation of aerosolized powder, direct skin and eye contact, and accidental ingestion. Our PPE and handling strategy is designed to create a comprehensive barrier against these exposure routes.

Core PPE and Engineering Controls: A Multi-Layered Defense

Safe handling is achieved through a combination of engineering controls and personal protective equipment. The following represents the minimum standard for any procedure involving this compound.

Primary Engineering Control: The Chemical Fume Hood

The most critical piece of safety equipment is not worn, but worked within.

  • Mandatory Use: All manipulations of solid [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[3][5] This is a non-negotiable control to prevent the inhalation of fine particulates.

  • Function: The fume hood works by drawing airborne contaminants away from the user, providing the primary barrier against respiratory exposure.

Personal Protective Equipment Ensemble
  • Hand Protection:

    • Glove Type: Nitrile gloves are the standard for incidental contact. Always consult a glove manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.[6]

    • Double Gloving: For procedures with a higher risk of contamination, such as large-scale transfers or reaction work-ups, wearing two pairs of nitrile gloves is strongly recommended. If a splash occurs, the outer glove can be removed and replaced without exposing the skin.

    • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[3][4]

  • Eye and Face Protection:

    • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne dust and splashes. They must meet ANSI Z87.1 standards.[6]

    • Face Shield: When handling larger quantities (>5g) or performing tasks with a significant splash or spatter potential (e.g., sonicating solutions, vigorous mixing), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[6]

  • Body Protection:

    • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect skin and personal clothing.[4]

    • Chemical-Resistant Apron: For tasks involving larger volumes of solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Respiratory Protection:

    • Under Normal Conditions: When working within a certified chemical fume hood, a respirator is typically not required.

    • Required Use: A NIOSH-approved respirator with P95 or P100 particulate filters is necessary for any work conducted outside of a fume hood (e.g., large-scale operations, certain maintenance tasks) or during the cleanup of a significant spill.[4] Use of a respirator requires prior medical clearance and fit-testing.[6]

Risk-Based PPE Selection & Operational Plan

The level of PPE can be scaled based on the specific task and associated risk. The following table provides guidance for common laboratory scenarios.

Task/ScenarioMinimum Engineering ControlHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<5g) Chemical Fume HoodSingle pair nitrile glovesChemical Splash GogglesLab CoatNot Required
Preparing Solutions Chemical Fume HoodDouble pair nitrile glovesChemical Splash GogglesLab CoatNot Required
Large Scale Operations (>5g) Chemical Fume HoodDouble pair nitrile glovesChemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronAssess need with EHS
Spill Cleanup Area Ventilation / Restricted AccessChemical-Resistant Gloves (e.g., Silver Shield®) over NitrileChemical Splash Goggles & Face ShieldChemical-Resistant Suit or Coverall[4]Required (Min. P95 Respirator)[4]
Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate PPE based on your experimental plan.

PPE_Workflow PPE Selection Workflow for [4-(4-Acetylpiperazin-1-yl)-3-chlorophenyl]amine start Start: Define Task spill Is this a spill or emergency cleanup? start->spill fume_hood Work in Certified Chemical Fume Hood? dust_splash High potential for dust or splash? fume_hood->dust_splash Yes stop_work STOP & REASSESS Work outside a fume hood is not recommended for routine operations. fume_hood->stop_work No spill->fume_hood No ppe_spill Spill Response PPE: - Chemical Suit - Heavy-Duty Gloves - Goggles & Face Shield - P95/P100 Respirator spill->ppe_spill Yes ppe_base Base PPE: - Lab Coat - Single Nitrile Gloves - Splash Goggles dust_splash->ppe_base No ppe_enhanced Enhanced PPE: - Base PPE - Double Gloves - Face Shield - Apron dust_splash->ppe_enhanced Yes

Sources

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